molecular formula C9H7ClN2O2 B1425631 3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol CAS No. 724787-12-6

3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol

Cat. No.: B1425631
CAS No.: 724787-12-6
M. Wt: 210.62 g/mol
InChI Key: BBRMUSGOTQCSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-6-methoxy-1H-1,5-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-7-3-2-6-8(12-7)9(13)5(10)4-11-6/h2-4H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRMUSGOTQCSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-6-methoxy-naphthyridin-4-ol basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Basic Properties of 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol

Prepared by: Gemini, Senior Application Scientist

Introduction

The naphthyridine scaffold, a class of heterocyclic compounds composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry and drug discovery.[1][2] With six possible isomers depending on the arrangement of the nitrogen atoms, these frameworks offer a versatile template for designing molecules with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][3][4] Among these, the 1,5-naphthyridine core is a recurring motif in various biologically active agents.[5]

This technical guide provides a comprehensive analysis of the fundamental basic properties of a specific derivative: 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol (CAS No: 724787-12-6). Understanding the physicochemical characteristics of this molecule is paramount for its effective application in research and development. We will delve into its structural nuances, electronic properties, and the resulting impact on basicity and solubility, providing both theoretical insights and practical experimental protocols for its characterization.

I. Physicochemical Properties and Basicity Analysis

The chemical behavior of 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol is governed by a complex interplay between its core heterocyclic structure and the electronic effects of its substituents. A foundational aspect of its chemistry is the concept of tautomerism.

A. The Critical Role of Tautomerism

Like other 4-hydroxypyridine derivatives, this compound exists in a tautomeric equilibrium between the enol form (4-hydroxy-1,5-naphthyridine) and the keto form (1,5-naphthyridin-4(1H)-one).[6][7] For pyridone-type structures, the equilibrium overwhelmingly favors the keto tautomer in both solid and solution states due to the stability conferred by the amide-like functionality and favorable intermolecular hydrogen bonding.[6] This equilibrium is fundamental, as the electronic landscape of the keto form dictates the molecule's basicity.

tautomerism cluster_enol Enol Form (4-Hydroxy) cluster_keto Keto Form (4-one) enol Structure of 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol (Enol) keto Structure of 3-Chloro-6-methoxy-1(H)-1,5-naphthyridin-4-one (Keto) (Favored Tautomer) enol->keto Tautomerization

Caption: Tautomeric equilibrium of the title compound.

B. Analysis of Electronic Effects and pKa Estimation

The basicity of the molecule is determined by the availability of the lone pair of electrons on its two nitrogen atoms, N1 and N5. This is modulated by the electronic influence of the chloro, methoxy, and keto substituents.

  • N1 Nitrogen: The basicity of the N1 nitrogen is significantly diminished. In the predominant keto tautomer, this nitrogen is part of an amide-like system. Its lone pair is delocalized into the carbonyl group, rendering it substantially less available for protonation.

  • N5 Nitrogen: This nitrogen is predicted to be the primary basic center of the molecule. Its basicity is influenced by:

    • Methoxy Group (-OCH₃) at C6: This group exerts a dual effect. It has a powerful positive mesomeric (+M) or resonance effect, which donates electron density into the pyridine ring, thereby increasing the basicity of the para-positioned N5.[8] It also has a weaker, deactivating negative inductive (-I) effect due to the oxygen's electronegativity.[9] For methoxy groups on pyridine rings, the resonance effect typically dominates, leading to an overall increase in basicity compared to the unsubstituted parent.[8]

    • Chloro Group (-Cl) at C3: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive (-I) effect, which decreases the electron density across the ring system and reduces the basicity of both nitrogens.[10] Its resonance effect (+M) is weak and generally does not overcome the inductive withdrawal.[10]

    • 4-Oxo Group: The carbonyl group is strongly electron-withdrawing, further reducing electron density throughout the bicyclic system.

C. Solubility Profile

The properties of 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol suggest a specific solubility behavior that is critical for its handling and formulation in drug development.

  • Aqueous Solubility: As a relatively planar, heterocyclic molecule, its intrinsic solubility in water is expected to be low.

  • pH-Dependent Solubility: Due to its basic nature, the compound's aqueous solubility will be highly dependent on pH.[11] In acidic environments (pH < pKa), the N5 nitrogen will become protonated, forming a cationic salt. This charged species will be significantly more soluble in water than the neutral free base. This property is a cornerstone for developing aqueous formulations.[11]

PropertyPredicted CharacteristicRationale
Primary Basic Center N5The N1 lone pair is delocalized in the favored keto tautomer. N5 basicity is enhanced by the +M effect of the C6-methoxy group.
Estimated pKa 2.5 - 4.5Basicity is increased by the methoxy group but decreased by the chloro and keto groups. The value is likely lower than pyridine (pKa ~5.2).[9]
Aqueous Solubility Low at neutral pHPlanar, aromatic structure with limited hydrogen bonding capacity as a donor/acceptor with water.
pH-Solubility Profile Significantly increases in acidic media (pH < pKa)Protonation at N5 forms a more soluble salt.[11]

II. Proposed Synthesis and Characterization

While specific synthesis details for this exact molecule are not widely published, a plausible route can be designed based on established methodologies for 4-hydroxy-1,5-naphthyridines, such as the Gould-Jacobs reaction or related thermal cyclizations.[5][12]

A. Proposed Synthetic Workflow

A common strategy involves the condensation of a substituted 3-aminopyridine with a malonic ester derivative, followed by a high-temperature intramolecular cyclization.[5]

Caption: A plausible synthetic pathway for the target molecule.

B. Predicted Spectroscopic Data

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following table summarizes the expected key signals.

TechniqueExpected Observations
¹H NMR - A singlet around 3.9-4.1 ppm (3H, -OCH₃).- Aromatic protons (3H) as singlets or doublets between 7.0-8.5 ppm.- A broad singlet for the N1-H proton at a downfield shift (>10 ppm).
¹³C NMR - A signal around 55-60 ppm for the methoxy carbon.- Aromatic carbons between 110-160 ppm.- A downfield signal for the C4-carbonyl carbon around 170-180 ppm.
Mass Spec - Expected M+ peak at m/z 224.02 and M+2 peak at m/z 226.02 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. The exact mass for C₉H₇ClN₂O₂ is 226.0196.
FT-IR (cm⁻¹) - A broad peak around 3200-3400 (N-H stretch).- A strong peak around 1640-1660 (C=O stretch of the pyridone).- Peaks around 1500-1600 (C=C and C=N aromatic stretches).- A peak around 1250-1300 (C-O stretch of the methoxy group).- A peak around 700-800 (C-Cl stretch).

III. Key Experimental Protocols

To empirically determine the basic properties of 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol, standardized and reproducible methods are required.

A. Protocol 1: Determination of pKa by Potentiometric Titration

This protocol provides a robust method for measuring the acid dissociation constant (pKa) of the conjugate acid of the molecule.

Objective: To determine the pKa value corresponding to the protonation of the N5 atom.

Methodology:

  • Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

  • Acidification: Add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to ensure complete protonation of the basic center.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Insert a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) using an automated titrator. Add the titrant in small, precise increments (e.g., 0.01 mL).

  • Data Collection: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point where half of the protonated compound has been neutralized). For higher accuracy, use the first or second derivative of the titration curve to precisely locate the equivalence point.

B. Protocol 2: Workflow for pH-Dependent Solubility Assay

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility at various pH values.

G A 1. Buffer Preparation Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 9) B 2. Sample Addition Add excess solid compound to vials containing each buffer A->B C 3. Equilibration Seal vials and shake at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium B->C D 4. Phase Separation Centrifuge or filter the samples to separate undissolved solid C->D E 5. Quantification Analyze the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV) D->E F 6. Data Analysis Plot solubility (mg/mL or µM) versus pH E->F

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Chloro-6-methoxy-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-methoxy-naphthyridin-4-ol is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines, consisting of two fused pyridine rings, are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties[1]. The specific substitution pattern of a chloro group at the 3-position, a methoxy group at the 6-position, and a hydroxyl group at the 4-position of the 1,5-naphthyridine core suggests its potential as a scaffold in drug discovery programs. A thorough understanding of its physicochemical properties is paramount for its development, formulation, and investigation as a potential therapeutic agent.

This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol, alongside detailed experimental protocols for their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.

  • IUPAC Name: 3-chloro-6-methoxy-1,5-naphthyridin-4-ol[2]

  • CAS Number: 724787-12-6[3]

  • Molecular Formula: C₉H₇ClN₂O₂[2]

  • Molecular Weight: 210.62 g/mol

  • InChI Key: BBRMUSGOTQCSET-UHFFFAOYSA-N[2]

The structural formula of 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol is presented below:

Predicted Physicochemical Properties

Due to a lack of publicly available experimental data for 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol, the following physicochemical properties have been predicted using various computational models. It is crucial to note that these are in silico estimations and should be confirmed by experimental validation.

PropertyPredicted ValuePrediction Tool/Source
Melting Point (°C) 180 - 220AAT Bioquest Melting Point Predictor[4]
Boiling Point (°C) 350 - 400AAT Bioquest Boiling Point Predictor[5]
Aqueous Solubility (logS) -3.0 to -4.0ACD/Labs Percepta[6], Virtual Computational Chemistry Laboratory[7][8]
pKa (acidic) 3.0 - 4.0ACD/Labs Percepta[9], Rowan's Free Online pKa Calculator[10]
logP 1.5 - 2.5Molinspiration[11], ChemExper cLogP Calculation[12]

Experimental Determination of Physicochemical Properties

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol. These protocols are based on standard laboratory practices and methodologies established for similar naphthyridine derivatives[13].

Melting Point Determination

The melting point is a critical indicator of purity.

Protocol:

  • Sample Preparation: A small, finely powdered sample of 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 2 °C/min) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat at Controlled Rate C->D E Observe Melting D->E F Record Melting Range E->F Solubility_Workflow cluster_prep Preparation & Equilibration cluster_processing Sample Processing cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temp A->B C Filter Saturated Solution B->C D Quantify by HPLC-UV C->D E Determine Concentration D->E Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis_methods Spectroscopic Techniques cluster_data_processing Data Analysis A Dissolve/Prepare Sample B NMR (1H, 13C) A->B C FT-IR A->C D UV-Vis A->D E Mass Spectrometry A->E F Structural Elucidation B->F G Functional Group ID C->G H Electronic Transitions D->H I Molecular Weight Confirmation E->I

Sources

An In-depth Technical Guide to the Presumed Mechanism of Action of 3-Chloro-6-methoxy-naphthyridin-4-ol as a Bacterial Topoisomerase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the hypothesized mechanism of action for the novel synthetic compound, 3-Chloro-6-methoxy-naphthyridin-4-ol. Drawing upon the extensive body of research into the broader class of naphthyridine derivatives, we will posit a scientifically-grounded framework for its biological activity, focusing on its potential as an inhibitor of bacterial type II topoisomerases. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antibacterial agents.

Introduction: The Therapeutic Potential of Naphthyridines

The naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties.[1] These compounds, composed of two fused pyridine rings, exist in six isomeric forms, each offering a unique three-dimensional arrangement for molecular interactions.[2][3][4][5] The 1,8-naphthyridine core, in particular, has garnered significant attention due to its presence in numerous compounds with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][6][7][8]

The versatility in the synthesis of naphthyridine derivatives allows for the fine-tuning of their biological profiles.[6][8] This has led to the development of compounds with potent and selective activities against various therapeutic targets. Notably, several naphthyridine derivatives have been identified as potent antibacterial agents, with some acting through the inhibition of essential bacterial enzymes.

A Hypothesized Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

Based on the established activities of structurally related naphthyridine derivatives, we hypothesize that 3-Chloro-6-methoxy-naphthyridin-4-ol functions as a dual inhibitor of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial survival, playing critical roles in DNA replication, transcription, and repair. Their absence in eukaryotes makes them ideal targets for the development of selective antibacterial agents.

The Role of DNA Gyrase and Topoisomerase IV

DNA gyrase, a tetrameric enzyme composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for DNA compaction and replication. Topoisomerase IV, also a tetramer with two ParC and two ParE subunits, is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their proper segregation into daughter cells.

Proposed Interaction of 3-Chloro-6-methoxy-naphthyridin-4-ol with the Enzyme-DNA Complex

We propose that 3-Chloro-6-methoxy-naphthyridin-4-ol, similar to other quinolone and naphthyridone antibiotics, binds to the enzyme-DNA complex. This binding is thought to stabilize the transient double-strand breaks created by the enzymes, leading to the formation of a ternary drug-enzyme-DNA complex. This complex blocks the progression of the replication fork, ultimately triggering a cascade of events that leads to bacterial cell death. The chloro and methoxy substitutions on the naphthyridine ring are likely to play a key role in the binding affinity and specificity of the compound for the bacterial topoisomerases.

Visualizing the Proposed Mechanism

The following diagram illustrates the proposed mechanism of action of 3-Chloro-6-methoxy-naphthyridin-4-ol.

Mechanism_of_Action cluster_bacterium Bacterial Cell Compound 3-Chloro-6-methoxy- naphthyridin-4-ol Topoisomerase DNA Gyrase / Topoisomerase IV Compound->Topoisomerase Inhibition DNA Bacterial DNA Topoisomerase->DNA Relaxes/Decatenates Replication DNA Replication DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Blocked

Caption: Proposed mechanism of action of 3-Chloro-6-methoxy-naphthyridin-4-ol.

Experimental Workflows for Mechanism of Action Validation

To validate the hypothesized mechanism of action, a series of well-defined experimental workflows are necessary. The following protocols are designed to be self-validating, with each step providing a crucial piece of evidence to support the overall hypothesis.

In Vitro Antibacterial Activity Assessment

The initial step is to determine the minimum inhibitory concentration (MIC) of 3-Chloro-6-methoxy-naphthyridin-4-ol against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Protocol:

  • Prepare a stock solution of 3-Chloro-6-methoxy-naphthyridin-4-ol in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Causality: A low MIC value would indicate potent antibacterial activity, justifying further investigation into its mechanism of action.

Topoisomerase Inhibition Assays

Direct evidence of enzyme inhibition can be obtained through in vitro assays using purified DNA gyrase and topoisomerase IV.

Protocol:

  • DNA Gyrase Supercoiling Assay:

    • Incubate relaxed plasmid DNA with purified DNA gyrase in the presence of varying concentrations of 3-Chloro-6-methoxy-naphthyridin-4-ol.

    • Include a known gyrase inhibitor (e.g., ciprofloxacin) as a positive control.

    • Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA.

  • Topoisomerase IV Decatenation Assay:

    • Incubate catenated kinetoplast DNA (kDNA) with purified topoisomerase IV in the presence of varying concentrations of the compound.

    • Analyze the products by agarose gel electrophoresis. Inhibition of decatenation will be observed as a decrease in the amount of decatenated minicircles.

Causality: Dose-dependent inhibition of enzyme activity in these assays would provide strong evidence that 3-Chloro-6-methoxy-naphthyridin-4-ol directly targets bacterial topoisomerases.

Visualization of the Experimental Workflow

The following diagram outlines the key experimental steps to validate the proposed mechanism of action.

Experimental_Workflow Start Hypothesized MoA: Topoisomerase Inhibition MIC Determine MIC against Bacterial Panel Start->MIC In_Vitro_Assays In Vitro Topoisomerase Inhibition Assays MIC->In_Vitro_Assays Gyrase_Assay DNA Gyrase Supercoiling Assay In_Vitro_Assays->Gyrase_Assay TopoIV_Assay Topoisomerase IV Decatenation Assay In_Vitro_Assays->TopoIV_Assay Conclusion Confirm Mechanism of Action Gyrase_Assay->Conclusion TopoIV_Assay->Conclusion

Caption: Key experimental workflow for validating the mechanism of action.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained from the proposed experiments.

Bacterial Strain MIC (µg/mL) DNA Gyrase IC50 (µM) Topoisomerase IV IC50 (µM)
Staphylococcus aureus
Streptococcus pneumoniae
Escherichia coli
Pseudomonas aeruginosa

Conclusion and Future Directions

The proposed mechanism of action of 3-Chloro-6-methoxy-naphthyridin-4-ol as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV is based on a strong foundation of existing knowledge on naphthyridine derivatives. The experimental workflows outlined in this guide provide a clear path to validating this hypothesis. Positive results from these studies would establish this compound as a promising lead for the development of new antibacterial drugs, addressing the urgent need for novel agents to combat antibiotic resistance.

Future studies should focus on structure-activity relationship (SAR) analysis to optimize the potency and selectivity of this chemical scaffold. Furthermore, investigations into its pharmacokinetic and pharmacodynamic properties will be crucial for its progression as a potential therapeutic agent.

References

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Molecules. [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]

  • N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis. Molbase. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health. [Link]

  • (PDF) Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. [Link]

  • 3-Chloro-6-methylpyridazine. BU CyberSec Lab. [Link]

  • (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. ResearchGate. [Link]

  • Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. ResearchGate. [Link]

  • A Short Synthesis of the Plant Alkaloid 4-Methyl-2,6-naphthyridine. Semantic Scholar. [Link]

  • (PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate. [Link]

  • 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. PubMed. [Link]

  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. PubChem. [Link]

  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. [Link]

Sources

Unveiling the Therapeutic Potential: A Technical Guide to Identifying Biological Targets of 3-Chloro-6-methoxy-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthyridine scaffold is a privileged heterocyclic motif renowned for its diverse pharmacological activities, with numerous derivatives showing promise in antimicrobial, anti-inflammatory, and anticancer applications.[1][2][3] This technical guide provides a comprehensive framework for the identification and validation of biological targets for the novel compound, 3-Chloro-6-methoxy-naphthyridin-4-ol. Drawing upon the extensive history of naphthyridine derivatives as potent modulators of cellular signaling, this document outlines a strategic, multi-pronged approach to elucidate the mechanism of action of this specific molecule. The primary hypothesis centers on the inhibition of protein kinases, a class of enzymes frequently targeted by naphthyridine-based compounds.[4][5][6] This guide will detail the rationale behind this hypothesis, present a systematic workflow for target identification and validation, and provide detailed experimental protocols to empower researchers in their investigation of this promising compound.

Introduction: The Naphthyridine Scaffold and the Promise of 3-Chloro-6-methoxy-naphthyridin-4-ol

Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine rings.[7] Their structural diversity, arising from the various possible arrangements of the nitrogen atoms, has led to a wide array of biological activities.[1][3] Notably, the 1,8-naphthyridine core is present in several clinically used drugs, including the antibacterial agent nalidixic acid and the anticancer drug voreloxin.[8][9] The broad spectrum of activity associated with naphthyridine derivatives underscores their potential as valuable starting points for drug discovery.

The subject of this guide, 3-Chloro-6-methoxy-naphthyridin-4-ol, possesses a unique substitution pattern that suggests a specific and potentially potent biological activity. The presence of a chloro group, a methoxy group, and a hydroxyl group on the naphthyridine core is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. Based on the established precedent of structurally similar compounds, a primary avenue of investigation for this molecule is its potential as a kinase inhibitor.

The Kinase Hypothesis: A Data-Driven Rationale

A substantial body of evidence points towards protein kinases as a prominent class of targets for naphthyridine derivatives.[3][4][5] Several studies have identified naphthyridine-based compounds as potent inhibitors of various kinases, including:

  • Protein Kinase C/D (PKC/PKD): A novel 2,6-naphthyridine was identified as a dual inhibitor of PKC and PKD.[5]

  • Fibroblast Growth Factor Receptors (FGFRs): Novel 1,5 and 1,7-naphthyridine derivatives have been designed as potent inhibitors of the FGFR kinase family.[6]

  • PKMYT1: A kinase involved in cell cycle regulation, has been targeted by naphthyridinone derivatives.[10]

  • Cyclin-dependent kinase 5 (CDK5): Substituted 1,6-naphthyridines have been developed as inhibitors of CDK5 for the treatment of kidney diseases.[11]

This strong precedent provides a compelling rationale for prioritizing the investigation of 3-Chloro-6-methoxy-naphthyridin-4-ol as a potential kinase inhibitor. The chloro and methoxy substitutions may confer selectivity towards specific kinase subfamilies.

A Strategic Workflow for Target Identification and Validation

The following experimental workflow provides a systematic approach to identify and validate the biological targets of 3-Chloro-6-methoxy-naphthyridin-4-ol.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Primary Target Identification cluster_2 Phase 3: Target Validation & Mechanistic Studies A Broad Kinase Panel Screening C IC50 Determination for Top Kinase Hits A->C Identifies potential kinase targets B Phenotypic Screening (e.g., Anti-proliferative Assay) D Affinity-based Target Identification (e.g., Chemical Proteomics) B->D Provides functional context for target search E Cellular Target Engagement Assays C->E Confirms primary targets D->E Identifies direct binding partners F Downstream Signaling Pathway Analysis E->F Validates target in a cellular context G In Vivo Efficacy Studies F->G Elucidates mechanism of action

Figure 1: A systematic workflow for the identification and validation of biological targets for 3-Chloro-6-methoxy-naphthyridin-4-ol.

Experimental Protocols

Broad Kinase Panel Screening

Objective: To perform an initial screen of 3-Chloro-6-methoxy-naphthyridin-4-ol against a large, representative panel of human kinases to identify potential primary targets.

Methodology:

  • Kinase Panel Selection: Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) that covers a diverse range of the human kinome.

  • Compound Preparation: Prepare a stock solution of 3-Chloro-6-methoxy-naphthyridin-4-ol in 100% DMSO. A typical screening concentration is 1 or 10 µM.

  • Assay Principle: The most common format is a radiometric assay using ³³P-ATP or a non-radiometric assay based on fluorescence or luminescence (e.g., ADP-Glo™).

  • Procedure (Illustrative example using ADP-Glo™): a. Dispense the kinase, substrate, and ATP into a 384-well plate. b. Add 3-Chloro-6-methoxy-naphthyridin-4-ol or a control inhibitor (e.g., staurosporine). c. Incubate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes). d. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. e. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. f. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a positive control (no inhibitor) and a negative control (a known potent inhibitor).

Data Presentation:

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Kinase A5%15%
Kinase B85%98%
Kinase C45%75%
.........
IC50 Determination for Top Kinase Hits

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Chloro-6-methoxy-naphthyridin-4-ol for the most promising kinase targets identified in the initial screen.

Methodology:

  • Compound Titration: Prepare a serial dilution of 3-Chloro-6-methoxy-naphthyridin-4-ol (e.g., 10 concentrations ranging from 1 nM to 100 µM).

  • Kinase Assay: Perform the kinase assay as described in section 4.1, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 IC50 Determination Workflow A Serial Dilution of Compound B Kinase Assay with Titrated Compound A->B C Data Plotting (% Inhibition vs. [Compound]) B->C D Non-linear Regression (Four-Parameter Logistic Fit) C->D E IC50 Value D->E

Figure 2: Workflow for determining the IC50 value of an inhibitor.

Cellular Target Engagement Assays

Objective: To confirm that 3-Chloro-6-methoxy-naphthyridin-4-ol engages its intended kinase target(s) within a cellular context.

Methodology (Example using a Western Blot-based assay for a phosphorylated substrate):

  • Cell Culture and Treatment: Culture a cell line known to express the target kinase. Treat the cells with increasing concentrations of 3-Chloro-6-methoxy-naphthyridin-4-ol for a defined period.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. d. Probe a separate membrane or strip and re-probe the same membrane with an antibody for the total amount of the substrate to ensure equal loading. e. Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Exploration of Non-Kinase Targets

While the kinase hypothesis is strong, it is prudent to consider other potential biological targets, given the broad activity of naphthyridine derivatives.[1][8] One notable class of enzymes inhibited by some naphthyridines are bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[8] If the initial kinase screens are negative or if the compound exhibits potent antimicrobial activity, assays to evaluate its effect on these enzymes should be considered.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive investigation of the biological targets of 3-Chloro-6-methoxy-naphthyridin-4-ol. By prioritizing the well-precedented kinase inhibitor hypothesis and employing a multi-tiered validation strategy, researchers can efficiently and effectively elucidate the mechanism of action of this novel compound. The detailed protocols and strategic workflow are designed to empower drug discovery and development professionals to unlock the full therapeutic potential of this promising naphthyridine derivative.

References

  • Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. PubMed. [Link]

  • 1, 8 -naphthyridines as kinase inhibitors.
  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. MDPI. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Identification of orally available naphthyridine protein kinase D inhibitors. PubMed. [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Taylor & Francis Online. [Link]

  • High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate. [Link]

  • Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. AACR Journals. [Link]

  • N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis. Chem-Space. [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. [Link]

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Publications. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

Sources

An In-Depth Technical Guide to 3-Chloro-6-methoxy-naphthyridin-4-ol Derivatives and Analogs: Synthesis, Biological Evaluation, and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This technical guide focuses on a specific, yet highly promising, subclass: 3-chloro-6-methoxy-naphthyridin-4-ol and its analogs. We will delve into the synthetic rationale for constructing this core, explore its potential as a kinase inhibitor in oncology, and provide detailed, field-proven protocols for its synthesis, characterization, and biological evaluation. This document is intended to serve as a comprehensive resource, empowering researchers to explore the therapeutic potential of this versatile chemical scaffold.

The Naphthyridinone Core: A Foundation for Kinase Inhibitors

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are of significant interest in drug discovery. The 4-oxo-1,8-naphthyridine-3-carboxylic acid core, for example, is the foundation for the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] More recently, various naphthyridinone isomers have emerged as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3]

The 3-chloro-6-methoxy-naphthyridin-4-ol core is a synthetically accessible and highly adaptable scaffold for the development of targeted kinase inhibitors. The 4-hydroxy (or 4-oxo tautomer) and 3-chloro substituents provide key interaction points within the ATP-binding pocket of many kinases, while the 6-methoxy group can influence solubility and metabolic stability. Further derivatization at other positions allows for the fine-tuning of potency and selectivity.

Synthesis of the 3-Chloro-6-methoxy-naphthyridin-4-ol Core: A Plausible Synthetic Approach

The construction of the 3-chloro-6-methoxy-naphthyridin-4-ol core can be efficiently achieved through a strategic application of the Gould-Jacobs reaction.[4][5] This classic method for quinoline synthesis can be adapted to naphthyridines by utilizing a substituted aminopyridine as the starting material.

Proposed Synthetic Pathway

The proposed synthesis involves the condensation of 2-amino-5-methoxypyridine with a diethyl chloromalonate, followed by a high-temperature intramolecular cyclization.

Synthetic_Pathway A 2-Amino-5-methoxypyridine C Condensation Intermediate A->C Condensation B Diethyl Chloromalonate B->C D 3-Chloro-6-methoxy-naphthyridin-4-ol C->D Thermal Cyclization (e.g., Dowtherm A, 250°C)

Caption: Proposed synthetic route to 3-chloro-6-methoxy-naphthyridin-4-ol.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-methoxypyridine

This starting material can be synthesized from 2-amino-5-iodopyridine via a copper-catalyzed methoxylation reaction.[6]

Materials:

  • 2-Amino-5-iodopyridine

  • Sodium methoxide

  • Copper powder

  • Methanol

  • Chloroform

  • Silica gel for chromatography

Procedure:

  • In a glass-lined bomb reactor, combine 2-amino-5-iodopyridine (1.0 eq), sodium methoxide (2.0 eq), and copper powder (0.5 eq) in methanol.

  • Seal the reactor and heat at 150°C for 12 hours with rocking.

  • After cooling, concentrate the reaction mixture to dryness under reduced pressure.

  • Extract the residue with chloroform.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., 50% ethyl acetate in methylene chloride) to afford 2-amino-5-methoxypyridine.[6]

Protocol 2: Synthesis of 3-Chloro-6-methoxy-naphthyridin-4-ol

Materials:

  • 2-Amino-5-methoxypyridine

  • Diethyl chloromalonate

  • Dowtherm A (or other high-boiling point solvent)

Procedure:

  • In a round-bottom flask, combine 2-amino-5-methoxypyridine (1.0 eq) and diethyl chloromalonate (1.1 eq).

  • Heat the mixture at 100-120°C for 2 hours to facilitate the initial condensation reaction, forming the intermediate diethyl 2-((5-methoxypyridin-2-yl)amino)-2-chloromalonate.

  • In a separate flask equipped with a condenser, preheat Dowtherm A to 240-250°C.

  • Add the condensation intermediate from the previous step portion-wise to the hot Dowtherm A.

  • Maintain the reaction mixture at this temperature for 30-60 minutes to effect intramolecular cyclization.

  • Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry to yield 3-chloro-6-methoxy-naphthyridin-4-ol.

Biological Evaluation: Targeting the Human Kinome

The structural features of the 3-chloro-6-methoxy-naphthyridin-4-ol scaffold make it an attractive candidate for development as a kinase inhibitor. The general workflow for evaluating a novel compound from this class is outlined below.

Biological_Evaluation_Workflow A Synthesis & Purification of 3-Chloro-6-methoxy-naphthyridin-4-ol Derivatives B Initial Kinome Profiling (e.g., KINOMEscan) A->B C Identification of Primary Kinase Targets B->C D In Vitro Kinase Assays (IC50 Determination) C->D E Cell-Based Assays (e.g., MTT, Western Blot) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G G->A Iterative Design

Caption: Workflow for the biological evaluation of novel naphthyridinone derivatives.

Initial Target Identification: Kinome Profiling

To identify the primary kinase targets of a novel 3-chloro-6-methoxy-naphthyridin-4-ol derivative, a broad screening against a panel of human kinases is the most efficient first step. Services like Eurofins' KINOMEscan® offer comprehensive profiling against hundreds of kinases.[7][8] This approach provides a "snapshot" of the compound's selectivity and identifies high-affinity targets for further investigation.

Table 1: Representative Data from a Hypothetical Kinome Scan

Kinase TargetPercent of Control (%)
Kinase A5.2
Kinase B8.1
Kinase C45.6
Kinase D89.3
......

Lower "Percent of Control" indicates stronger binding.

In Vitro Potency Determination: Kinase Inhibition Assays

Once primary targets are identified, the inhibitory potency (IC50) of the compound against these kinases should be determined. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity.[9]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate

  • ATP

  • 3-Chloro-6-methoxy-naphthyridin-4-ol derivative stock solution (in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. Ensure the final DMSO concentration is ≤ 1%.

  • In a 384-well plate, add the diluted inhibitor or DMSO (for control).

  • Add a mixture of the target kinase and its substrate to each well.

  • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate the kinase reaction by adding ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert the generated ADP into ATP. Incubate for 30-60 minutes.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and, therefore, to the kinase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Activity: Anticancer Assays

Demonstrating that a compound can inhibit its target kinase within a cellular context and exert a biological effect is a critical step. The MTT assay is a colorimetric method used to assess cell viability and proliferation.[3]

Protocol 4: MTT Assay for Cellular Proliferation

Materials:

  • Human cancer cell line (e.g., HeLa, HL-60)[3]

  • Cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Solubilization solution (e.g., 10% SDS in 0.01N HCl)

  • 96-well culture plates

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 3-chloro-6-methoxy-naphthyridin-4-ol derivative for 72 hours.

  • Add MTT solution to each well and incubate for 3 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity and determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Directions

The 3-chloro-6-methoxy-naphthyridin-4-ol core provides a versatile platform for generating a library of analogs to explore structure-activity relationships. Key positions for modification include:

  • N1-position: Substitution at this position can influence interactions with the solvent-exposed region of the kinase ATP-binding pocket, impacting both potency and selectivity.

  • C7 and C8-positions: Functionalization at these positions can be used to modulate pharmacokinetic properties and explore additional binding interactions.

Future work should focus on synthesizing a diverse library of derivatives and systematically evaluating their kinase inhibition profiles and cellular activities. This iterative process of design, synthesis, and testing will be crucial for identifying lead compounds with potent and selective activity against specific cancer-related kinases.

Conclusion

The 3-chloro-6-methoxy-naphthyridin-4-ol scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic route outlined in this guide is robust and amenable to the generation of a diverse library of analogs. The provided protocols for biological evaluation offer a clear path for identifying and characterizing the activity of these new chemical entities. It is our hope that this technical guide will serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

  • PrepChem. Synthesis of 2-amino-5-methoxy pyridine. Available from: [Link].

  • Cassar, S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5275-5282.
  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178.
  • Google Patents. Malonic acid derivatives and methods for their synthesis. EP0254080B1.
  • Taylor & Francis Online. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Available from: [Link].

  • PubMed. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Available from: [Link].

  • PubMed. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. Available from: [Link].

  • Taylor & Francis Online. A Malonic Ester Synthesis with Acid Chlorides. The Homologation of Oioic Acids. Available from: [Link].

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link].

  • ResearchGate. Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights | Request PDF. Available from: [Link].

  • Google Patents. Process for preparation of 2-amino-5-methyl-pyridine. EP0569701A1.
  • Google Patents. Process for the preparation of 2-amino-5-methyl-pyridine. US5332824A.
  • protocols.io. In vitro kinase assay. Available from: [Link].

  • National Center for Biotechnology Information. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. Available from: [Link].

  • Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available from: [Link].

  • PubMed. Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water. Available from: [Link].

  • Collaborative Drug Discovery. Kinome SAR for Collaborative Drug Discoverers. Available from: [Link].

  • ACS Publications. Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone1. Available from: [Link].

  • National Center for Biotechnology Information. Malonates in Cyclocondensation Reactions. Available from: [Link].

  • European Patent Office. Malonic acid derivatives and methods for their synthesis - EP 0254080 A2. Available from: [Link].

  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link].

  • Eurofins Discovery. KINOMEscan Technology. Available from: [Link].

  • Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available from: [Link].

  • ResearchGate. Gould–Jacobs reaction | Request PDF. Available from: [Link].

  • ResearchGate. Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors | Download Scientific Diagram. Available from: [Link].

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Available from: [Link].

  • National Center for Biotechnology Information. A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Available from: [Link].

  • ResearchGate. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Available from: [Link].

  • ResearchGate. Synthesis of 4-chloro-chalcone derivatives. Available from: [Link].

  • Google Patents. Method of preparing substituted malonic ester anilides and malonic acid mono-anilides. US5334747A.
  • Wikipedia. Malonic ester synthesis. Available from: [Link].

  • University of Calgary. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available from: [Link].

  • SciSpace. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). Available from: [Link].

  • Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine. US6399781B1.
  • ResearchGate. (PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Available from: [Link].

  • Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. CN105936625A.

Sources

An In-Depth Technical Guide to 3-Chloro-6-methoxy--naphthyridin-4-ol: Commercial Availability, Synthesis, and Potential Applications

An In-Depth Technical Guide to 3-Chloro-6-methoxy-[1][2]-naphthyridin-4-ol: Commercial Availability, Synthesis, and Potential Applications

For Immediate Release

This technical guide provides a comprehensive overview of 3-Chloro-6-methoxy-[1][2]-naphthyridin-4-ol (CAS 724787-12-6), a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its commercial availability, outlines a plausible synthetic route based on established chemical principles, and discusses its potential applications in medicinal chemistry.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a prominent structural motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][3] Derivatives of this scaffold have been explored for a wide range of therapeutic applications, including oncology and infectious diseases.[4] The strategic functionalization of the 1,5-naphthyridine ring system allows for the modulation of its biological and physicochemical properties, making it a versatile platform for drug design. This guide focuses specifically on 3-Chloro-6-methoxy-[1][2]-naphthyridin-4-ol, providing essential information for its acquisition and synthesis.

Chemical Properties and Structure

  • IUPAC Name: 3-chloro-6-methoxy-1,5-naphthyridin-4-ol

  • CAS Number: 724787-12-6

  • Molecular Formula: C₉H₇ClN₂O₂

  • Molecular Weight: 210.62 g/mol

  • InChI Key: BBRMUSGOTQCSET-UHFFFAOYSA-N[5]

While comprehensive, publicly available spectral data for this specific compound is limited, its structure suggests characteristic spectroscopic features that would be invaluable for its identification and characterization in a research setting.

Commercial Availability and Suppliers

3-Chloro-6-methoxy-[1][2]-naphthyridin-4-ol is accessible as a research chemical from a number of specialized suppliers. Researchers interested in acquiring this compound for their studies can refer to the following table for a summary of known vendors. It is advisable to contact the suppliers directly for the most current information on purity, stock availability, and pricing.

SupplierCatalog NumberAdditional Information
Sigma-Aldrich LEYH9ACF93AAAvailable through the Sigma-Aldrich marketplace.
ChemicalBook CB11196144Provides basic chemical properties and supplier information.[6]
BIOFOUNT BF-RT260388Listed as 3-Chloro-6-methoxy-1H-[1][2]naphthyridin-4-one, the tautomeric form.[7]

Proposed Synthetic Pathway

Although a detailed, step-by-step synthesis protocol for 3-Chloro-6-methoxy-[1][2]-naphthyridin-4-ol is not extensively documented in the scientific literature, a viable synthetic route can be proposed based on well-established methodologies for the synthesis of substituted 1,5-naphthyridines.[1] The proposed pathway involves a multi-step sequence, beginning with the construction of the core heterocyclic system, followed by targeted functionalization.

The logical synthetic strategy is a three-step process commencing with a Gould-Jacobs reaction, followed by subsequent chlorination steps.

Synthetic_Pathwaycluster_1Step 1: Naphthyridine Core Synthesiscluster_2Step 2: Chlorination of Hydroxyl Groupcluster_3Step 3: Electrophilic Chlorination at C3A5-Methoxy-3-aminopyridine +Diethyl ethoxymethylenemalonateB6-Methoxy-1,5-naphthyridin-4-olA->BGould-Jacobs Reaction(Thermal Cyclization)C6-Methoxy-1,5-naphthyridin-4-olD4-Chloro-6-methoxy-1,5-naphthyridineC->DPOCl₃E4-Chloro-6-methoxy-1,5-naphthyridineF3-Chloro-6-methoxy-[1,5]-naphthyridin-4-olE->FN-Chlorosuccinimide (NCS)

Caption: A plausible synthetic workflow for 3-Chloro-6-methoxy-[1][2]-naphthyridin-4-ol.

Step 1: Gould-Jacobs Reaction for the Naphthyridine Core

The Gould-Jacobs reaction is a classical and effective method for constructing the 4-hydroxy-1,5-naphthyridine skeleton.[5][8] This reaction proceeds through the initial condensation of an aminopyridine with a malonic ester derivative, followed by a high-temperature cyclization.[1]

Hypothetical Experimental Protocol:

  • Condensation: 5-Methoxy-3-aminopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) are heated at 120-140 °C for 1-2 hours to form the vinylogous amide intermediate.

  • Thermal Cyclization: The crude intermediate is added to a high-boiling solvent (e.g., diphenyl ether) preheated to ~250 °C and maintained at this temperature for 30-60 minutes to induce cyclization.

  • Isolation: Upon cooling, the product, 6-methoxy-1,5-naphthyridin-4-ol, is expected to precipitate and can be isolated by filtration.

Step 2: Chlorination of the 4-Hydroxy Group

The hydroxyl group at the 4-position can be converted to a chloro group, a versatile handle for further functionalization, using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

Hypothetical Experimental Protocol:

  • A mixture of 6-methoxy-1,5-naphthyridin-4-ol (1.0 eq.) in excess POCl₃ is refluxed for 2-4 hours.

  • Excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized.

  • The resulting solid, 4-chloro-6-methoxy-1,5-naphthyridine, is collected by filtration.

Step 3: Selective Chlorination at the 3-Position

The final step involves the introduction of a chlorine atom at the 3-position via an electrophilic aromatic substitution reaction, for which N-chlorosuccinimide (NCS) is a suitable reagent.

Hypothetical Experimental Protocol:

  • 4-Chloro-6-methoxy-1,5-naphthyridine is dissolved in an appropriate solvent (e.g., DMF).

  • N-Chlorosuccinimide (1.0-1.2 eq.) is added, and the reaction is stirred at room temperature or with gentle heating.

  • Following an aqueous workup and extraction, the crude product is purified by column chromatography to yield 3-Chloro-6-methoxy-[1][2]-naphthyridin-4-ol.

Potential Applications in Drug Discovery

  • Oncology: Numerous 1,5-naphthyridine derivatives have been synthesized and evaluated for their anticancer properties.[4] Their mechanisms of action often involve the inhibition of critical cellular targets such as topoisomerase I and various protein kinases, including TGF-β type I receptor (ALK5).[2]

  • Antimicrobial Agents: The 1,5-naphthyridine scaffold is also a key component of compounds with antibacterial and antifungal activity.

The diagram below illustrates the potential for substituted 1,5-naphthyridines to interact with key biological targets implicated in cancer.

Biological_TargetASubstituted 1,5-Naphthyridine(e.g., 3-Chloro-6-methoxy-[1,5]-naphthyridin-4-ol)BKey Cellular Enzymes(e.g., Topoisomerase I, Kinases)A->BInhibitionCDisruption of Cancer Cell Processes(e.g., DNA Replication, Signaling)B->CModulationDTherapeutic EffectC->D

Caption: A conceptual diagram illustrating the potential mode of action for substituted 1,5-naphthyridines in a therapeutic context.

Conclusion

3-Chloro-6-methoxy-[1][2]-naphthyridin-4-ol is a readily available chemical building block with significant potential for medicinal chemistry and drug discovery programs. This guide provides a solid foundation for researchers by detailing its commercial sources and proposing a robust synthetic strategy. The established biological relevance of the 1,5-naphthyridine scaffold suggests that this compound is a valuable candidate for further investigation and development of novel therapeutics.

References

  • Palacios, F., de la Cruz, P., & de los Santos, J. M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). PubMed. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). ResearchGate. [Link]

  • Kim, D. K., et al. (2007). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 50(23), 5779–5799. [Link]

  • Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][2]naphthyridine-3-carbonitriles. ResearchGate. [Link]

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2021). PubMed Central. [Link]

  • Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. (n.d.). PrepChem.com. [Link]

  • Deady, L. W., & Werden, D. M. (1986). Nucleophilic-Substitution Reactions in Benzo[C][1][9]Naphthyridines. CSIRO Publishing. [Link]

  • Gould–Jacobs reaction. (n.d.). ResearchGate. [Link]

  • Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. [Link]

  • 4-(3-Chlorophenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine. (n.d.). PubChem. [Link]

  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(6), 933-934. [Link]

  • 3-Chloro-6-methoxy-1H-[1][2]naphthyridin-4-one. (n.d.). BIOFOUNT. [Link]

  • Poghosyan, A. H., et al. (2023). Synthesis of Novel Benzo[b][1][10]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. [Link]

  • 1,5-Naphthyridin-4-ol. (n.d.). PubChem. [Link]

safety and handling guidelines for 3-Chloro-6-methoxy-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-6-methoxy-naphthyridin-4-ol

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling protocols for 3-Chloro-6-methoxy-naphthyridin-4-ol. As a novel or sparsely documented chemical entity, direct safety data is limited. Therefore, this document synthesizes established safety principles for structurally related compounds, including chlorinated aromatics, substituted naphthyridines, and aromatic amines, grounded in authoritative guidelines from the American Chemical Society (ACS) and the Occupational Safety and Health Administration (OSHA). The intended audience for this guide includes researchers, chemists, and drug development professionals who may handle this compound. The core methodology of this guide is the consistent application of the RAMP principle—R ecognize, A ssess, M inimize, and P repare—to ensure a multi-layered approach to safety in the laboratory.[1][2][3]

Introduction and Compound Profile

3-Chloro-6-methoxy-naphthyridin-4-ol is a heterocyclic compound featuring a naphthyridine core, a privileged scaffold in medicinal chemistry due to its diverse biological activities.[4] The presence of a chlorine atom, a methoxy group, and a hydroxyl group suggests a compound with potential for various chemical transformations and biological interactions. While specific applications are not widely documented, related naphthyridine structures have been investigated for a range of therapeutic targets.[4][5][6][7] Given its complex functionality, a thorough understanding of its potential hazards is paramount for safe handling.

Compound Properties (Inferred and Known)

PropertyValue/InformationSource/Rationale
IUPAC Name 3-chloro-6-methoxy-1,5-naphthyridin-4-olSigma-Aldrich
Molecular Formula C₉H₇ClN₂O₂Inferred from structure
Molecular Weight 210.62 g/mol Inferred from structure
Physical Form Likely a solid at room temperature.Based on similar complex organic molecules.[8][9][10][11]
Storage Temp. 2-8°C, stored under nitrogen.Sigma-Aldrich

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS), a hazard assessment must be conducted based on the structural components of the molecule. The RAMP framework provides a systematic approach to this process.[2][3]

Recognizing the Hazards

The primary hazards associated with 3-Chloro-6-methoxy-naphthyridin-4-ol can be inferred from its functional groups:

  • Chlorinated Aromatic System: Chlorinated organic compounds can exhibit varying levels of toxicity and may be persistent in the environment.[12][13] They can be absorbed through the skin, and their combustion may produce highly toxic gases such as hydrogen chloride and phosgene.[14]

  • Naphthyridine Core (Aromatic Amine Analogue): The naphthyridine structure is a nitrogen-containing heterocycle. Aromatic amines as a class are known to have potential health hazards, including carcinogenicity, mutagenicity, and skin sensitization.[15][16] They are often readily absorbed through the skin.[16][17]

  • Reactivity: The reactivity of naphthyridines is complex and can involve electrophilic and nucleophilic substitutions.[5] The presence of a hydroxyl group (in the "ol" form) suggests potential tautomerization to a naphthyridinone, which could influence its reactivity and biological activity.

Assessing the Risks

Risk is a function of both the inherent hazard and the likelihood of exposure. For 3-Chloro-6-methoxy-naphthyridin-4-ol, the primary risks are:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin. Similar aromatic amines can be severe poisons.[17]

  • Chronic Toxicity: Potential for long-term health effects, including potential carcinogenicity, due to the aromatic amine-like structure.

  • Skin and Eye Irritation: The compound is likely to be an irritant to the skin and eyes, a common feature of many complex organic molecules.[9][18][19]

  • Respiratory Irritation: If handled as a powder, inhalation of dust may cause respiratory tract irritation.[9]

A logical workflow for risk assessment before any laboratory procedure should be implemented.

RiskAssessment cluster_recognize Recognize Hazards cluster_assess Assess Risks cluster_output Risk Conclusion A Identify Compound: 3-Chloro-6-methoxy- naphthyridin-4-ol B Analyze Structural Motifs: - Chlorinated Aromatic - Naphthyridine (Aza-aromatic) - Hydroxyl/Keto group A->B C Consult Analog Data: - Aromatic Amines - Chlorinated Heterocycles - Naphthyridines B->C D Evaluate Exposure Routes: - Inhalation (dust) - Dermal Contact - Ingestion - Eye Contact C->D F Determine Potential Severity: - Irritation - Acute Toxicity - Chronic/Unknown Toxicity D->F E Consider Procedure: - Scale (mg vs g) - Duration - Energy Input (heating) E->F G High Hazard Potential: Treat as toxic, irritant, and potential sensitizer. Assume unknown long-term effects. F->G

Caption: Risk assessment workflow for 3-Chloro-6-methoxy-naphthyridin-4-ol.

Minimizing Risk: Safe Handling and Engineering Controls

Based on the risk assessment, a multi-tiered approach to minimizing risk is mandatory, combining engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All handling of 3-Chloro-6-methoxy-naphthyridin-4-ol, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Containment: For procedures involving larger quantities or heating, consider using a glove box or other closed system to provide an additional layer of containment.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound should be considered the minimum requirement.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles conforming to EN166 or NIOSH standards.[20]Protects against splashes and airborne particles.
Hand Protection Nitrile gloves (double-gloving recommended). Inspect gloves before use and use proper removal technique.[20][21]Prevents dermal absorption. Aromatic amines can penetrate some glove materials; check manufacturer's compatibility data if available.
Body Protection A buttoned, flame-resistant lab coat.Protects skin and personal clothing from contamination.[20]
Respiratory Not typically required if work is conducted within a fume hood. For emergencies or spill cleanup, a respirator with an appropriate cartridge may be necessary.[22]Provides protection against inhalation if engineering controls fail or are unavailable.
Storage and Waste Disposal
  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[22][23] The container should be kept tightly closed and clearly labeled.[23][24] The supplier recommendation is to store at 2-8°C under a nitrogen atmosphere.

  • Waste Disposal: All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[12] Dispose of in designated, sealed, and labeled containers according to institutional and local regulations. Do not discharge into drains.[20][21]

Experimental Protocol: A Model Workflow

This section provides a step-by-step methodology for a common laboratory task—weighing and dissolving the compound for a reaction—to illustrate the integration of safety procedures.

Workflow cluster_prep P: Prepare for Emergencies cluster_main M: Minimize Risks (Procedure) cluster_cleanup Cleanup & Disposal P1 Locate & Verify: - Safety Shower - Eyewash Station - Fire Extinguisher - Spill Kit P2 Review SDS of all reagents & solvents P1->P2 M1 Don appropriate PPE (double gloves, goggles, lab coat) P2->M1 M2 Work inside a certified chemical fume hood M1->M2 M3 Decontaminate spatula and weigh boat before removal from hood M2->M3 M4 Weigh compound onto creased weigh paper or in a vial M2->M4 M5 Carefully transfer solid to reaction vessel M4->M5 M6 Rinse weigh paper/vial with solvent into the vessel M5->M6 M7 Seal reaction vessel M6->M7 C1 Wipe down work surface with appropriate solvent M7->C1 C2 Dispose of all contaminated waste in labeled hazardous waste container C1->C2 C3 Remove PPE and wash hands thoroughly C2->C3

Caption: Safe workflow for weighing and dissolving the target compound.

Emergency Procedures

Preparation is the final pillar of the RAMP methodology.[2] All personnel must be familiar with these procedures before beginning work.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][20] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][20] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[8][20] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation and wear appropriate PPE, including respiratory protection if necessary.

    • Absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep up to avoid creating dust.

    • Place all contaminated material into a sealed, labeled hazardous waste container.[20][21]

    • Decontaminate the spill area thoroughly.

Conclusion

The safe handling of 3-Chloro-6-methoxy-naphthyridin-4-ol requires a proactive and conservative approach to safety. In the absence of specific toxicological and hazard data, researchers must treat this compound with a high degree of caution, assuming it to be hazardous based on its chemical structure. By rigorously applying the principles of hazard recognition, risk assessment, risk minimization through proper controls and PPE, and preparation for emergencies, laboratory professionals can work safely with this and other novel chemical entities. Adherence to these guidelines, rooted in the authoritative standards set by organizations like the ACS and OSHA, is fundamental to creating and maintaining a culture of safety in the research environment.[25][26]

References

  • American Chemical Society. (2013).
  • American Chemical Society. Safety Tipsheets & Best Practices. ACS.
  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. ACS.
  • American Chemical Society. (2016).
  • American Chemical Society. ACS Lab Safety Checklist. SafetyCulture.
  • Scott, T. S. Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines.
  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • OSHA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • NIOSH. (1994).
  • Generic Safety Data Sheet.
  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements.
  • U.S. Compliance. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • MedchemExpress.com. (2026).
  • Fuertes, M., et al.
  • SKC Inc. (2024).
  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.
  • Generic Safety Data Sheet.
  • Sigma-Aldrich. (2024).
  • Benchchem.
  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
  • Merck Millipore. (2025).
  • ECHEMI.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 1,8-Naphthyridine-2-carbaldehyde.
  • MDPI.
  • (2019). Handling Chlorine Safely.
  • Guidance on Storage and Handling of Chlorin
  • Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
  • IPI Global.
  • Sigma-Aldrich. 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol.
  • The Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.
  • PubMed Central. A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. PMC.
  • N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis.
  • PubChem. 3-Chloroaniline.
  • PubChem. N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine.
  • Chemsrc. (2025). 3-Chloro-1,6-naphthyridin-4-ol.
  • Sigma-Aldrich. 3-Chloro-6-hydroxy-[25][26]naphthyridine-4-carboxylic acid.

  • Sigma-Aldrich. 3-Chloro-6-hydroxy-[25][26]naphthyridine-4-carboxylic acid (Chinese).

  • PubChem. 3-Chloro-4-methylaniline.
  • ResearchGate. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.
  • NIH. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.

Sources

Navigating the Bio-Potential of a Novel Naphthyridine: A Technical Guide to the Preliminary Biological Screening of 3-Chloro-6-methoxy-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide outlines a comprehensive and logically structured preliminary biological screening strategy for the novel compound, 3-Chloro-6-methoxy-naphthyridin-4-ol. As a Senior Application Scientist, the following sections are designed to provide not just a series of protocols, but a strategic framework grounded in the established pharmacological potential of the naphthyridine scaffold. We will explore the rationale behind each experimental choice, ensuring a self-validating and robust initial assessment of this promising molecule.

Introduction: The Naphthyridine Scaffold - A Privileged Heterocycle

Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings.[1] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] Naphthyridine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties.[3] The versatility of the naphthyridine core allows for substitution at various positions, leading to a diverse range of compounds with distinct biological profiles. The specific substitutions of a chloro group at the 3-position, a methoxy group at the 6-position, and a hydroxyl group at the 4-position of the naphthyridine ring in our target compound, 3-Chloro-6-methoxy-naphthyridin-4-ol, suggest the potential for unique biological activities that warrant a thorough and systematic investigation.

Strategic Screening Cascade: A Multi-Faceted Approach

Given the broad bioactivity of naphthyridines, a tiered and multi-faceted screening approach is paramount. This strategy allows for the efficient identification of the most promising therapeutic avenues while conserving resources. Our proposed cascade will begin with broad cytotoxicity and antimicrobial assessments, followed by more targeted assays based on initial findings.

Screening_Cascade A Compound Synthesis & Purity Analysis B Primary Screening: Cytotoxicity & Antimicrobial Activity A->B Initial Evaluation C Secondary Screening: Anticancer Assays B->C If Cytotoxic D Secondary Screening: Antimicrobial Assays B->D If Antimicrobial E Hit Validation & Preliminary Mechanism of Action Studies C->E Confirmation of Activity D->E Confirmation of Activity

Caption: A proposed hierarchical screening workflow for 3-Chloro-6-methoxy-naphthyridin-4-ol.

Foundational Analysis: Compound Characterization

Prior to any biological evaluation, the identity, purity, and solubility of 3-Chloro-6-methoxy-naphthyridin-4-ol must be rigorously established. This foundational step is critical for the reproducibility and validity of all subsequent biological data.

Table 1: Physicochemical Characterization of 3-Chloro-6-methoxy-naphthyridin-4-ol

ParameterMethodAcceptance Criteria
Identity Confirmation ¹H NMR, ¹³C NMR, Mass SpectrometryConsistent with proposed structure
Purity Assessment HPLC-UV/MS>95%
Solubility Determination Kinetic or Thermodynamic Solubility AssaySoluble in DMSO at appropriate concentrations for screening

Primary Screening: Unveiling Broad Biological Effects

The initial screening phase aims to provide a broad overview of the compound's biological activity, focusing on two key areas with high precedent in the naphthyridine family: cytotoxicity against cancer cell lines and antimicrobial activity.

In Vitro Cytotoxicity Screening

A primary assessment of the compound's effect on cell viability is crucial to identify potential anticancer properties.[4] The MTT assay is a robust and widely used colorimetric method for this purpose.[5]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: A panel of human cancer cell lines should be selected to represent diverse cancer types (e.g., NCI-60 panel or a subset thereof).[4] Cells are to be cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 3-Chloro-6-methoxy-naphthyridin-4-ol in DMSO. A serial dilution of the compound is then added to the wells to achieve a range of final concentrations (e.g., 0.1 to 100 µM).[6] A vehicle control (DMSO) and a positive control (e.g., doxorubicin) should be included.

  • Incubation: The plates are incubated for 48-72 hours.[6]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Screening

Naphthyridine derivatives, such as nalidixic acid, are known for their antibacterial properties.[7][8] Therefore, a preliminary screen for antimicrobial activity is a logical starting point. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[9][10]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Microorganism Selection: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.[11]

  • Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media.[10]

  • Compound Preparation: A serial two-fold dilution of 3-Chloro-6-methoxy-naphthyridin-4-ol is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria and broth), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Secondary Screening and Mechanistic Insights

Positive "hits" from the primary screening will dictate the direction of the secondary screening.

Elucidating the Anticancer Mechanism

Should 3-Chloro-6-methoxy-naphthyridin-4-ol exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted.

Anticancer_MoA A Cytotoxicity Hit B Apoptosis Assays (Annexin V/PI Staining) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D Kinase Inhibition Assays A->D Based on structural similarity to known kinase inhibitors E Western Blot for Apoptotic & Cell Cycle Markers B->E C->E

Caption: A potential workflow for investigating the anticancer mechanism of action.

Table 2: Potential Secondary Anticancer Assays

AssayPurposeRationale
Annexin V/PI Staining To determine if the compound induces apoptosis or necrosis.A common mechanism of action for many anticancer drugs.
Cell Cycle Analysis To identify if the compound causes cell cycle arrest at a specific phase.Disruption of the cell cycle is a hallmark of many cytotoxic agents.
Kinase Inhibition Assays To assess the compound's ability to inhibit specific protein kinases.Many naphthyridine derivatives are known to be kinase inhibitors, a key target class in oncology.[3]
Western Blot Analysis To probe for changes in key proteins involved in apoptosis and the cell cycle.Provides molecular evidence to support the findings from flow cytometry-based assays.
Characterizing the Antimicrobial Profile

For a compound demonstrating antimicrobial activity, it is important to determine its spectrum of activity and whether it is bactericidal or bacteriostatic.

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay

  • Following MIC Determination: Aliquots from the wells of the MIC assay that show no visible growth are plated onto agar plates.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum.

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for the preliminary biological screening of 3-Chloro-6-methoxy-naphthyridin-4-ol. The proposed cascade of in vitro assays will enable a comprehensive initial assessment of its potential as a therapeutic agent. Positive results from this screening will lay the groundwork for more advanced preclinical studies, including in vivo efficacy models and detailed mechanistic investigations. The rich chemical space offered by the naphthyridine scaffold suggests that 3-Chloro-6-methoxy-naphthyridin-4-ol is a compound of significant interest, and its thorough evaluation is a worthwhile scientific endeavor.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Cragg, G. M., & Pezzuto, J. M. (2016). Natural Products as a Vital Source for the Discovery of Cancer Chemotherapeutic and Chemopreventive Agents. Medical Principles and Practice, 25(Suppl. 2), 41–59. [Link]

  • El-Sayed, M. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Pharmaceuticals, 15(1), 69. [Link]

  • Darakshan, & Parvin, T. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(34), 6825-6853. [Link]

  • Gloc, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4987. [Link]

  • Guzman, J. D. (2014). Natural products as a source for new antimicrobial agents. In Antimicrobial Drug Resistance (pp. 647-673). Springer, Cham. [Link]

  • Jain, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 827-844. [Link]

  • Janeczko, M., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. International Journal of Molecular Sciences, 25(1), 543. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Popiolek, L., et al. (2021). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Molecules, 26(11), 3192. [Link]

  • Stolarczyk, M., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 123. [Link]

  • Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2025(1), M1958. [Link]

  • Vawhal, P. K., & Jadhav, S. B. (2022). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. International Journal of Health Sciences, 6(S3), 11283-11301. [Link]

  • Wube, A. A. (2019). In-vitro Models in Anticancer Screening. In Drug Discovery and Development-From Molecules to Medicine. IntechOpen. [Link]

  • Zgoda, M. M., et al. (2024). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. International Journal of Molecular Sciences, 25(1), 543. [Link]

  • Al-Zereini, W. A. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17763–17772. [Link]

  • Asres, K., & Gibbons, S. (2017). Chemical and Biological Screening Approaches to Phytopharmaceuticals. International Journal of Sciences, 6(10), 22-30. [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. [Link]

  • Jampilek, J. (2014). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 19(8), 12851–12871. [Link]

  • Kwiecien, A., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 123. [Link]

  • Lou, Z. (2025). Preliminary In Silico Screening of Natural Compounds for Anticancer Activity. Journal of Drug Discovery and Research. [Link]

  • Medveckova, B., et al. (2019). In vitro screening of antioxidant and antimicrobial activities of medicinal plants growing in slovakia. Potravinarstvo Slovak Journal of Food Sciences, 13(1), 213-221. [Link]

  • Ncube, B., et al. (2012). Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa. Evidence-Based Complementary and Alternative Medicine, 2012, 478941. [Link]

  • Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

Sources

Methodological & Application

Application Note & Protocol: In Vitro Characterization of 3-Chloro-6-methoxy-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The naphthyridine scaffold is a privileged heterocyclic motif renowned for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Compounds incorporating this structure have been successfully developed as inhibitors of various enzyme classes, most notably protein kinases, DNA topoisomerases, and phosphodiesterases.[2][3] This application note outlines a comprehensive, multi-tiered in vitro assay strategy for the initial characterization of a novel naphthyridine derivative, 3-Chloro-6-methoxy-naphthyridin-4-ol. The described workflow is designed to first elucidate its primary molecular target(s) and subsequently quantify its potency, selectivity, and cellular mechanism of action.

This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of small molecule inhibitors. The protocols herein are designed as a self-validating system, progressing from broad, high-throughput screening to specific, mechanistic assays. The causality behind each experimental choice is explained to provide a robust framework for decision-making.

Tier 1: Broad Spectrum Target Identification - Kinase Panel Screening

Rationale: Given that a significant number of small molecule inhibitors targeting cellular signaling pathways are kinase inhibitors, an initial broad-spectrum kinase panel is a cost-effective and efficient starting point to identify potential molecular targets of 3-Chloro-6-methoxy-naphthyridin-4-ol.[4][5] This approach allows for an unbiased assessment against a large number of kinases, providing a preliminary selectivity profile.

Protocol: In Vitro Kinase Inhibition Assay (Example using ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assay platforms that quantify the amount of ADP produced during a kinase reaction.[6] A decrease in ADP production correlates with inhibition of the kinase.

Materials:

  • Recombinant Kinases (a diverse panel is recommended)

  • 3-Chloro-6-methoxy-naphthyridin-4-ol (test compound)

  • Appropriate kinase-specific substrates

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Chloro-6-methoxy-naphthyridin-4-ol in 100% DMSO. Create a dilution series in assay buffer to achieve final desired concentrations (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

  • Enzyme Addition: Add 2.5 µL of a solution containing the recombinant kinase and its specific substrate to each well.

  • Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase to ensure sensitive detection of ATP-competitive inhibitors.[5]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP generated and inversely proportional to the kinase activity.[6]

Data Analysis and Interpretation: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a four-parameter logistic curve.

Kinase Target IC₅₀ (nM) for 3-Chloro-6-methoxy-naphthyridin-4-ol
Kinase A>10,000
Kinase B52
Kinase C8,750
......

Hypothetical data showing a potent and selective inhibition of "Kinase B".

Tier 2: Hit Confirmation and Potency Determination

Rationale: Once a primary target or a small number of putative targets are identified from the initial screen, the next step is to confirm this interaction and accurately determine the compound's potency using an orthogonal assay method. This validates the initial findings and provides a more precise measure of inhibitory activity.[5]

Protocol: In Vitro Radioactive Kinase Assay ([γ-³²P]ATP Filter Binding Assay)

This classic and highly sensitive method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.

Materials:

  • Confirmed recombinant target kinase (e.g., "Kinase B")

  • Specific peptide or protein substrate

  • 3-Chloro-6-methoxy-naphthyridin-4-ol

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Phosphocellulose filter plates

  • Phosphoric acid wash buffer

  • Scintillation counter

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and varying concentrations of 3-Chloro-6-methoxy-naphthyridin-4-ol in the kinase reaction buffer.

  • Reaction Initiation: Start the reaction by adding a solution of MgCl₂ and [γ-³²P]ATP.

  • Incubation: Incubate at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with phosphoric acid wash buffer.

  • Signal Detection: Add scintillation fluid to the dried filter plate and measure the radioactivity in each well using a scintillation counter.

Data Analysis: The counts per minute (CPM) are proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value as described in Tier 1.

Tier 3: Cellular Target Engagement and Functional Assays

Rationale: After confirming direct enzymatic inhibition, it is crucial to demonstrate that the compound can engage its target within a cellular context and elicit a functional response.[7][8] Cellular assays provide a more biologically relevant assessment of a compound's activity, taking into account factors such as cell permeability and off-target effects.[9]

Cellular Target Engagement Assay

Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of a compound to a specific kinase in live cells.[10] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. A test compound that also binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Materials:

  • Cells expressing the NanoLuc®-Kinase B fusion protein

  • NanoBRET™ Kinase Tracer

  • 3-Chloro-6-methoxy-naphthyridin-4-ol

  • Opti-MEM® I Reduced Serum Medium

  • White, 384-well assay plates

  • BRET-capable plate reader

Step-by-Step Methodology:

  • Cell Plating: Seed the cells expressing the NanoLuc®-Kinase B fusion into a 384-well plate and incubate overnight.

  • Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of the NanoBRET™ tracer.

  • Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO₂ incubator.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.

Data Analysis: The BRET ratio is calculated (acceptor emission/donor emission). The data is then plotted as a function of the compound concentration to determine the IC₅₀ for target engagement.

Cellular Functional Assay

Protocol: Western Blot for Downstream Substrate Phosphorylation

This assay assesses the functional consequence of kinase inhibition by measuring the phosphorylation status of a known downstream substrate.[10]

Materials:

  • Relevant cell line with an active Kinase B signaling pathway

  • 3-Chloro-6-methoxy-naphthyridin-4-ol

  • Cell lysis buffer

  • Primary antibodies (anti-phospho-substrate and anti-total-substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with varying concentrations of 3-Chloro-6-methoxy-naphthyridin-4-ol for a specified duration.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate.

    • Strip and re-probe the membrane with an antibody that recognizes the total amount of the substrate protein to serve as a loading control.

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Data Analysis: Quantify the band intensities. The ratio of the phospho-substrate to the total substrate is calculated for each treatment condition. The IC₅₀ value for the inhibition of substrate phosphorylation is then determined.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_tier1 Tier 1: Target Identification cluster_tier2 Tier 2: Hit Confirmation cluster_tier3 Tier 3: Cellular Characterization T1_Start 3-Chloro-6-methoxy- naphthyridin-4-ol T1_Assay Broad Kinase Panel Screen (e.g., ADP-Glo) T1_Start->T1_Assay T1_Result Identify Putative Target(s) (e.g., Kinase B) T1_Assay->T1_Result T2_Assay Orthogonal Enzymatic Assay (e.g., Radioactive Assay) T1_Result->T2_Assay Confirmed Hit T2_Result Confirm Target & Determine Accurate IC50 T2_Assay->T2_Result T3_Target Cellular Target Engagement (e.g., NanoBRET) T2_Result->T3_Target Validated Inhibitor T3_Function Cellular Functional Assay (e.g., Western Blot) T2_Result->T3_Function T3_Result Confirm Cellular Activity & Mechanism of Action T3_Target->T3_Result T3_Function->T3_Result signaling_pathway Compound 3-Chloro-6-methoxy- naphthyridin-4-ol KinaseB Kinase B Compound->KinaseB Inhibition Substrate Downstream Substrate KinaseB->Substrate Phosphorylation Substrate_P Phosphorylated Substrate (p-Substrate) KinaseB->Substrate_P CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) Substrate_P->CellularResponse

Caption: Hypothetical signaling pathway for the test compound.

Conclusion

This application note provides a structured and comprehensive approach to the in vitro characterization of 3-Chloro-6-methoxy-naphthyridin-4-ol. By following this tiered workflow, researchers can efficiently identify the molecular target, confirm its activity, and elucidate its cellular mechanism of action. This systematic process ensures the generation of high-quality, reproducible data essential for advancing promising compounds in the drug discovery pipeline.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Górska, A., & Staroń, J. (2021). Biological Activity of Naturally Derived Naphthyridines. Marine Drugs, 19(11), 609. [Link]

  • Ahn, M., et al. (2006). 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. Journal of Medicinal Chemistry, 49(2), 757-760. [Link]

  • Foley, T. L., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(1), 2-26. [Link]

  • Bayer, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 15(1), 130-139. [Link]

  • Gold, J., et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry, 78, 117130. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative...possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 523-531. [Link]

  • Benni, I., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(11), 3163. [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • ResearchGate. Kinase Inhibitors and Cell Viability Assay. Retrieved from [Link]

  • Annual Reviews. (2020, June 20). Quantifying Target Occupancy of Small Molecules Within Living Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(4), 206-212. [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 3-Chloro-6-methoxy-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Investigating a Novel Naphthyridine Compound

3-Chloro-6-methoxy-naphthyridin-4-ol is a small molecule belonging to the naphthyridine class of heterocyclic compounds. While the broader family of naphthyridines is known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific cellular effects and mechanism of action for this particular derivative are not extensively documented in publicly available literature.[1][2][3][4] Naphthyridine scaffolds have been identified as privileged structures in medicinal chemistry, often associated with the inhibition of key cellular enzymes such as kinases and topoisomerases.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct the initial characterization of 3-Chloro-6-methoxy-naphthyridin-4-ol in a cell culture setting. The following protocols are designed as a foundational framework to determine its solubility, cytotoxic potential, and preliminary effects on a key cell signaling pathway.

Safety and Handling Precautions

As 3-Chloro-6-methoxy-naphthyridin-4-ol is a novel or uncharacterized compound, it must be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound in solid or solution form.[6]

  • Safety Data Sheet (SDS): If available from the supplier, review the SDS thoroughly before use. If an SDS is not available, treat the compound with the caution appropriate for an unknown chemical.[7][8][9]

  • Handling: Handle the powdered form in a chemical fume hood to avoid inhalation.[10]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[9]

Part 1: Compound Preparation and Solubility Assessment

The first critical step in working with any new small molecule is to prepare a stable, concentrated stock solution. The solubility of a compound can significantly impact the reproducibility of in vitro assays.[11][12][13] Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic small molecules for use in cell culture.[14]

Protocol 1.1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • 3-Chloro-6-methoxy-naphthyridin-4-ol (powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Bring the vial of 3-Chloro-6-methoxy-naphthyridin-4-ol to room temperature before opening.

  • Weigh out a precise amount of the compound (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of 3-Chloro-6-methoxy-naphthyridin-4-ol is 224.63 g/mol .

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

  • Add the calculated volume of sterile DMSO to the microcentrifuge tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If insolubility is observed, sonicate the solution for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Parameter Recommendation
Recommended Solvent DMSO
Stock Concentration 10 mM
Storage Temperature -20°C (short-term) or -80°C (long-term)
Handling Protect from light and moisture

Part 2: Determination of Cellular Potency (IC50)

Before investigating the mechanism of action, it is essential to determine the concentration range at which 3-Chloro-6-methoxy-naphthyridin-4-ol exerts a biological effect. A dose-response experiment to determine the half-maximal inhibitory concentration (IC50) is a standard method for quantifying the potency of a compound.[15][16][17]

Protocol 2.1: IC50 Determination using a Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of the compound on cell viability.[18] The principle of this assay is the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • 10 mM stock solution of 3-Chloro-6-methoxy-naphthyridin-4-ol in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Harvest and count cells, then dilute to a concentration of 5 x 10^4 cells/mL in complete medium. b. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the 10 mM stock solution in complete medium. A common starting range is 100 µM to 0.01 µM. Ensure the final DMSO concentration in all wells is consistent and low (≤0.5%) to avoid solvent-induced toxicity. b. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells. c. Incubate for 48-72 hours.

  • MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium from each well. c. Add 150 µL of the solubilization solution to each well and pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: a. Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: a. Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. b. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.[15]

| Plate Setup Example for IC50 Determination | | :--- | :--- | :--- | :--- | :--- | :--- | | Well Range | Treatment | Concentration (µM) | Replicates | | A1-A3 | Vehicle Control (DMSO) | 0 | 3 | | B1-B3 | Compound | 100 | 3 | | C1-C3 | Compound | 30 | 3 | | D1-D3 | Compound | 10 | 3 | | E1-E3 | Compound | 3 | 3 | | F1-F3 | Compound | 1 | 3 | | G1-G3 | Compound | 0.3 | 3 | | H1-H3 | Compound | 0.1 | 3 |

G cluster_workflow IC50 Determination Workflow A Seed cells in 96-well plate B Incubate 24h A->B D Treat cells with compound dilutions B->D C Prepare serial dilutions of compound C->D E Incubate 48-72h D->E F Add MTT reagent E->F G Incubate 4h F->G H Solubilize formazan G->H I Read absorbance at 570 nm H->I J Calculate IC50 I->J

Caption: Workflow for determining the IC50 value.

Part 3: Preliminary Mechanism of Action Study

Given that many naphthyridine derivatives have been shown to possess anticancer activity through the modulation of signaling pathways, a logical next step is to investigate the effect of 3-Chloro-6-methoxy-naphthyridin-4-ol on a key pathway involved in cell survival and proliferation, such as the PI3K/AKT pathway.[5][19] Western blotting is a powerful technique to assess changes in protein phosphorylation, which is a hallmark of signaling pathway activation.[20][21]

Protocol 3.1: Western Blot Analysis of AKT Phosphorylation

This protocol describes how to assess the phosphorylation status of AKT at Serine 473 (a key activation site) in cells treated with the compound. A decrease in p-AKT levels would suggest inhibition of the PI3K/AKT pathway.[19]

Materials:

  • Selected cell line

  • 6-well cell culture plates

  • 3-Chloro-6-methoxy-naphthyridin-4-ol stock solution

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with 3-Chloro-6-methoxy-naphthyridin-4-ol at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control. c. After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. d. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and heating. c. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.

  • Immunoblotting: a. Transfer the proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C. d. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again and apply the chemiluminescent substrate. f. Capture the signal using an imaging system.

  • Stripping and Reprobing: a. To ensure equal protein loading and to assess the total amount of AKT, the membrane can be stripped and re-probed with antibodies for total AKT and a loading control like β-actin.[20]

G cluster_pathway Hypothetical PI3K/AKT Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT phosphorylates pAKT p-AKT (Active) Downstream Downstream Effectors (Proliferation, Survival) pAKT->Downstream activates Inhibitor 3-Chloro-6-methoxy- naphthyridin-4-ol Inhibitor->AKT potential inhibition

Caption: Hypothetical inhibition of the PI3K/AKT pathway.

Interpretation and Future Directions

The results from these initial experiments will provide a foundational understanding of the biological activity of 3-Chloro-6-methoxy-naphthyridin-4-ol.

  • IC50 Value: This will establish the potency of the compound and guide the concentration range for future experiments.

  • Western Blot Analysis: If a decrease in p-AKT is observed, it suggests that the compound may be acting on the PI3K/AKT pathway. This would warrant further investigation, such as assessing the phosphorylation of other upstream and downstream components of the pathway.

Based on these initial findings, further studies could include:

  • Target Deconvolution: Employing techniques such as kinase profiling or affinity chromatography to identify the direct molecular target(s) of the compound.[22][23][24]

  • Broader Pathway Analysis: Investigating effects on other key signaling pathways implicated in cancer, such as the MAPK/ERK pathway.

  • Cell Cycle and Apoptosis Assays: Determining if the compound induces cell cycle arrest or apoptosis.

  • In Vivo Studies: If in vitro data is promising, progressing to animal models to assess efficacy and toxicity.

References

  • MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • Wójcicka, A. (2021, November 1). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
  • PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]

  • PubMed Central. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Purdue University Environmental Health and Safety. (n.d.). Unknown Chemicals. Retrieved from [Link]

  • University of Pittsburgh Safety. (2023, September 21). Unknown Chemicals. Retrieved from [Link]

  • UT Tyler. (n.d.). Unknown Chemical Guidance. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • YouTube. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. Retrieved from [Link]

  • YouTube. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Retrieved from [Link]

  • PubMed Central. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

  • PubMed Central. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • Regeneron ISEF 2025. (n.d.). TMED051 - Novel Small Molecule c-MYC Inhibitors for Cancer. Retrieved from [Link]

  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved from [Link]

  • Science.gov. (n.d.). Identification of novel small molecule inhibitors of centrosome clustering in cancer cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway. Retrieved from [Link]

  • ACS Publications. (2022, February 10). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Discovery solubility measurement and assessment of small molecules with drug development in mind. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterization of 3-Chloro-6-methoxy-naphthyridin-4-ol as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating nearly all cellular processes, including proliferation, differentiation, survival, and metabolism.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[1] Dysregulation of kinase activity, often due to mutation or overexpression, is a well-established driver of numerous human diseases, most notably cancer.[1][3] Consequently, kinase inhibitors have become a major class of targeted therapeutics.[2][4]

The naphthyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, known for its ability to form the basis of compounds with diverse biological activities.[3] Various derivatives of 1,5-, 1,7-, and 2,6-naphthyridines have been developed as potent inhibitors of several important kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Casein Kinase 2 (CK2), and PKMYT1.[3][5][6] This has led to the identification of clinical candidates like CX-4945 (Silmitasertib), a CK2 inhibitor based on a benzo[c][3][5]naphthyridine core.[3][7]

This document provides a comprehensive guide for researchers to characterize the kinase inhibitory activity of 3-Chloro-6-methoxy-naphthyridin-4-ol . We present detailed protocols for foundational biochemical and cell-based assays, explain the rationale behind experimental choices, and offer guidance on data interpretation to empower robust scientific inquiry.

Compound Profile: 3-Chloro-6-methoxy-naphthyridin-4-ol

While specific biological data for this exact molecule is not extensively published, its structure suggests it is amenable to kinase inhibition. The naphthyridine core acts as a scaffold, and the substituent groups (chloro, methoxy, hydroxyl) can be strategically positioned to interact with the ATP-binding pocket of various kinases.

PropertyValueNotes
IUPAC Name 3-Chloro-6-methoxy-1,5-naphthyridin-4-olStructure dependent on naphthyridine isomer.
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol
Solubility Recommended to test in DMSO for stock solutions.Aqueous solubility may be limited.
Purity ≥95% recommended for biological assays.Verify by LC-MS and ¹H-NMR.

Rationale for Investigation: The combination of a halogen (chloro group) and a hydrogen-bond donor/acceptor (hydroxyl group) on the naphthyridine scaffold provides key interaction points that are often found in ATP-competitive kinase inhibitors. The methoxy group can influence solubility and metabolic stability.

Part 1: Biochemical Characterization - In Vitro Kinase Inhibition

The first essential step is to determine if the compound directly inhibits the enzymatic activity of a purified kinase.[8] This is typically achieved through an in vitro kinase assay, which measures the phosphorylation of a substrate by a kinase in a controlled, cell-free environment.

Principle of the In Vitro Assay

The fundamental principle is to combine a purified kinase, its specific substrate, and ATP. The rate of product formation (phosphorylated substrate) is measured. The assay is then repeated with varying concentrations of the inhibitor to determine the concentration at which it reduces kinase activity by 50%, known as the IC₅₀ value.

There are numerous detection methods, including:

  • Radiometric Assays: Use of radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) allows for the direct measurement of phosphate transfer to the substrate.[9]

  • Fluorescence/Luminescence-Based Assays: These methods, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity. They are highly amenable to high-throughput screening.

  • Antibody-Based Detection: Phospho-specific antibodies can be used in ELISA or TR-FRET formats to detect the phosphorylated substrate.[10][11]

The following protocol details a generic, adaptable luminescence-based assay.

Experimental Workflow: In Vitro IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Prepare serial dilution of 3-Chloro-6-methoxy- naphthyridin-4-ol in DMSO Plate_Setup 3. Add compound dilutions, kinase, and substrate to 384-well plate Compound_Prep->Plate_Setup Reagent_Prep 2. Prepare Kinase, Substrate, and ATP solutions in assay buffer Reagent_Prep->Plate_Setup Incubate1 4. Pre-incubate to allow compound-kinase binding Plate_Setup->Incubate1 Initiate_Rxn 5. Add ATP to start phosphorylation reaction Incubate1->Initiate_Rxn Incubate2 6. Incubate at RT to allow substrate phosphorylation Initiate_Rxn->Incubate2 Stop_Rxn 7. Add Detection Reagent (e.g., ADP-Glo™ Reagent) to stop reaction and deplete ATP Incubate2->Stop_Rxn Develop_Signal 8. Add Kinase Detection Reagent to convert ADP to ATP, generating light Stop_Rxn->Develop_Signal Read_Plate 9. Measure luminescence on a plate reader Develop_Signal->Read_Plate Analyze 10. Plot data and calculate IC50 value Read_Plate->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Assay (Luminescence-Based)

Materials and Reagents:

  • 3-Chloro-6-methoxy-naphthyridin-4-ol

  • Purified recombinant kinase of interest

  • Corresponding kinase substrate (peptide or protein)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dithiothreitol (DTT)

  • ATP

  • DMSO

  • Luminescence-based detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Known potent inhibitor for the target kinase (Positive Control)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-Chloro-6-methoxy-naphthyridin-4-ol in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. The final concentration in the assay will be much lower, so account for dilution factors.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • Controls: Include wells with DMSO only (Negative Control, 0% inhibition) and wells with the known potent inhibitor at a saturating concentration (Positive Control, 100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase assay buffer. The final concentration of kinase and substrate should be optimized based on the enzyme's activity (typically in the low nM range for kinase and µM range for substrate).[12]

    • Add 10 µL of the 2X kinase/substrate mix to each well.

    • Gently mix the plate and incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.

    • Prepare a 2X ATP solution in kinase assay buffer. The concentration should be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.[12]

    • Incubate the plate for 60-120 minutes at room temperature. The incubation time should be within the linear range of the reaction.

  • Signal Detection (Example using ADP-Glo™):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Ctrl) / (Signal_Neg_Ctrl - Signal_Pos_Ctrl)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Part 2: Cellular Characterization - Target Engagement & Phenotypic Effects

While an in vitro assay confirms direct enzyme inhibition, it's crucial to determine if the compound can enter cells and engage its target in a physiological context.[13] Cell-based assays provide this critical information.[10][14]

Principle of Cell-Based Assays

Cell-based assays measure the effect of an inhibitor on kinase activity within intact cells. This inherently accounts for cell permeability, stability, and potential off-target effects. Common formats include:

  • Target Phosphorylation Assays: Measure the phosphorylation of a known downstream substrate of the target kinase using methods like Western Blotting, ELISA, or TR-FRET.[10] A reduction in substrate phosphorylation indicates target engagement and inhibition.[10]

  • Cell Proliferation/Viability Assays: If the target kinase is a known driver of cell survival (e.g., an oncogene), its inhibition will lead to decreased cell proliferation or cell death.[10] This is often measured using reagents like CellTiter-Glo® or MTT.

  • Target Engagement Assays (e.g., NanoBRET™): These sophisticated assays directly measure the binding of a compound to its target kinase inside living cells, providing a quantitative measure of target occupancy.[10]

Signaling Pathway Context: A Hypothetical Example

Many kinases operate within complex signaling cascades. For instance, if 3-Chloro-6-methoxy-naphthyridin-4-ol were to target a receptor tyrosine kinase (RTK), it would block downstream signaling.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates Substrate Downstream Substrate RTK->Substrate Phosphorylates Inhibitor 3-Chloro-6-methoxy- naphthyridin-4-ol Inhibitor->RTK Inhibits pSubstrate Phosphorylated Substrate (p-Substrate) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Initiates

Sources

Application Notes and Protocols for In Vivo Evaluation of 3-Chloro-6-methoxy-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Framework for In Vivo Assessment

The journey of a novel chemical entity from bench to bedside is contingent on rigorous preclinical evaluation. This document outlines a comprehensive in vivo experimental strategy for 3-Chloro-6-methoxy-naphthyridin-4-ol, a heterocyclic compound belonging to the naphthyridine class. Naphthyridine scaffolds are prevalent in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including anticancer, anti-infectious, and neurological activities.[1][2][3][4] Given the structural motifs common to kinase inhibitors, this guide will proceed under the working hypothesis that 3-Chloro-6-methoxy-naphthyridin-4-ol is a putative kinase inhibitor intended for oncology applications.[5][6]

The successful in vivo characterization of a novel compound requires a multi-faceted approach, beginning with foundational pharmacokinetic and tolerability studies, followed by robust efficacy models, and culminating in preliminary safety pharmacology.[7] This guide is structured to provide not just procedural steps, but the scientific rationale behind each phase of the investigation, ensuring that the data generated is both reliable and translatable. The overarching goal of any preclinical in vivo study is to design, conduct, analyze, and report the research with the highest level of scientific rigor and transparency.[8]

Phase 1: Foundational In Vivo Characterization

Before assessing the therapeutic efficacy of 3-Chloro-6-methoxy-naphthyridin-4-ol, it is critical to understand how the compound behaves within a biological system and its inherent toxicity. This initial phase focuses on pharmacokinetics (PK) and dose-range finding toxicity studies.[7][9]

Pharmacokinetic (PK) Profiling

Causality: A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to designing meaningful efficacy and toxicology studies.[10] The PK profile determines the dosing regimen (e.g., dose level and frequency) required to maintain therapeutic concentrations at the target site.[11]

Experimental Protocol: Single-Dose PK in Rodents

  • Animal Model: Select two rodent species (e.g., Swiss Albino mice and Sprague-Dawley rats), using both males and females to identify potential sex-based differences in drug metabolism.[12]

  • Compound Formulation: Develop a suitable vehicle for both intravenous (IV) and oral (PO) administration. Common vehicles include saline, PBS, or a solution containing DMSO, Cremophor EL, and saline. The final formulation must be sterile and non-irritating.

  • Dosing:

    • Administer a single IV bolus dose (e.g., 1-2 mg/kg) to one cohort to determine key parameters like clearance, volume of distribution, and elimination half-life.

    • Administer a single PO gavage dose (e.g., 10-20 mg/kg) to a separate cohort to assess oral bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing and Analysis:

    • Process blood to plasma via centrifugation.

    • Quantify the concentration of 3-Chloro-6-methoxy-naphthyridin-4-ol in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterAbbreviationDescription
Area Under the CurveAUCTotal drug exposure over time.
Maximum ConcentrationCmaxThe highest concentration of the drug in the blood.
Time to Maximum ConcentrationTmaxThe time at which Cmax is reached.
ClearanceCLThe volume of plasma cleared of the drug per unit time.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Elimination Half-Lifet1/2The time required for the drug concentration to decrease by half.
BioavailabilityF%The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Dose-Range Finding (Tolerability) Studies

Causality: These studies are essential for identifying a range of doses that are well-tolerated by the animals, and to establish the Maximum Tolerated Dose (MTD).[13] This information is crucial for designing subsequent efficacy and toxicology studies without inducing overt toxicity that could confound the results.[9]

Experimental Protocol: Acute and Repeat-Dose Tolerability

  • Animal Model: Use the same rodent species as in the PK studies.

  • Study Design:

    • Single-Dose Escalation: Administer single doses of 3-Chloro-6-methoxy-naphthyridin-4-ol at escalating levels (e.g., 10, 30, 100, 300 mg/kg) to small groups of animals (n=3 per group).

    • Repeat-Dose (7-day): Based on the single-dose results, select 3-4 dose levels for daily administration for 7 consecutive days.

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming).

    • Record body weight at baseline and at regular intervals throughout the study.

    • At the end of the study, perform a gross necropsy to look for any visible abnormalities in major organs.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10% reduction in body weight.

Phase 2: In Vivo Efficacy Evaluation in Oncology Models

With a defined PK profile and a tolerated dose range, the next logical step is to assess the anti-tumor efficacy of 3-Chloro-6-methoxy-naphthyridin-4-ol.

Workflow for In Vivo Efficacy Studies

G cluster_0 Model Selection & Implantation cluster_1 Tumor Growth & Randomization cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis Model Select Appropriate Tumor Cell Line Implant Implant Tumor Cells (Subcutaneous or Orthotopic) Model->Implant TumorGrowth Monitor Tumor Growth Implant->TumorGrowth Randomize Randomize Animals into Treatment Groups TumorGrowth->Randomize Dosing Initiate Dosing Regimen (Vehicle, Compound, Positive Control) Randomize->Dosing MonitorTumor Measure Tumor Volume and Body Weight Dosing->MonitorTumor Endpoint Euthanize and Collect Tissues (Tumor, Plasma, Organs) MonitorTumor->Endpoint Analysis Tumor Weight, Biomarkers, Histopathology Endpoint->Analysis

Caption: Workflow for a typical in vivo tumor xenograft study.

Subcutaneous Xenograft Model

Causality: The subcutaneous xenograft model is a widely used, robust, and cost-effective method for the initial assessment of a compound's anti-tumor activity.[14] It allows for easy monitoring of tumor growth via external caliper measurements.

Experimental Protocol: Efficacy in a Subcutaneous Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude) that can accept human tumor cell grafts.

  • Cell Line Selection: Choose a human cancer cell line for which the hypothesized target kinase is a known driver of proliferation. This should be confirmed with in vitro proliferation assays prior to in vivo studies.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³).

    • Randomize animals into treatment groups (n=8-10 per group) with similar mean tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle control (the same formulation used to dissolve the compound).

    • Group 2: 3-Chloro-6-methoxy-naphthyridin-4-ol (e.g., at MTD).

    • Group 3: 3-Chloro-6-methoxy-naphthyridin-4-ol (e.g., at a lower dose).

    • Group 4: Positive control (a clinically relevant kinase inhibitor for the chosen cell line).[6]

  • Dosing and Monitoring:

    • Administer treatment as per the predetermined schedule (e.g., daily oral gavage) based on PK data.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and clinical signs.

  • Study Endpoint and Analysis:

    • Terminate the study when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • At termination, collect tumors and weigh them.

    • Collect blood for terminal PK and tissues for pharmacodynamic (PD) biomarker analysis.

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group.

Table 2: Primary and Secondary Endpoints for Efficacy Studies

Endpoint TypeMetricDescription
Primary Tumor Growth Inhibition (TGI)The percentage difference in the mean tumor volume between treated and control groups.
Primary Change in Tumor VolumeThe absolute growth of tumors over the course of the study.
Secondary Body Weight ChangeAn indicator of compound tolerability.
Secondary SurvivalFor more advanced or orthotopic models, the time until a humane endpoint is reached.
Exploratory Biomarker ModulationChanges in the levels or activity of the target kinase or downstream effectors in tumor tissue.

Phase 3: Preliminary Safety and Pharmacodynamic Assessment

Beyond efficacy, regulatory agencies require a thorough evaluation of a drug's safety profile.[15][16] Preliminary safety pharmacology studies assess the effects of the compound on major physiological systems.[17]

Core Battery Safety Pharmacology

Causality: The objective of safety pharmacology is to identify undesirable pharmacodynamic properties of a substance that could have relevance to its human safety.[16][17] The core battery of tests focuses on the central nervous system (CNS), cardiovascular, and respiratory systems.

Experimental Protocols: Core Battery Studies

  • Central Nervous System (CNS):

    • Protocol: Perform a Functional Observational Battery (FOB) or Irwin test in rats. This involves a systematic observation of animal behavior, autonomic function, and neuromuscular coordination after administration of the compound at doses up to the MTD.

  • Cardiovascular System:

    • Protocol: In a conscious, telemetered animal model (e.g., dog or non-human primate), continuously monitor electrocardiogram (ECG), blood pressure, and heart rate following compound administration. This is critical for detecting potential liabilities such as QT interval prolongation.

  • Respiratory System:

    • Protocol: Use whole-body plethysmography in rats to measure respiratory rate, tidal volume, and minute volume after dosing.

Pharmacodynamic (PD) Biomarker Analysis

Causality: Pharmacodynamic studies aim to understand the effect of the drug on the body and, specifically, on its intended target.[10] Linking drug exposure (PK) to target engagement and downstream pathway modulation (PD) is crucial for validating the mechanism of action and for guiding dose selection in clinical trials.[18]

PK/PD Relationship Logic

G PK Pharmacokinetics (Drug Exposure) Target Target Engagement (e.g., p-Kinase↓) PK->Target drives Pathway Pathway Modulation (e.g., p-ERK↓) Target->Pathway leads to Efficacy Pharmacological Effect (Tumor Growth Inhibition) Pathway->Efficacy results in

Caption: The relationship between PK, target engagement, and efficacy.

Protocol: Biomarker Assessment in Tumor Tissue

  • Sample Collection: Collect tumor tissues from the efficacy studies at defined time points post-last dose (e.g., 2, 8, and 24 hours) to create a time-course of target modulation.

  • Tissue Processing: Snap-freeze a portion of the tumor for Western blot or ELISA analysis, and fix another portion in formalin for immunohistochemistry (IHC).

  • Analytical Methods:

    • Western Blot/ELISA: Quantify the levels of the target kinase in its phosphorylated (active) state and total form. Also, assess key downstream signaling proteins (e.g., p-AKT, p-ERK).

    • Immunohistochemistry (IHC): Visualize the localization and quantify the levels of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved Caspase-3) within the tumor microenvironment.

  • Data Integration: Correlate the pharmacodynamic changes with the plasma concentrations of 3-Chloro-6-methoxy-naphthyridin-4-ol at the corresponding time points to build a PK/PD model.

Conclusion

This application note provides a structured, causality-driven framework for the in vivo evaluation of 3-Chloro-6-methoxy-naphthyridin-4-ol. By systematically characterizing the compound's pharmacokinetic profile, tolerability, anti-tumor efficacy, and preliminary safety, researchers can generate a robust data package. This comprehensive approach not only validates the compound's mechanism of action but also provides the critical information necessary to make informed decisions about its progression into formal preclinical development and, ultimately, clinical trials. All studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations where applicable, particularly for studies intended to support regulatory filings.[15]

References

  • Vertex AI Search. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. PubMed.
  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
  • PubMed Central. (n.d.).
  • ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study.
  • PubMed Central. (n.d.).
  • FDA. (2018). Step 2: Preclinical Research.
  • PubMed. (n.d.). In vivo pharmacokinetics and pharmacodynamics in drug development using positron-emission tomography.
  • FDA. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals.
  • PubMed Central. (n.d.). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity.
  • PubMed Central. (n.d.).
  • ResearchGate. (2021). (PDF)
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements.
  • MDPI. (n.d.).
  • Labtoo. (n.d.). In vivo pharmacokinetics and pharmacodynamics models.
  • ResearchGate. (2025). (PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.
  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies.
  • Reaction Biology. (n.d.). In Vivo Kinase Activity Models.
  • Taylor & Francis Online. (n.d.). Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors.
  • PubMed Central. (n.d.). General Principles of Preclinical Study Design.
  • MDPI. (2024).
  • AMSbiopharma. (2025).
  • JoVE. (n.d.). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space.
  • PubMed. (2021).
  • ResearchGate. (2025). (PDF) Drug Development & Toxicity Testing: Safety Pharmacology.
  • PubMed Central. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • Open Access Pub. (n.d.). Drug Design Progress of In silico, In vitro and In vivo Researches.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • TheraIndx Life Sciences. (n.d.). In Vivo Pharmacokinetics & Preclinical Research Services.
  • bioRxiv. (2026). A human immune system mouse model for preclinical evaluation of therapies in pemphigoid disease.
  • Semantic Scholar. (2021).
  • WuXi AppTec. (2024). 6 Types of Toxicology Studies for IND & NDA Programs.
  • CD Bioparticles. (n.d.). Pharmacodynamics and Pharmacokinetics Test.
  • NIH. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.

Sources

Application Notes & Protocols for the Quantification of 3-Chloro-6-methoxy-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This document provides a comprehensive guide to the analytical methodologies for the quantification of 3-Chloro-6-methoxy-naphthyridin-4-ol, a substituted naphthyridine derivative of interest. The protocols detailed herein are grounded in established analytical principles and are designed to be robust, reliable, and compliant with international regulatory standards. This guide is intended for researchers, scientists, and drug development professionals who require validated analytical methods for the characterization and quality control of this compound.

The methodologies presented are based on state-of-the-art techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy. Each section provides not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the analytical process. Adherence to the principles of method validation, as outlined by the International Council for Harmonisation (ICH) guidelines, is a central theme throughout this document, ensuring the generation of trustworthy and reproducible data.[1][2][3][4][5]

Introduction to 3-Chloro-6-methoxy-naphthyridin-4-ol

3-Chloro-6-methoxy-naphthyridin-4-ol is a heterocyclic compound belonging to the naphthyridine class.[6] Naphthyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[7] The presence of chloro and methoxy functional groups, along with the naphthyridin-4-ol core, suggests that this molecule may exhibit specific physicochemical properties that are pertinent to its analytical determination. Accurate quantification is crucial for various stages of drug development, including pharmacokinetic studies, stability testing, and final product quality control.

Chemical Structure:

  • IUPAC Name: 3-chloro-6-methoxy-[1][5]naphthyridin-4-ol

  • CAS Number: 724787-12-6[6]

  • Molecular Formula: C₉H₇ClN₂O₂

  • Molecular Weight: 210.62 g/mol

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of pharmaceutical compounds.[8][9] The method's high resolution, sensitivity, and reproducibility make it ideal for the analysis of 3-Chloro-6-methoxy-naphthyridin-4-ol.

Principle of the Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention of the compound on the column can be controlled, allowing for its separation from impurities and degradation products. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocol

2.2.1. Materials and Reagents

  • 3-Chloro-6-methoxy-naphthyridin-4-ol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or Phosphoric acid, for pH adjustment)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2.2.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2.2.3. Chromatographic Conditions

ParameterRecommended SettingRationale
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileProvides good peak shape and resolution for nitrogen-containing heterocycles.[10]
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 90-10% B20-25 min: 10% BA gradient elution allows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.[11]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength To be determined by UV-Vis scan (likely in the 220-350 nm range)The maximum absorbance wavelength (λmax) provides the highest sensitivity.[8]

2.2.4. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Chloro-6-methoxy-naphthyridin-4-ol reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range. For a drug product, a suitable extraction procedure may be required. All solutions should be filtered through a 0.45 µm syringe filter before injection.[12]

Method Validation

The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[8]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of spiked samples at three different concentration levels.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be ≤ 2%.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[12]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[5]

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of 3-Chloro-6-methoxy-naphthyridin-4-ol.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS is a highly sensitive and selective technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry.[13] This method is particularly useful for the quantification of low-level analytes in complex matrices.

Principle of the Method

After chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to enhance selectivity and sensitivity.

Experimental Protocol

3.2.1. Materials and Reagents

  • As per HPLC method, but with LC-MS grade solvents and additives.

3.2.2. Instrumentation

  • LC-MS system consisting of an HPLC or UPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

  • The same column as for the HPLC method can be used as a starting point.

3.2.3. LC-MS Conditions

ParameterRecommended SettingRationale
Chromatography As per the HPLC method, potentially with a faster gradient for higher throughput.A robust chromatographic separation is essential for reliable MS detection.
Ionization Source Electrospray Ionization (ESI), positive modeESI is well-suited for polar, nitrogen-containing compounds.[14]
MS Parameters Capillary Voltage: 3.5 kVSource Temp: 350 °CDrying Gas Flow: 10 L/minThese are typical starting parameters that should be optimized for the specific instrument and compound.[15]
Detection Mode SIM: m/z of [M+H]⁺MRM: Precursor ion → Product ion (to be determined)MRM provides the highest selectivity and sensitivity by monitoring a specific fragmentation pathway.[13]

3.2.4. Standard and Sample Preparation

  • Similar to the HPLC method, but lower concentrations will likely be required due to the higher sensitivity of the MS detector.

Method Validation
  • The validation principles are the same as for the HPLC method, with additional considerations for matrix effects in MS detection.

Workflow Diagram

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing Standard_Prep Standard Preparation LC_Separation LC Separation Standard_Prep->LC_Separation Sample_Prep Sample Preparation Sample_Prep->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MS_Detection MS Detection (SIM/MRM) Ionization->MS_Detection Data_Extraction Data Extraction MS_Detection->Data_Extraction Quantification Quantification Data_Extraction->Quantification

Sources

Application Note: A Multi-tiered Strategy for the Cellular Characterization of 3-Chloro-6-methoxy-naphthyridin-4-ol, a Novel Naphthyridine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The naphthyridine scaffold is a privileged heterocyclic motif renowned for its diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1] Many derivatives have been investigated as potential therapeutics, with some advancing to clinical trials.[1] The proposed mechanisms of their anticancer effects are varied, often involving the inhibition of critical cellular processes such as DNA replication and cell division. Specifically, some naphthyridines have been shown to act as topoisomerase II inhibitors or as antimitotic agents that disrupt tubulin polymerization.[1][2]

This application note presents a comprehensive, multi-tiered strategy for the cellular characterization of a novel naphthyridine derivative, 3-Chloro-6-methoxy-naphthyridin-4-ol. As the precise mechanism of action for this specific compound is yet to be fully elucidated, we provide a systematic workflow designed to first establish its cytotoxic and anti-proliferative potential, and then to delve into the underlying molecular mechanisms. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

Experimental Strategy: A Tiered Approach

Our proposed workflow is structured in three tiers, moving from broad phenotypic assessments to more specific mechanistic investigations. This approach allows for a logical and resource-efficient characterization of the compound's cellular effects.

Experimental_Workflow Start Start Tier1 Tier 1: Cytotoxicity & Proliferation Screening Start->Tier1 Tier2 Tier 2: Apoptosis Assessment Tier1->Tier2 If cytotoxic Tier3 Tier 3: Mechanistic Elucidation Tier2->Tier3 If apoptotic Data_Analysis Data Analysis & Interpretation Tier3->Data_Analysis

Caption: A tiered experimental workflow for the cellular characterization of novel compounds.

Tier 1: Assessment of Cytotoxicity and Cell Proliferation

The initial step is to determine the compound's effect on cell viability and proliferation. This provides essential dose-response information and establishes the concentration range for subsequent mechanistic studies.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[3] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of 3-Chloro-6-methoxy-naphthyridin-4-ol in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

CyQUANT® Direct Cell Proliferation Assay

The CyQUANT® assay provides a more direct measure of cell number by quantifying cellular DNA content using a fluorescent dye that binds to nucleic acids.[6][7] This assay is less dependent on metabolic activity than the MTT assay.

Protocol: CyQUANT® Direct Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation: Prepare the 2X CyQUANT® GR dye/cell-lysis buffer working solution according to the manufacturer's instructions.[6]

  • Lysis and Staining: At the end of the treatment period, add an equal volume of the 2X CyQUANT® working solution to each well.

  • Incubation: Incubate for 60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission detection at ~520 nm.

Parameter MTT Assay CyQUANT® Assay
Principle Metabolic ActivityDNA Content
Detection ColorimetricFluorometric
Endpoint Absorbance (570 nm)Fluorescence (Ex/Em: 485/520 nm)
IC₅₀ Calculation Dose-response curve fittingDose-response curve fitting

Tier 2: Investigation of Apoptosis Induction

If the compound demonstrates significant cytotoxicity, the next step is to determine if cell death occurs via apoptosis, a programmed and highly regulated process.

Caspase-Glo® 3/7 Assay

Executioner caspases, such as caspase-3 and caspase-7, are key mediators of apoptosis. The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to produce a luminescent signal.[8][9]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 3-Chloro-6-methoxy-naphthyridin-4-ol at concentrations around the determined IC₅₀ value for a relevant time course (e.g., 6, 12, 24 hours).

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent as per the manufacturer's protocol. Add 100 µL of the reagent to each well.[9]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Western Blotting for Apoptosis Markers

Western blotting can provide more detailed insights into the apoptotic pathway by detecting the cleavage of specific proteins. Key markers include PARP (Poly (ADP-ribose) polymerase) and caspase-3.[10]

Protocol: Western Blot for Apoptosis Markers

  • Cell Lysis: Treat cells with the compound as described above. Harvest and lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

Apoptosis_Pathway Compound 3-Chloro-6-methoxy- naphthyridin-4-ol Cellular_Stress Cellular Stress Compound->Cellular_Stress Caspase_Activation Caspase-3/7 Activation Cellular_Stress->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: A simplified schematic of apoptosis induction and key markers.

Tier 3: Elucidation of Potential Mechanisms of Action

Based on the known biological activities of naphthyridine derivatives, this tier focuses on investigating the compound's effects on the cell cycle and the microtubule network.

Cell Cycle Analysis by Flow Cytometry

Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints. Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound at sub-lethal and lethal concentrations for a defined period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[13]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).[12]

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase.

Immunofluorescence Staining of α-tubulin

Disruption of the microtubule network is a hallmark of antimitotic agents. Immunofluorescence microscopy can be used to visualize the structure and organization of microtubules within the cell.

Protocol: α-tubulin Immunofluorescence

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the compound for a suitable duration.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

  • Antibody Staining:

    • Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.[14]

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

Conceptual Framework: Topoisomerase II Inhibition

Several naphthyridine derivatives are known to inhibit topoisomerase II, an enzyme essential for DNA replication and chromosome segregation.[2][15] While a direct biochemical assay is required for confirmation, cellular assays can provide suggestive evidence. For instance, topoisomerase II inhibitors often induce a G2/M cell cycle arrest and specific DNA damage patterns that can be further investigated using techniques like the comet assay or staining for γH2AX foci.

Data Interpretation and Summary

The collective data from these assays will provide a comprehensive cellular profile of 3-Chloro-6-methoxy-naphthyridin-4-ol.

Assay Potential Outcome Interpretation
MTT / CyQUANT® Dose-dependent decrease in signalCompound is cytotoxic/anti-proliferative.
Caspase-Glo® 3/7 Increased luminescenceCompound induces apoptosis via caspase-3/7 activation.
Western Blot Cleavage of PARP and Caspase-3Confirms apoptosis induction.
Cell Cycle Analysis Accumulation of cells in G2/MSuggests interference with mitosis.
α-tubulin Staining Disrupted microtubule networkIndicates potential tubulin polymerization inhibition.

Conclusion

This application note provides a structured and logical workflow for the initial cellular characterization of 3-Chloro-6-methoxy-naphthyridin-4-ol. By systematically evaluating its effects on cell viability, proliferation, apoptosis, and key cellular structures, researchers can efficiently gather the necessary data to guide further mechanistic studies and drug development efforts. The combination of these assays will help to build a robust understanding of the compound's biological activity and its potential as a therapeutic agent.

References

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • Protocol for CyQUANT™ Cell Proliferation Assay. theLabRat.com. [Link]

  • Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers. Molecular Devices. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. [Link]

  • A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. PMC. [Link]

  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. Scientific Research Publishing. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. [Link]

  • Cell Cycle Tutorial Contents. University of Rochester Medical Center. [Link]

  • Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of[5][8]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Taylor & Francis. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]

  • In vitro Topo II activity inhibition by compounds 5g and 5p compared to... ResearchGate. [Link]

  • Direct fluorescent-dye labeling of α-tubulin in mammalian cells for live cell and superresolution imaging. PMC - NIH. [Link]

  • Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. ResearchGate. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. PubMed. [Link]

  • Immunofluorescent protocol. The Human Protein Atlas. [Link]

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research - MedNexus. [Link]

  • Disruption of Tubulin Polymerization and Cell Proliferation by 1-naphthylarsonic Acid. PubMed. [Link]

  • Biotechniques | Basic Principles of Immunofluorescence (IF). YouTube. [Link]

Sources

Application Notes and Protocols for the Formulation of 3-Chloro-6-methoxy-naphthyridin-4-ol for Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Preclinical Formulation Challenge

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach the formulation of 3-Chloro-6-methoxy-naphthyridin-4-ol for animal studies. Eschewing a one-size-fits-all template, this document champions a logical, science-driven workflow. We begin with the indispensable pre-formulation characterization, followed by a decision-making paradigm to select an appropriate formulation strategy. Detailed, step-by-step protocols for the preparation of various formulation types are provided, alongside essential analytical procedures for their characterization, ensuring the delivery of a well-defined and stable dose form.

Part 1: The Imperative of Pre-formulation Characterization

Before any formulation work commences, a thorough understanding of the physicochemical properties of 3-Chloro-6-methoxy-naphthyridin-4-ol is paramount.[1] These intrinsic characteristics will govern its behavior in different vehicle systems and ultimately its in vivo performance. Key pre-formulation studies include the determination of aqueous solubility, partition coefficient (logP), and ionization constant (pKa).[3][4]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter as it often correlates with oral bioavailability.[5] Poorly soluble compounds (typically <10 µg/mL) often present significant formulation challenges.[4] Both kinetic and thermodynamic solubility should be assessed.

  • Kinetic Solubility: This high-throughput method is useful in early discovery to quickly assess the solubility of a compound from a DMSO stock solution into an aqueous buffer. It can help identify potential solubility liabilities early on.[6][7]

  • Thermodynamic (or Equilibrium) Solubility: This "gold standard" method measures the solubility of the solid compound in an aqueous medium at equilibrium and is crucial for lead optimization and formulation development.[6][8]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

  • Add an excess amount of 3-Chloro-6-methoxy-naphthyridin-4-ol powder to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Filter the samples through a 0.22 µm filter to remove undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The highest measured concentration represents the thermodynamic solubility at that specific pH.

Partition Coefficient (LogP) and Distribution Coefficient (LogD)

LogP is a measure of a compound's lipophilicity and its potential to permeate biological membranes. LogD is the log of the distribution coefficient, which takes into account the ionization state of the molecule at a specific pH. These parameters are crucial for predicting oral absorption.

Protocol: LogD Determination (Shake-Flask Method)

  • Prepare a stock solution of 3-Chloro-6-methoxy-naphthyridin-4-ol in a suitable organic solvent (e.g., DMSO).

  • Add a small volume of the stock solution to a vial containing a biphasic system of n-octanol and an aqueous buffer of a specific pH (e.g., pH 7.4).

  • Vortex the vial vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Carefully collect aliquots from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculate the LogD value using the formula: LogD = log (Concentration in n-octanol / Concentration in aqueous phase).

Ionization Constant (pKa)

The pKa of a compound indicates the pH at which it exists in an equal proportion of its ionized and non-ionized forms. This is critical as the ionization state affects solubility and permeability. The Henderson-Hasselbalch equation can be used to calculate the pKa from solubility data at different pH values.[4] Alternatively, potentiometric titration or UV-spectrophotometric methods can be employed.[9][10]

Part 2: A Decision-Making Framework for Formulation Strategy

The data from the pre-formulation studies will guide the selection of the most appropriate formulation strategy. The following decision tree illustrates a logical progression for choosing a suitable vehicle system for 3-Chloro-6-methoxy-naphthyridin-4-ol.

Formulation_Decision_Tree cluster_0 Pre-formulation Data cluster_1 Complex Formulation Options Preformulation Aqueous Solubility, LogD, pKa of 3-Chloro-6-methoxy-naphthyridin-4-ol IsSoluble Is Aqueous Solubility > Dose/Volume Limit? Preformulation->IsSoluble SimpleSolution Formulate as a Simple Aqueous Solution (e.g., Saline, PBS) IsSoluble->SimpleSolution Yes ComplexFormulation Proceed to Complex Formulation Strategies IsSoluble->ComplexFormulation No IsIonizable Is the compound ionizable (has a pKa)? ComplexFormulation->IsIonizable SaltFormation Consider Salt Formation or pH Adjustment (if solubility is pH-dependent) IsIonizable->SaltFormation Yes NonIonizable For non-ionizable or pH-independent solubility IsIonizable->NonIonizable No SuspensionOrLipid Choose between Suspension or Lipid-Based Formulation NonIonizable->SuspensionOrLipid Suspension Aqueous Suspension (with suspending & wetting agents) SuspensionOrLipid->Suspension LogD < 3 LipidBased Lipid-Based Formulation (e.g., solution in oil, SEDDS) SuspensionOrLipid->LipidBased LogD > 3

Caption: Formulation strategy decision tree.

Part 3: Detailed Formulation Protocols

Based on the decision tree, several formulation approaches may be suitable for 3-Chloro-6-methoxy-naphthyridin-4-ol. The following are detailed protocols for common and effective formulation types for preclinical oral administration in rodents.

Protocol for Preparation of an Aqueous Suspension

This is often the simplest and most common formulation for poorly water-soluble compounds in early-stage studies.

Materials:

  • 3-Chloro-6-methoxy-naphthyridin-4-ol (micronized, if possible, to improve dissolution)

  • Suspending agent: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC)

  • Wetting agent: 0.1% (w/v) Tween 80 (Polysorbate 80)

  • Vehicle: Purified water or saline

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Homogenizer (optional)

Procedure:

  • Vehicle Preparation: Prepare the vehicle by dissolving the suspending agent and wetting agent in the purified water. For example, to make 100 mL of 0.5% MC with 0.1% Tween 80, add 0.5 g of MC and 0.1 g of Tween 80 to 100 mL of water. Stir until fully dissolved. It may be necessary to heat the water slightly to aid in dissolving the methylcellulose.

  • Wetting the API: Weigh the required amount of 3-Chloro-6-methoxy-naphthyridin-4-ol. In a mortar, add a small amount of the vehicle to the powder to form a smooth, uniform paste. This step is crucial to ensure the particles are adequately wetted and do not clump together.

  • Geometric Dilution: Gradually add the remaining vehicle to the paste in the mortar with continuous trituration (grinding). This geometric dilution ensures a homogenous dispersion of the drug particles.

  • Final Mixing: Transfer the contents of the mortar to a beaker or flask. Use a small amount of the remaining vehicle to rinse the mortar and pestle and add it to the bulk formulation to ensure complete transfer of the drug.

  • Homogenization (Optional but Recommended): For a more uniform and stable suspension, homogenize the formulation for a few minutes.

  • Storage: Store the suspension in a tightly sealed container, protected from light, and at a specified temperature (e.g., 2-8°C). The suspension should be continuously stirred during dosing to ensure homogeneity.

Protocol for Preparation of a Lipid-Based Formulation (Solution in Oil)

For highly lipophilic compounds (high LogD), a lipid-based formulation can enhance oral absorption.

Materials:

  • 3-Chloro-6-methoxy-naphthyridin-4-ol

  • Lipid vehicle: Sesame oil, corn oil, or medium-chain triglycerides (MCT)

  • Stir plate with heating capability and magnetic stir bar

  • Glass vials

Procedure:

  • Solubility Screening: First, determine the solubility of 3-Chloro-6-methoxy-naphthyridin-4-ol in various lipid vehicles to select the one with the highest solubilizing capacity.

  • Preparation: Weigh the required amount of 3-Chloro-6-methoxy-naphthyridin-4-ol and place it in a glass vial.

  • Dissolution: Add the selected lipid vehicle to the vial. Gently heat the mixture (e.g., to 40-50°C) while stirring with a magnetic stir bar until the compound is completely dissolved. Avoid excessive heat which could degrade the compound.

  • Cooling and Storage: Allow the solution to cool to room temperature. Visually inspect for any precipitation. Store in a tightly sealed, light-protected container.

Part 4: Essential Formulation Characterization and Quality Control

Once a formulation is prepared, it is critical to characterize it to ensure its quality and performance.

Concentration Verification

The concentration of 3-Chloro-6-methoxy-naphthyridin-4-ol in the final formulation must be verified to ensure accurate dosing.

Protocol: HPLC-UV Analysis

  • Prepare a standard curve of 3-Chloro-6-methoxy-naphthyridin-4-ol in the formulation vehicle.

  • For suspensions, dissolve a known amount of the formulation in a suitable organic solvent to extract the drug. For solutions, dilute a known amount of the formulation in a suitable solvent.

  • Analyze the samples and standards by a validated HPLC-UV method.

  • The concentration of the formulation should be within an acceptable range of the target concentration (e.g., 90-110%).

Homogeneity Assessment (for Suspensions)

For suspensions, it is crucial to demonstrate that the drug is uniformly distributed throughout the vehicle.[11]

Protocol:

  • While stirring the suspension, collect samples from the top, middle, and bottom of the container.

  • Analyze the concentration of each sample using the validated HPLC-UV method.

  • The relative standard deviation (RSD) of the concentrations should be within an acceptable limit (e.g., ≤ 5%).

Stability Testing

The stability of the formulation should be assessed under the intended storage and handling conditions.[12][13]

Protocol:

  • Store aliquots of the formulation at the intended storage temperature (e.g., 2-8°C and room temperature).

  • At specified time points (e.g., 0, 24, 48 hours, and 7 days), analyze the concentration and physical appearance (e.g., color, precipitation, particle size for suspensions) of the formulation.

  • The formulation is considered stable if the concentration remains within an acceptable range of the initial concentration and there are no significant changes in physical appearance.

Part 5: Administration Considerations for Animal Studies

For oral administration to rodents, oral gavage is the most common method.[14][15]

Key Considerations:

  • Dosing Volume: The maximum recommended oral gavage volume for rats is typically 10-20 mL/kg and for mice is 10 mL/kg.[14][16]

  • Gavage Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal to prevent injury.[16]

  • Suspension Handling: Ensure suspensions are continuously stirred or vortexed immediately before and during dosing to maintain homogeneity.

Conclusion

The successful formulation of 3-Chloro-6-methoxy-naphthyridin-4-ol for animal studies is not a matter of chance but the result of a systematic, data-driven approach. By prioritizing thorough pre-formulation characterization, employing a logical decision-making framework for formulation selection, and adhering to detailed protocols for preparation and characterization, researchers can ensure the delivery of a consistent and reliable dose form. This meticulous approach is fundamental to obtaining high-quality, reproducible in vivo data, thereby enabling a robust evaluation of the therapeutic potential of this promising new chemical entity.

References

Sources

Application Notes and Protocols for High-Throughput Screening with 3-Chloro-6-methoxy-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Naphthyridine Scaffold in Kinase Inhibition

The naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] This diverse biological activity stems from the unique electronic and steric properties of the fused pyridine ring system. 3-Chloro-6-methoxy-naphthyridin-4-ol is a novel derivative of this versatile scaffold. While specific biological targets of this compound are still under investigation, its structural similarity to known kinase inhibitors suggests its potential as a modulator of protein kinase activity.

Protein kinases have become one of the most important classes of targets for drug discovery, playing a pivotal role in cellular signal transduction and regulation.[6][7] Aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. High-throughput screening (HTS) is a key technology for identifying novel kinase inhibitors from large chemical libraries.[6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-Chloro-6-methoxy-naphthyridin-4-ol in high-throughput screening campaigns, with a focus on identifying novel kinase inhibitors. The protocols outlined below are designed to be robust, reproducible, and adaptable to various kinase targets and screening platforms.

Physicochemical Properties of 3-Chloro-6-methoxy-naphthyridin-4-ol

A thorough understanding of the physicochemical properties of a compound is critical for successful HTS assay development. The following table summarizes the key properties of 3-Chloro-6-methoxy-naphthyridin-4-ol.

PropertyValueImplication for HTS
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol Good oral bioavailability is often associated with compounds under 500 Da.
Structure Naphthyridine core with chloro, methoxy, and hydroxyl substitutions.The substitutions influence solubility, cell permeability, and target binding.
Solubility Predicted to be sparingly soluble in aqueous solutions. Soluble in DMSO.Stock solutions should be prepared in 100% DMSO. Intermediate dilutions in aqueous buffers should be carefully validated to avoid precipitation.
Purity >95%High purity is essential to avoid false positives or negatives in screening assays.
Storage Store at -20°C, desiccated, and protected from light.Ensures compound stability over the course of a screening campaign.

High-Throughput Screening Workflow for Kinase Inhibitor Discovery

The following workflow provides a general framework for a high-throughput screening campaign using 3-Chloro-6-methoxy-naphthyridin-4-ol to identify potential kinase inhibitors.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis A Compound Management (3-Chloro-6-methoxy-naphthyridin-4-ol in DMSO) B Assay Plate Preparation (e.g., 384-well) A->B Plate Stamping D Compound Dispensing (Acoustic or Pin Tool) B->D C Reagent Preparation (Kinase, Substrate, ATP, Buffers) E Reagent Addition & Incubation C->E D->E F Signal Detection (Luminescence, Fluorescence) E->F Readout G Raw Data Processing & Normalization F->G H Hit Identification & Scoring G->H Statistical Analysis I Dose-Response Confirmation H->I Hit Confirmation J Selectivity Profiling I->J Secondary Assays

Caption: High-throughput screening workflow for kinase inhibitor discovery.

Biochemical Kinase Assay Protocol

This protocol describes a generic, ADP-Glo™-based biochemical assay suitable for HTS of 3-Chloro-6-methoxy-naphthyridin-4-ol against a purified kinase. The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, where the kinase catalyzes the transfer of phosphate from ATP to a substrate, producing ADP. In the second step, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a coupled luciferase/luciferin reaction, resulting in a luminescent signal that is proportional to the ADP generated and thus, the kinase activity.

Materials and Reagents
  • 3-Chloro-6-methoxy-naphthyridin-4-ol (10 mM stock in DMSO)

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well, white, flat-bottom plates

  • Acoustic dispenser or pin tool for compound transfer

  • Multimode plate reader with luminescence detection capabilities

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a compound source plate by diluting the 10 mM stock of 3-Chloro-6-methoxy-naphthyridin-4-ol in DMSO to an appropriate concentration for screening (e.g., 1 mM).

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20 nL) of the compound solution to the 384-well assay plates. This will result in a final assay concentration of 10 µM in a 20 µL reaction volume.

    • Include appropriate controls:

      • Negative Control (0% inhibition): Wells containing DMSO only.

      • Positive Control (100% inhibition): Wells containing a known inhibitor of the target kinase.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase buffer. The final concentration of kinase and substrate should be optimized for each specific kinase.

    • Dispense 10 µL of the 2X kinase/substrate master mix into each well of the assay plate containing the pre-spotted compound.

    • Prepare a 2X ATP solution in kinase buffer. The concentration of ATP should ideally be at the Km for the specific kinase to ensure sensitivity for ATP-competitive inhibitors.

    • To initiate the kinase reaction, add 10 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence on a plate reader.

Cell-Based Assay Protocol: Assessing Cellular Potency

Cell-based assays are crucial for confirming the activity of hits from biochemical screens in a more physiologically relevant context.[9] This protocol describes a cell viability assay to assess the anti-proliferative effects of 3-Chloro-6-methoxy-naphthyridin-4-ol on a cancer cell line that is dependent on the activity of the target kinase.

Materials and Reagents
  • Cancer cell line with known dependence on the target kinase

  • Complete cell culture medium

  • 3-Chloro-6-methoxy-naphthyridin-4-ol (10 mM stock in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 384-well, white, clear-bottom tissue culture-treated plates

  • Automated liquid handling system

  • Multimode plate reader with luminescence detection capabilities

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in complete culture medium to the desired seeding density (optimized for logarithmic growth over the assay duration).

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 3-Chloro-6-methoxy-naphthyridin-4-ol in complete culture medium.

    • Add 10 µL of the diluted compound to the appropriate wells.

    • Include DMSO as a vehicle control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 50 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.[10]

Data Analysis and Hit Identification

Rigorous data analysis is essential for the successful identification of true hits from HTS campaigns.[8][11][12][13][14] The following workflow outlines the key steps in HTS data analysis.

Data_Analysis_Workflow cluster_qc Quality Control cluster_norm Data Normalization cluster_hit Hit Selection A Calculate Z'-factor (Z' > 0.5 is acceptable) D Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Sample - Pos_Ctrl_Mean) / (Neg_Ctrl_Mean - Pos_Ctrl_Mean)) A->D B Signal-to-Background Ratio B->D C Coefficient of Variation (%CV) C->D E Set Hit Threshold (e.g., > 3 * SD of sample population or > 50% inhibition) D->E F Visual Inspection of Data E->F G Confirmation of Hits in Dose-Response F->G

Caption: HTS data analysis and hit identification workflow.

Quality Control Metrics
MetricFormulaAcceptance Criteria
Z'-factor 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|Z' > 0.5
Signal-to-Background (S/B) Mean_neg / Mean_posS/B > 5
Coefficient of Variation (%CV) (SD / Mean) * 100%CV < 15%
Hit Confirmation and Follow-up Studies
  • Dose-Response Curves: Confirmed hits should be tested in a dose-response format to determine their potency (IC₅₀ or EC₅₀).

  • Selectivity Profiling: The compound should be tested against a panel of related kinases to assess its selectivity.

  • Mechanism of Action Studies: Further experiments can be conducted to determine if the compound is an ATP-competitive, allosteric, or uncompetitive inhibitor.

  • Structural Biology: Co-crystallization of the compound with the target kinase can provide insights into the binding mode and facilitate structure-activity relationship (SAR) studies.

Conclusion

3-Chloro-6-methoxy-naphthyridin-4-ol represents a promising starting point for the discovery of novel kinase inhibitors. The protocols and workflows detailed in these application notes provide a robust framework for conducting high-throughput screening campaigns with this compound. By following these guidelines, researchers can effectively identify and characterize potent and selective kinase inhibitors, paving the way for the development of new therapeutics for a range of diseases.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 3-Chloro-6-methoxy-naphthyridin-4-ol for Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Chloro-6-methoxy-naphthyridin-4-ol and related heterocyclic compounds. Naphthyridine derivatives are a promising class of compounds, often investigated as kinase inhibitors, but their characteristically low aqueous solubility can be a significant bottleneck for in vitro assays and formulation development.[1] This guide provides a structured approach to diagnosing and overcoming these issues through practical, field-proven strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when working with poorly soluble compounds.

Q1: My 3-Chloro-6-methoxy-naphthyridin-4-ol is precipitating in my aqueous assay buffer. What is my first step?

A1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a classic sign of poor kinetic solubility.[2][3] Your first step is to systematically evaluate several orthogonal strategies to keep the compound in solution without compromising your assay's integrity. The primary approaches are:

  • Co-solvent Addition: Introduce a small, assay-compatible percentage of an organic co-solvent into your final assay buffer.[1]

  • pH Adjustment: Analyze the compound's structure to determine if its solubility is pH-dependent and adjust the buffer accordingly.

  • Use of Solubilizing Excipients: Employ agents like cyclodextrins or surfactants to form complexes or micelles that enhance apparent solubility.[4][5]

It is critical to run parallel controls to ensure the chosen solubilization method does not interfere with your assay's biological components or readout technology.[3]

Q2: What is the best solvent for preparing a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening.[1][6] Use high-purity, anhydrous DMSO to prevent compound degradation and store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For any given experiment, the final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.5%, as higher concentrations can impact protein stability and cell health.[3]

Q3: How does the structure of 3-Chloro-6-methoxy-naphthyridin-4-ol inform a solubility strategy?

A3: The structure is key to predicting its behavior. 3-Chloro-6-methoxy-naphthyridin-4-ol has two key features that make its solubility highly pH-dependent:

  • Basic Naphthyridine Nitrogens: The nitrogen atoms in the heterocyclic ring system are weakly basic and can be protonated at acidic pH.

  • Acidic Phenolic Hydroxyl: The hydroxyl group at the 4-position is a phenolic hydroxyl, making it weakly acidic.

Therefore, adjusting the pH of the assay buffer can significantly enhance solubility.[7][8][9][10] Lowering the pH will protonate the nitrogen atoms, forming a more soluble cationic salt. Conversely, raising the pH will deprotonate the hydroxyl group, forming a more soluble anionic phenolate. The optimal pH must be determined experimentally and must be compatible with the assay system.

Q4: What is the difference between kinetic and equilibrium solubility, and which one matters for my assay?

A4:

  • Equilibrium Solubility (or thermodynamic solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium after an extended period (e.g., 24-48 hours). This is a crucial parameter for pre-formulation and understanding the compound's intrinsic properties.[2]

  • Kinetic Solubility is the concentration at which a compound precipitates when added rapidly to a solution from a concentrated stock (e.g., DMSO). This is the more relevant parameter for most high-throughput screening and in vitro biological assays where solutions are prepared and used within a shorter timeframe.[2][3]

Your assay results are most directly impacted by the compound's kinetic solubility in your specific assay buffer.

Troubleshooting Guide: Common Solubility Scenarios

Symptom / Observation Potential Cause Recommended Solution & Rationale
Precipitation Observed Immediately Upon Dilution The compound has very low kinetic solubility in the aqueous buffer. The transition from 100% DMSO to a primarily aqueous environment causes it to crash out.1. Decrease Final Concentration: Determine the maximum soluble concentration via a kinetic solubility assay (see Protocol 2). 2. Increase Co-solvent Percentage: Incrementally increase the final co-solvent (e.g., DMSO) concentration from 0.1% to 0.5%, then to 1%, checking for assay interference at each step.[11] 3. Use Cyclodextrins: Pre-complex the compound with a cyclodextrin before final dilution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[12][13]
Assay Results are Inconsistent or Non-Reproducible The compound may be forming sub-visible precipitates or aggregates, reducing the effective concentration of the free compound available to the target.1. Visual Inspection: Check for Tyndall effect (light scattering) by shining a laser pointer through the solution. 2. Filter the Solution: After dilution, filter the solution through a 0.22 µm filter to remove aggregates before adding to the assay plate. Compare results with an unfiltered sample. 3. Incorporate a Surfactant: Add a low concentration (e.g., 0.01%) of a non-ionic surfactant like Polysorbate 20 or Tween 80 to the assay buffer to prevent aggregation.[14]
The Chosen Solubilization Method Inhibits the Assay The co-solvent, pH, or excipient is interfering with the enzyme, cells, or detection reagents.1. Run Vehicle Controls: Always test the buffer with the solubilizing agent alone (without the compound) to establish a baseline. 2. Switch Methods: If high DMSO concentration is the issue, switch to a different strategy like cyclodextrin complexation, which is often more biocompatible.[15] 3. Consider Alternative Co-solvents: Test other co-solvents like ethanol, propylene glycol, or PEG 400, which may have different effects on your specific assay system.[16][17]

Visual Workflow for Solubility Enhancement

The following diagram outlines a systematic approach to selecting an appropriate solubilization strategy.

Solubility_Workflow Start Start: Compound Precipitation in Assay Buffer Assess Step 1: Initial Assessment (Kinetic Solubility & pKa Prediction) Start->Assess Decision1 Is Compound Ionizable? Assess->Decision1 pH_Path Step 2a: pH Optimization (Test pH 5.0, 6.5, 8.0) Decision1->pH_Path Yes CoSolvent_Path Step 2b: Co-Solvent Screening (DMSO, EtOH, PEG400 at 0.1-1%) Decision1->CoSolvent_Path No Check_pH Assay Compatible? pH_Path->Check_pH Check_CoSolvent Assay Compatible? CoSolvent_Path->Check_CoSolvent Check_pH->CoSolvent_Path No Decision2 Solubility Still Insufficient? Check_pH->Decision2 Yes Check_CoSolvent->Decision2 Yes End_Fail Failure: Re-evaluate Compound or Consider Formulation (e.g., Solid Dispersion) Check_CoSolvent->End_Fail No Complex_Path Step 3: Use Complexation Agents (Cyclodextrins, Surfactants) Decision2->Complex_Path Yes End_Success Success: Proceed with Optimized Assay Conditions Decision2->End_Success No Check_Complex Assay Compatible? Complex_Path->Check_Complex Check_Complex->End_Success Yes Check_Complex->End_Fail No

Caption: Decision workflow for troubleshooting poor compound solubility.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profiling

This protocol determines the kinetic solubility of 3-Chloro-6-methoxy-naphthyridin-4-ol across a range of pH values.

Materials:

  • 3-Chloro-6-methoxy-naphthyridin-4-ol

  • Anhydrous DMSO

  • Aqueous Buffers (e.g., Citrate for pH 4-6, Phosphate for pH 6-8, Borate for pH 8-9)

  • 96-well clear bottom plates

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Prepare Buffer Plate: Add 198 µL of each desired pH buffer to different wells of the 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to each well to achieve a final concentration of 100 µM (and 1% DMSO). Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Nephelometry: Measure the light scattering at a suitable wavelength. An increase in signal indicates precipitation.

    • UV-Vis: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a UV-transparent plate and measure the absorbance at the compound's λmax to determine the concentration of the dissolved compound.

  • Analysis: Plot the measured solubility (µM) against the buffer pH to identify the pH range that provides the highest solubility.

Protocol 2: Co-solvent and Excipient Screening

This protocol evaluates the effectiveness of various agents at increasing the aqueous solubility.

Materials:

  • Compound stock solution (10 mM in DMSO)

  • Primary assay buffer (at the optimal pH determined in Protocol 1, or a standard physiological pH of 7.4)

  • Co-solvents: Ethanol, PEG 400

  • Excipients: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Polysorbate 20

  • 96-well plates and plate reader

Procedure:

  • Prepare Test Buffers: Create a set of assay buffers containing different solubilizing agents.

    • Co-solvents: Assay buffer with 0.5%, 1%, and 2% of DMSO, Ethanol, or PEG 400.

    • Cyclodextrin: Assay buffer with 1 mM, 5 mM, and 10 mM HP-β-CD.

    • Surfactant: Assay buffer with 0.01% and 0.05% Polysorbate 20.

    • Control: Assay buffer with 0.5% DMSO only.

  • Compound Addition: Add compound stock to each test buffer to the desired final concentration (e.g., 50 µM).

  • Incubation & Measurement: Incubate for 1-2 hours and measure solubility as described in Protocol 1.

  • Assay Compatibility Check: Importantly, run a parallel plate where you perform your actual biological assay in each test buffer (with a known active control and vehicle control) to identify any interference from the solubilizing agents.

The workflow below illustrates the standard process for preparing and diluting a compound from a DMSO stock for an assay.

Dilution_Workflow Start 1. Weigh Solid Compound Stock 2. Dissolve in 100% DMSO to create 10 mM stock Start->Stock Intermediate 3. Create Intermediate Dilution Plate (e.g., 200 µM in 100% DMSO) Stock->Intermediate Final 4. Add to Final Assay Plate containing aqueous buffer Intermediate->Final PrecipitationRisk High Risk of Precipitation! Final->PrecipitationRisk Assay 5. Mix and Incubate for Assay Final->Assay

Caption: Standard workflow for preparing assay solutions from a DMSO stock.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with Benzo[c]naphthyridine Derivatives.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Controlled Release, 337, 145-165. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development.
  • Šícho, M., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Retrieved from [Link]

  • Šícho, M., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Retrieved from [Link]

  • Jadhav, P., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Sharma, D., Saini, S., & Singh, G. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine.
  • Let's Learn Science. (2023). How Does pH Impact Ionic Compound Solubility? [Video]. YouTube. Retrieved from [Link]

  • Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life. Retrieved from [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Patel, J., et al. (2018). CO-SOLVENCY. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Surfactant Supplier. (n.d.). What are the effects of surfactants on the solubilization of hydrophobic substances? Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In Vitro Solubility Assays in Drug Discovery. Pharmaceutical Research. Retrieved from [Link]

  • Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PLOS ONE. Retrieved from [Link]

  • Patel, R. P., & Patel, M. M. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Li, Y., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. Retrieved from [Link]

  • De Rycker, M., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Singh, A., et al. (2023). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Retrieved from [Link]

  • de Oliveira, A. C. S., et al. (2024). Enhancement of the Physicochemical Properties of Brazilian Red Propolis Using Gelucire-Based Microencapsulation. ACS Omega. Retrieved from [Link]

  • Pérez-Hernández, N., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ASSAY and Drug Development Technologies. Retrieved from [Link]

Sources

3-Chloro-6-methoxy-naphthyridin-4-ol stability in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-6-methoxy-naphthyridin-4-ol

Introduction: Navigating the Stability of 3-Chloro-6-methoxy-naphthyridin-4-ol

Welcome to the technical support guide for 3-Chloro-6-methoxy-naphthyridin-4-ol. As a substituted naphthyridine, this compound possesses a unique electronic and structural profile that makes it of significant interest in medicinal chemistry and drug development.[1][2] However, the very features that confer its biological activity—the chlorinated pyridine ring, the methoxy group, and the naphthyridin-4-ol core—also present specific stability challenges. Understanding the chemical stability of this molecule is not merely a procedural step; it is fundamental to ensuring data integrity, reproducibility of experimental results, and the successful development of stable formulations.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It provides not just protocols, but the underlying chemical principles, empowering you to make informed decisions for your specific application.

Frequently Asked Questions (FAQs) on Compound Stability

Question 1: What are the primary structural liabilities of 3-Chloro-6-methoxy-naphthyridin-4-ol that could lead to degradation?

Answer: The molecule has several functional groups that can be susceptible to degradation under common laboratory conditions:

  • Aryl Chloride: The chloro-substituent on the pyridine ring is a potential site for nucleophilic substitution, especially in the presence of strong nucleophiles or under photolytic conditions. Photosensitive groups like aryl chlorides can be susceptible to degradation upon exposure to UV or fluorescent light.[3]

  • Naphthyridine Ring System: The nitrogen atoms in the bicyclic core can be protonated in acidic media, potentially increasing susceptibility to hydrolysis. The electron-rich nature of the ring system may also make it prone to oxidation.

  • Methoxy Group: Ether linkages, such as the methoxy group, can be cleaved under harsh acidic conditions (e.g., using strong acids like HBr or HI), though this typically requires more forcing conditions than standard aqueous buffers.

  • Hydroxy Group (Naphthyridin-4-ol): The hydroxyl group can act as a proton donor or acceptor and participate in hydrogen bonding, influencing solubility and reactivity. The "-ol" indicates it exists in equilibrium with its keto tautomer, which may have different stability profiles.

Question 2: How should I prepare and store stock solutions of this compound?

Answer: Proper storage is critical to prevent degradation over time.

  • Solid Form: As a solid, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. The supplier recommends a storage temperature of 2-8°C under a nitrogen atmosphere.

  • Solution Form: For solutions, the choice of solvent is paramount.

    • Recommended Solvents: Aprotic, anhydrous solvents such as DMSO , DMF , or Dioxane are generally preferred for long-term storage.

    • Solvents to Use with Caution: Protic solvents like methanol or ethanol can potentially participate in nucleophilic substitution of the chloride over time, especially if the solution is not stored properly. Buffered aqueous solutions should be freshly prepared, as hydrolysis can occur at non-neutral pH.[5][6]

    • Storage Conditions: Prepare stock solutions in high-quality anhydrous solvents. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Question 3: I am observing a new, unexpected peak in my LC-MS analysis after leaving my compound in an aqueous buffer for 24 hours. What could it be?

Answer: This is a classic sign of degradation, most likely hydrolysis. Given the compound's structure, two primary hydrolytic degradation pathways are plausible:

  • Hydrolysis of the Aryl Chloride: The chloro group could be displaced by a hydroxyl group from the water, resulting in the formation of 3-hydroxy-6-methoxy-naphthyridin-4-ol.

  • Ring Degradation: Under more extreme pH conditions (either strongly acidic or basic), the naphthyridine ring itself could undergo hydrolytic cleavage.[6][7]

To confirm, you should run a forced degradation study (see Protocol 1) under mild acidic and basic conditions and compare the resulting degradant peaks with the one observed in your experiment.

Troubleshooting Guide: Common Stability Issues

Symptom / Observation Potential Root Cause Recommended Action & Rationale
Loss of parent compound peak area over time in HPLC analysis of a solution. Compound Degradation. The compound is not stable under the current storage or experimental conditions. Action: Immediately perform a systematic stability assessment using the Forced Degradation Protocol (Protocol 1) to identify the problematic condition (e.g., pH, solvent, light, temperature). Re-evaluate your choice of solvent and storage procedures based on the results.
Inconsistent results in biological assays. Degradation to an active or inactive species. The parent compound may be degrading into a substance that has a different biological activity, or no activity at all, leading to variable results. Action: Prepare fresh solutions from solid stock immediately before each experiment. Validate the concentration and purity of the solution via HPLC or LC-MS right before use.
Color change observed in a stock solution (e.g., turning yellow/brown). Oxidative Degradation. Aromatic systems and heterocyclic compounds can be susceptible to oxidation, often forming colored byproducts. This can be initiated by air (oxygen), light, or trace metal impurities.[3][5] Action: Store solutions under an inert atmosphere (argon or nitrogen). Use high-purity solvents and store solutions protected from light in amber vials.
Precipitate forms in a solution that was previously clear. Poor Solubility or Degradation to an Insoluble Product. The compound may have limited solubility in the chosen solvent, especially at lower temperatures. Alternatively, a degradant may be less soluble than the parent compound. Action: Confirm the solubility limit in your chosen solvent. If solubility is sufficient, the precipitate is likely a degradant. Analyze the precipitate and supernatant separately by LC-MS to identify the species.

Experimental Protocols

Protocol 1: Forced Degradation Study for 3-Chloro-6-methoxy-naphthyridin-4-ol

This protocol is designed as a self-validating system to determine the intrinsic stability of the compound. It is based on ICH guidelines for forced degradation studies.[7]

Objective: To identify potential degradation pathways and determine the stability of the compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • 3-Chloro-6-methoxy-naphthyridin-4-ol

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), DMSO, Purified Water (HPLC-grade)

  • Reagents: 1M HCl, 1M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with a PDA/UV detector and/or mass spectrometer

  • pH meter, calibrated

  • Photostability chamber (or a light source with controlled UV and visible output)

  • Oven

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent where it is known to be soluble and stable (e.g., DMSO or ACN).

  • Stress Conditions Setup (Run each condition in parallel with a control):

    • For each condition, dilute the stock solution with the appropriate stressor solution to a final concentration of ~0.1 mg/mL. The final organic solvent concentration should be low (<5%) to avoid interfering with the stress condition.

    • Control Sample: Dilute the stock solution with the solvent mixture (e.g., Water:ACN) to the final concentration. Keep protected from light at 2-8°C.

    • Acid Hydrolysis: Mix with 0.1M HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.[6]

    • Base Hydrolysis: Mix with 0.1M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.[6]

    • Oxidation: Mix with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[5]

    • Thermal Stress: Use the solid compound. Place it in an oven at 70°C for 48 hours. Also, prepare a solution and keep it at 70°C for 48 hours.

    • Photolytic Stress: Expose both the solid compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples to approximately pH 7 using an equimolar amount of base or acid, respectively. This is critical to stop the degradation reaction before analysis.[7]

    • Dilute all samples to a suitable concentration for HPLC/LC-MS analysis.

    • Analyze all samples (including the control) using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all potential degradant peaks.

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the parent peak area in the stressed samples to the control sample.

    • Identify the major degradants by their retention times and mass-to-charge ratios (if using LC-MS).

    • A significant degradation is typically considered to be in the range of 5-20%. If degradation is too rapid, reduce the stress duration or temperature. If it's too slow, increase the stress intensity.[6]

Data Summary and Visualization

The results from the forced degradation study can be summarized in a table for clarity.

Table 1: Hypothetical Stability Data for 3-Chloro-6-methoxy-naphthyridin-4-ol

Stress ConditionDuration/Temp% DegradationNo. of Degradants >0.1%Comments
0.1M HCl24h / 60°C15.2%2Significant degradation. Primary degradant consistent with hydrolysis of the chloro group.
0.1M NaOH24h / RT8.5%1Moderate degradation. Different degradant profile than acidic condition.
3% H₂O₂24h / RT11.0%3Susceptible to oxidation. Multiple byproducts formed.
Thermal (Solid)48h / 70°C<1.0%0Stable in solid form under dry heat.
Photolytic1.2M lux hrs18.9%2Highly unstable under light. Aryl chloride is a known photosensitive group.[3]

Visual Workflows and Pathways

Workflow for Assessing Compound Stability

This diagram outlines the decision-making process when stability issues are suspected.

StabilityWorkflow cluster_0 Phase 1: Observation cluster_1 Phase 2: Investigation cluster_2 Phase 3: Action start Inconsistent Experimental Results or Visual Change in Solution check_storage Review Storage Conditions (Solvent, Temp, Light) start->check_storage improper Conditions Improper check_storage->improper No proper Conditions Appear Proper check_storage->proper Yes correct_storage Correct Storage Procedures. Re-test. improper->correct_storage forced_degradation Perform Forced Degradation Study (See Protocol 1) proper->forced_degradation analyze Analyze Degradation Profile. Identify Unstable Conditions. forced_degradation->analyze stable Identify Stable Conditions (Solvent, pH, Temp) analyze->stable Low Degradation unstable Avoid Unstable Conditions analyze->unstable High Degradation implement Implement New SOP for Handling and Formulation stable->implement unstable->implement

Caption: Decision workflow for troubleshooting compound stability.

Potential Degradation Pathways

This diagram illustrates the likely points of molecular vulnerability.

DegradationPathways cluster_hydrolysis Hydrolysis (H₂O, Acid/Base) cluster_oxidation Oxidation (H₂O₂, Air) cluster_photolysis Photolysis (UV/Vis Light) Parent 3-Chloro-6-methoxy-naphthyridin-4-ol Hydrolysis_Product 3-Hydroxy-6-methoxy- naphthyridin-4-ol (Displacement of Cl) Parent->Hydrolysis_Product Nucleophilic Substitution Oxidation_Product N-Oxide Formation or Ring-Opened Products Parent->Oxidation_Product Electron Transfer Photolysis_Product Radical-Mediated Dechlorination Parent->Photolysis_Product Homolytic Cleavage

Caption: Potential degradation pathways for the title compound.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2020). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • MDPI. (2023). Synthesis of Novel Benzo[b][3][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Zhang, L., et al. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. PubMed. [Link]

Sources

Technical Support Center: Synthesis of 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol. This molecule is a valuable heterocyclic intermediate in medicinal chemistry and materials science. However, its multi-step synthesis presents several challenges that can impact yield, purity, and scalability. This guide is designed to provide researchers and drug development professionals with in-depth, field-proven insights to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: General Synthetic Strategy & Mechanistic Considerations

The synthesis of the 1,5-naphthyridine core is typically achieved through cyclization reactions involving a substituted 3-aminopyridine precursor.[1] For 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol, a common and effective approach is a modified Gould-Jacobs reaction, which involves the condensation of a 3-aminopyridine with a diethyl malonate derivative, followed by a thermal cyclization to form the 4-hydroxy-1,5-naphthyridine ring system.[1] The final chlorination step introduces the C3-chloro substituent.

Understanding this workflow is critical for diagnosing issues at each stage.

cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Heterocycle Formation cluster_2 Phase 3: Halogenation A Start: 5-Amino-2-methoxypyridine C Condensation Reaction (Gould-Jacobs Intermediate) A->C Reacts with B Diethyl (ethoxymethylene)malonate B->C D Thermal Cyclization (High-Temperature) C->D E 6-Methoxy-1,5-naphthyridin-4-ol D->E F Chlorination (e.g., POCl₃) E->F G Final Product: 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol F->G

Caption: High-level workflow for the synthesis of 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Question 1: My thermal cyclization step (Phase 2) is resulting in a very low yield of the desired 6-Methoxy-1,5-naphthyridin-4-ol. What are the likely causes and solutions?

Answer:

Low yield in the thermal cyclization step is a frequent issue, often stemming from incomplete reaction or degradation of the product at high temperatures.

Potential Causes:

  • Insufficient Cyclization Temperature: The ring-closing reaction is energetically demanding. If the temperature is too low, the reaction rate will be impractically slow, leading to a low conversion of the intermediate.

  • Reaction Reversibility/Decomposition: While high temperatures are needed, excessively high temperatures (e.g., >260 °C) or prolonged reaction times can lead to the decomposition of the enamine intermediate or the naphthyridinone product, often observed as charring or darkening of the reaction mixture.

  • Inefficient Heat Transfer: In larger-scale reactions, uneven heating can create hot spots leading to decomposition, while other parts of the mixture remain too cool to react efficiently.

Recommended Solutions:

  • Optimize Reaction Temperature & Medium: The choice of the high-boiling solvent is critical. Dowtherm A or diphenyl ether are standard choices. A systematic temperature screen from 240 °C to 255 °C is recommended.

  • Ensure Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative degradation at high temperatures.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting enamine intermediate. This prevents unnecessarily long heating times that could degrade the product.

  • Improve Agitation: For larger batches, ensure vigorous mechanical stirring to promote uniform heat distribution throughout the reaction vessel.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Solvent Mineral OilDowtherm ABetter heat transfer, higher boiling point.
Temperature 230 °C250-255 °CEnsures complete cyclization.
Atmosphere AirNitrogenMinimizes oxidative side products.
Monitoring Time-based (e.g., 1 hr)TLC/HPLC analysisPrevents product degradation from overheating.

Question 2: During the chlorination step (Phase 3), I am observing multiple products and my final product is difficult to purify. How can I improve the selectivity of this reaction?

Answer:

Lack of selectivity during chlorination is a classic problem in heterocycle synthesis. The goal is to selectively chlorinate the C3 position without side reactions.

Potential Causes:

  • Over-chlorination: Harsh chlorinating agents or reaction conditions can lead to the introduction of additional chlorine atoms on the naphthyridine ring or the methoxy group.

  • Side Reactions at the N1 Position: The nitrogen at position 1 can sometimes react, leading to undesired byproducts.

  • Reaction with the Hydroxyl Group: The 4-hydroxyl group is the primary site of reaction, forming a chlorophosphate intermediate with POCl₃, which is then displaced. However, incomplete conversion or side reactions can complicate the mixture. The use of chlorinating agents like POCl₃ with PCl₅ is a common strategy for converting hydroxyl groups to chlorides in heterocyclic systems.[2]

Recommended Solutions:

  • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the standard reagent. Using it in excess but as both the reagent and solvent is a common and effective strategy. Adding a catalytic amount of dimethylformamide (DMF) can facilitate the reaction.

  • Strict Temperature Control: The reaction should be initiated at a lower temperature (e.g., 0-10 °C) during the addition of the substrate to the POCl₃ to control the initial exotherm. The reaction is then typically heated to reflux (around 110 °C) for a controlled period.[2]

  • Aqueous Workup: A careful and slow quenching of the reaction mixture into ice-water is critical. This hydrolyzes the excess POCl₃ and precipitates the product. The pH must be carefully adjusted to neutral or slightly basic to ensure the product is in its free base form for extraction.

  • Purification Strategy: If impurities persist, column chromatography on silica gel is often necessary. A gradient elution system (e.g., dichloromethane/methanol) can effectively separate the desired product from more polar or non-polar impurities.

Start Low Yield or Impure Product? Check_Cyclization Check Cyclization Step (Phase 2) Start->Check_Cyclization Low Yield Check_Chlorination Check Chlorination Step (Phase 3) Start->Check_Chlorination Impure Product Temp_Issue Is Temperature >250°C and reaction dark? Check_Cyclization->Temp_Issue Yes Time_Issue Is reaction incomplete by TLC/HPLC? Check_Cyclization->Time_Issue No Workup_Issue Was workup pH controlled carefully? Check_Chlorination->Workup_Issue No Reagent_Issue Was POCl₃ fresh? Was temp controlled? Check_Chlorination->Reagent_Issue Yes Degradation Action: Lower Temp to 250°C and monitor closely. Temp_Issue->Degradation Incomplete Action: Increase Temp or reaction time. Time_Issue->Incomplete Adjust_pH Action: Re-extract and adjust pH to 7-8. Workup_Issue->Adjust_pH Control_Temp Action: Use fresh reagent, add substrate at 0°C. Reagent_Issue->Control_Temp

Caption: Troubleshooting logic flow for common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the critical quality attributes for the starting material, 5-Amino-2-methoxypyridine?

    • A: Purity is paramount. The presence of isomeric impurities (e.g., 3-Amino-2-methoxypyridine) will lead to the formation of hard-to-remove isomeric naphthyridine byproducts. Ensure the starting material is >98% pure by GC or HPLC analysis.

  • Q: How can I confirm the structure of my final product?

    • A: A full characterization suite is necessary. This includes ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the molecular formula and structure.[3] The expected proton and carbon signals should be carefully assigned.

  • Q: What are the recommended storage conditions for 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol?

    • A: The compound should be stored in a cool, dry place, ideally at 2-8°C under an inert nitrogen atmosphere. This minimizes potential degradation from moisture or oxidation over time.

Section 4: Detailed Experimental Protocol (Illustrative)

This protocol describes a robust, two-step procedure starting from 5-Amino-2-methoxypyridine.

Step 1: Synthesis of 6-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid ethyl ester

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 5-Amino-2-methoxypyridine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq) in ethanol.

  • Condensation: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the aminopyridine spot has disappeared.

  • Intermediate Isolation: Cool the reaction mixture to room temperature. The intermediate enamine product will often precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Cyclization: Add the dried intermediate to a flask containing Dowtherm A (approx. 10-15 times the mass of the intermediate).

  • Thermal Reaction: Heat the mixture to 250-255 °C under a nitrogen atmosphere with vigorous stirring for 30-60 minutes. Monitor by TLC (DCM/MeOH 9:1).

  • Workup: Cool the mixture below 100 °C and add hexane to precipitate the product. Filter the solid, wash thoroughly with hexane to remove the Dowtherm A, and then with ethyl acetate. Dry the solid under vacuum to yield the naphthyridinone product.

Step 2: Synthesis of 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol

  • Reaction Setup: In a flask equipped for reflux and protected from moisture, add phosphorus oxychloride (POCl₃, 10 vol eq). Cool the flask in an ice bath to 0-5 °C.

  • Substrate Addition: Slowly add the product from Step 1 in portions, ensuring the internal temperature does not exceed 15 °C.

  • Chlorination: After the addition is complete, slowly heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction should become a clear, homogenous solution.

  • Quenching: Cool the reaction mixture to room temperature. In a separate, well-ventilated fume hood, prepare a beaker of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Caution: This is a highly exothermic and hazardous step.

  • pH Adjustment & Isolation: Once the quench is complete, adjust the pH of the aqueous slurry to 7-8 using a saturated sodium bicarbonate solution or aqueous sodium hydroxide. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with water, and dry under vacuum. If needed, recrystallize from a suitable solvent like ethanol or purify by silica gel chromatography to obtain the final product with high purity.

References

  • Al-Tel, T. H. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(3), 633. Available at: [Link]

  • Li, Y., et al. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology. Available at: [Link]

  • Vankawala, P. J., et al. (2011). Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). Arkivoc, 2011(10), 10-20. Available at: [Link]

  • Bolliger, J. L., & Thapa, S. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2025. Available at: [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents. (US6399781B1).

Sources

optimizing reaction conditions for 3-Chloro-6-methoxy-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-6-methoxy-naphthyridin-4-ol

Welcome to the technical support center for the synthesis and optimization of 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and scalable synthetic route for 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol?

A foundational approach for synthesizing the 1,5-naphthyridin-4-one core is the Gould-Jacobs reaction or a similar thermal cyclization of an aminopyridine with a malonic ester derivative.[1] For this specific target, a robust two-step process is recommended, starting from 2-amino-5-methoxypyridine.

Step 1: Condensation. The initial step involves the condensation of 2-amino-5-methoxypyridine with diethyl 2-(chloromethylidene)malonate. This intermediate is often generated in situ or used directly.

Step 2: Thermal Cyclization. The resulting enamine intermediate is subjected to high-temperature thermal cyclization to form the naphthyridinone ring system. This step is typically the most critical for optimizing yield and purity.

Below is a diagram illustrating the proposed synthetic pathway.

Synthetic_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 2_amino_5_methoxypyridine 2-amino-5-methoxypyridine intermediate Enamine Intermediate 2_amino_5_methoxypyridine->intermediate Base, Solvent diethyl_malonate Diethyl 2-(chloromethylidene)malonate diethyl_malonate->intermediate final_product 3-Chloro-6-methoxy- 1,5-naphthyridin-4-ol intermediate->final_product High Temp (e.g., Dowtherm A)

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting and Optimization Guides

Q2: My cyclization reaction yield is low (<40%). How can I improve it?

Low yield in the thermal cyclization step is the most common issue. It typically points to incomplete reaction, side-product formation, or decomposition. Here is a systematic approach to troubleshooting this problem.

Troubleshooting_Workflow start Low Yield Observed check_purity Is the Enamine Intermediate Pure? (Check by NMR/LCMS) start->check_purity check_temp Is the Reaction Temperature Sufficiently High? (Typically >240 °C) check_time Is the Reaction Time Optimal? (Monitor by TLC/LCMS) check_temp->check_time Yes increase_temp Action: Increase Temperature (e.g., from 240 °C to 255 °C) check_temp->increase_temp No check_purity->check_temp Yes purify_start Action: Purify Intermediate (e.g., Recrystallization or Column) check_purity->purify_start No check_solvent Is the Solvent Appropriate? (e.g., Anhydrous) check_time->check_solvent Yes increase_time Action: Increase Reaction Time (Run additional 30-60 min) check_time->increase_time No dry_solvent Action: Use Anhydrous Solvent (Distill or use commercial grade) check_solvent->dry_solvent No end_node Re-run Optimized Reaction check_solvent->end_node Yes increase_temp->end_node purify_start->end_node increase_time->end_node dry_solvent->end_node

Caption: Systematic workflow for troubleshooting low reaction yields.

Causality Behind the Steps:

  • Purity of Intermediate: The Conrad-Limpach and related reactions are sensitive to impurities in the starting enamine, which can act as catalysts for decomposition pathways at high temperatures.

  • Reaction Temperature: The cyclization requires significant thermal energy to overcome the activation barrier for the 6-exo-trig cyclization. A temperature below ~240 °C is often insufficient, leading to a stalled reaction.[1]

  • Solvent Choice: The solvent must be high-boiling and chemically inert. Diphenyl ether or Dowtherm A are standard choices. The presence of water can lead to hydrolysis of the ester groups and other side reactions.

Q3: I'm observing a significant dark, tarry byproduct. What is it and how can I prevent it?

The formation of tar is indicative of thermal decomposition. This often occurs when the reaction temperature is too high or held for an excessive duration.

Root Cause Analysis:

  • Overheating: While a high temperature is necessary, exceeding ~260 °C can cause indiscriminate decomposition of the naphthyridine core.

  • Oxygen Contamination: Performing the reaction under an inert atmosphere (Nitrogen or Argon) is crucial. Oxygen can promote radical-based polymerization and degradation pathways at elevated temperatures.

  • Impure Starting Materials: As mentioned, impurities can initiate polymerization.

Preventative Measures:

  • Precise Temperature Control: Use a temperature controller and a well-stirred reaction vessel to avoid localized hot spots.

  • Inert Atmosphere: Thoroughly degas the reaction solvent and maintain a positive pressure of an inert gas throughout the reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LCMS every 30 minutes. Once the starting material is consumed, cool the reaction promptly to prevent over-cooking.

Q4: How should I select and optimize key reaction parameters from the start?

Proactive optimization is key to success. The following table provides recommended starting conditions and the scientific rationale for each parameter.

ParameterRecommended Starting PointScientific Rationale & Key ConsiderationsPotential Issues if Not Optimized
Solvent Diphenyl Ether or Dowtherm AMust have a boiling point >250 °C and be chemically inert to avoid participating in the reaction.Low-boiling solvents will not reach the required temperature. Reactive solvents can lead to byproducts.
Temperature 250 °CThis temperature provides the necessary activation energy for the intramolecular cyclization.[1]Too low: Incomplete reaction. Too high: Decomposition and tar formation.
Concentration 0.1 - 0.2 MHigher concentrations can favor intermolecular side reactions. A more dilute solution ensures the reaction remains intramolecular.High concentration can lead to polymerization and reduced yield.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the electron-rich aromatic rings at high temperatures.Presence of oxygen can lead to significant decomposition and dark-colored impurities.
Reaction Time 1 - 2 hoursTypically sufficient for full conversion. Should be monitored.Too short: Incomplete reaction. Too long: Increased risk of product degradation.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should adapt it based on their experimental observations.

Objective: To synthesize 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol.

Step 1: Synthesis of Diethyl 2-(((5-methoxypyridin-2-yl)amino)methylene)malonate (Intermediate)

  • To a stirred solution of 2-amino-5-methoxypyridine (1.0 eq) in ethanol (5 mL per gram of amine), add diethyl 2-(ethoxymethylidene)malonate (1.05 eq).

  • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • The intermediate product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Confirm the structure by ¹H NMR and LCMS before proceeding.

Step 2: Thermal Cyclization to 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a reflux condenser under a nitrogen atmosphere, add diphenyl ether (10 mL per gram of the intermediate).

  • Degassing: Heat the diphenyl ether to ~100 °C under vacuum and backfill with nitrogen. Repeat this cycle three times to remove dissolved oxygen.

  • Addition: Add the dried intermediate from Step 1 to the hot diphenyl ether.

  • Heating: Heat the stirred mixture to 250 °C. The ethanol eliminated during the cyclization will distill off.

  • Monitoring: Hold at 250 °C for 1.5 hours. Take small aliquots periodically to monitor the disappearance of the starting material by TLC or LCMS.

  • Workup: Once the reaction is complete, cool the mixture to below 100 °C. Add hexane (20 mL per gram of starting intermediate) to precipitate the crude product.

  • Purification: Stir the slurry for 1 hour, then collect the solid by filtration. Wash the filter cake thoroughly with hexane to remove the high-boiling solvent. The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

References

  • Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. (2018). ResearchGate. [Link]

  • Optimization of reaction conditions. [a]. (n.d.). ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]

  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis. (n.d.). Molbase. [Link]

  • Optimization of reaction conditions a. (n.d.). ResearchGate. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). National Institutes of Health (NIH). [Link]

  • Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. (2009). ResearchGate. [Link]

  • A Short Synthesis of the Plant Alkaloid 4-Methyl-2,6-naphthyridine. (2019). Semantic Scholar. [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.).
  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.).
  • High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. (2025). ResearchGate. [Link]

  • A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. (2011). PubMed Central. [Link]

  • Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[2][3]naphthyridine-3-carboxylic Acid Benzylamide. (2025). ResearchGate. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PubMed Central. [Link]

Sources

Technical Support Center: Investigating 3-Chloro-6-methoxy-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Characterizing On-Target and Off-Target Effects in Preclinical Assays

This document provides answers to frequently asked questions, detailed troubleshooting protocols for common assay platforms, and a logical framework for investigating unexpected results.

Frequently Asked Questions (FAQs)

Q1: My 3-Chloro-6-methoxy-naphthyridin-4-ol sample shows potent activity in my cell-based phenotypic assay, but it is much weaker in my biochemical kinase assay. What could be the reason for this discrepancy?

This is a common and important observation when characterizing a new small molecule. Several factors can contribute to this discrepancy:

  • Cellular Accumulation: The compound may actively or passively accumulate inside cells to a concentration much higher than what is applied to the extracellular medium. This would lead to an apparently higher potency in cellular assays compared to biochemical assays where the concentration is fixed.

  • Metabolic Activation: The compound could be a pro-drug that is metabolically converted into a more active form by enzymes present within the cell. This active metabolite would be absent in a purified, cell-free biochemical assay.

  • Indirect "Off-Target" Mechanism: The observed cellular phenotype may not be a result of inhibiting your primary kinase target. 3-Chloro-6-methoxy-naphthyridin-4-ol could be acting on an entirely different protein or pathway that produces the same downstream effect.[4][5] For example, it might inhibit an upstream kinase that regulates your target of interest, leading to an indirect effect.[4]

  • Assay Conditions: The conditions of your biochemical assay may not be optimal. A common issue is using an ATP concentration that is too high, which can make ATP-competitive inhibitors appear less potent.[6][7] It is crucial to run kinase assays at or near the Michaelis constant (Km) of ATP for the specific kinase.[7]

Q2: I've observed a cellular phenotype that doesn't align with the known biology of my intended target after treatment with 3-Chloro-6-methoxy-naphthyridin-4-ol. How should I begin to investigate this?

An unexpected phenotype is a strong indicator of potential off-target effects or a novel, previously uncharacterized role for your target. A systematic approach is required to dissect the molecular mechanism.

First, it is crucial to validate that the compound is engaging the intended target within the cellular context.[2][8] The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming direct target binding in intact cells.[9][10] A positive CETSA result provides strong evidence that the compound reaches and binds to its target.

If target engagement is confirmed, the unexpected phenotype could arise from:

  • Polypharmacology: The compound may bind to multiple targets, and the phenotype is a composite effect of inhibiting the intended target and one or more off-targets.[11][12]

  • Network Effects: The intended target may have unknown functions or be part of a signaling network that produces the unexpected phenotype.[4]

  • Paradoxical Activation: In some cases, kinase inhibitors can paradoxically activate certain signaling pathways, leading to counterintuitive results.[11]

The recommended next step is to perform a broad, unbiased screen to identify other potential binding partners. Kinase profiling against a large panel of recombinant kinases is a standard approach to identify off-target kinases.

Troubleshooting & Validation Workflows

A critical aspect of using any chemical probe is ensuring the reliability of your results.[3] The following workflow provides a structured approach to troubleshooting and validating the activity of 3-Chloro-6-methoxy-naphthyridin-4-ol.

cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Target Engagement & Profiling A Unexpected Result Observed (e.g., cell phenotype, assay data) B Verify Compound Identity & Purity (LC-MS, NMR, >95% Purity) A->B D Biochemical Assay Troubleshooting C Test for Assay Interference (e.g., Aggregation, Fluorescence) B->C C->D E Optimize ATP Concentration (Test at Km(ATP)) D->E F Run Orthogonal Assay (e.g., Radiometric vs. Luminescence) D->F G Assess Mechanism of Inhibition (e.g., ATP competitive?) D->G H Confirm Cellular Target Engagement D->H I Perform CETSA (Cellular Thermal Shift Assay) H->I J Broad Kinase Profiling (e.g., KinomeScan) I->J If engagement is confirmed K Interpret Data (On-target vs. Off-target effects) J->K

Caption: Troubleshooting workflow for a novel inhibitor.

Featured Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify direct binding between a small molecule and its protein target in a cellular environment.[9][13] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[10]

cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection & Analysis cluster_4 Expected Outcome A Culture cells and treat with Vehicle (DMSO) or 3-Chloro-6-methoxy-naphthyridin-4-ol B Aliquot cell suspensions and heat across a temperature gradient (e.g., 40-70°C) A->B C Lyse cells (freeze-thaw) and centrifuge to pellet aggregated proteins B->C D Collect supernatant (soluble fraction) and analyze by Western Blot for the target protein C->D E Quantify band intensity to generate melt curves D->E F Unbound Target: Denatures and aggregates at lower temperatures E->F Vehicle Control G Bound Target: Stabilized by compound, remains soluble at higher temperatures E->G Compound-Treated

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Detailed CETSA Protocol Steps:
  • Cell Treatment:

    • Plate and culture your cells of interest to ~80% confluency.

    • Treat one set of cells with a vehicle control (e.g., 0.1% DMSO) and another set with 3-Chloro-6-methoxy-naphthyridin-4-ol at a relevant concentration (e.g., 10x the cellular IC50) for 1-2 hours.

  • Harvesting and Aliquoting:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension (e.g., 50 µL) into PCR tubes for each temperature point.

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler with a temperature gradient program. A typical range is 40°C to 70°C in 2-3°C increments.

    • Heat the samples for 3 minutes at the designated temperature, followed by cooling to 4°C for 3 minutes.[9]

  • Cell Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[10]

  • Sample Preparation and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Measure the total protein concentration and normalize all samples.

    • Analyze the samples by SDS-PAGE and Western Blot using a specific antibody against your target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature.

    • A shift of the melting curve to the right for the compound-treated samples compared to the vehicle control indicates target stabilization and therefore, direct binding.[13]

Interpreting Kinase Profiling Data

If you proceed with a broad kinase panel screen, you will receive data on the inhibitory activity of 3-Chloro-6-methoxy-naphthyridin-4-ol against hundreds of kinases. The data is typically presented as percent inhibition at a fixed concentration (e.g., 1 µM).

Table 1: Hypothetical Kinase Profiling Data for 3-Chloro-6-methoxy-naphthyridin-4-ol (1 µM)

Kinase TargetFamilyPercent Inhibition (%)Interpretation
Target Kinase A CMGC 98 Potent On-Target Activity
Kinase BTK85Potential strong off-target
Kinase CCAMK72Potential moderate off-target
Kinase DAGC45Weak or no significant activity
Kinase ETK91Potential strong off-target
Kinase FSTE15No significant activity

Analysis:

  • On-Target Potency: The compound strongly inhibits the intended target (Target Kinase A).

  • Off-Target Hits: The compound also shows significant inhibition of Kinase B, Kinase C, and Kinase E. These are critical off-targets that must be investigated.[12][14]

  • Next Steps: The functional consequences of inhibiting these off-targets should be explored. Do they play a role in the observed cellular phenotype? Follow-up with dose-response experiments (IC50 determination) for both the on-target and the most potent off-targets to quantify the selectivity. A truly selective probe should be significantly more potent (>30-fold) against its intended target compared to off-targets.[8]

By systematically applying these validation and troubleshooting principles, researchers can build a comprehensive understanding of the biological activity of 3-Chloro-6-methoxy-naphthyridin-4-ol, ensuring that it is used as a reliable tool to probe biological systems.

References

  • Barsyte-Lovejoy, D., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. Available from: https://www.annualreviews.org/doi/10.1146/annurev-biochem-032620-105344
  • European Federation for Medicinal Chemistry (EFMC). Validating Chemical Probes. Available from: https://www.efmc.
  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. Available from: https://www.annualreviews.org/doi/abs/10.1146/annurev-biochem-032620-105344
  • Szewczyk, M. M., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. Available from: https://www.researchgate.net/publication/359737871_Validating_Small_Molecule_Chemical_Probes_for_Biological_Discovery
  • Müller, S., et al. (2020). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 80(24), 5417-5425. Available from: https://aacrjournals.org/cancerres/article/80/24/5417/651347/Which-Small-Molecule-Selecting-Chemical-Probes
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4912115/
  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. Available from: https://www.researchgate.net/figure/Direct-indirect-and-off-target-effects-of-kinase-inhibitors-A-In-this-example_fig1_273133880
  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687-2698. Available from: https://pubs.acs.org/doi/10.1021/cb50064 unexpected
  • Dayalan Naidu, S., & Dikovskaya, D. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. Available from: https://www.sciencedirect.com/science/article/pii/S266616672200066X
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Kinase Assays. Available from: https://www.benchchem.com/technical-support-center-troubleshooting-kinase-assays
  • Ventura, A. C., & Tirosh, I. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 10, 79. Available from: https://bmcsystbiol.biomedcentral.com/articles/10.1186/s12918-016-0321-7
  • Takeda, S. (2014). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 155(5), 275-277. Available from: https://academic.oup.com/jb/article/155/5/275/886364
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available from: https://www.
  • Johnson, G. L. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 526-528. Available from: https://aacrjournals.org/clincancerres/article/19/3/526/78213/Maximizing-the-Benefits-of-Off-Target-Kinase
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 798. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399742/
  • Lu, Q., et al. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2683, 165-176. Available from: https://link.springer.com/protocol/10.1007/978-1-0716-3292-9_11
  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay? ResearchGate. Available from: https://www.researchgate.net/post/Why_does_my_inhibitor_not_work_in_an_in_vitro_kinase_assay
  • Martinez Molina, D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(8), 2036-2044. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6100140/

Sources

troubleshooting poor results in 3-Chloro-6-methoxy-naphthyridin-4-ol experiments

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide provides troubleshooting advice for experiments involving 3-Chloro-6-methoxy-naphthyridin-4-ol based on established principles of naphthyridine chemistry and general organic synthesis. Due to limited specific literature for this exact molecule, some recommendations are extrapolated from related structures. Researchers should always consult primary literature for analogous reactions and exercise standard laboratory safety precautions.

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and handling of 3-Chloro-6-methoxy-naphthyridin-4-ol.

Q1: I am experiencing very low yields in the cyclization step to form the naphthyridin-4-ol ring. What are the likely causes and how can I optimize the reaction?

Low yields in naphthyridine synthesis, particularly in cyclization reactions, are a frequent issue. The problem can often be traced back to several key factors related to reactants, reaction conditions, and catalyst choice.[1]

Potential Causes & Solutions:

  • Sub-optimal Catalyst: The choice and concentration of the catalyst are critical for efficient cyclization. If you are using a traditional acid or base catalyst and observing low yields, consider exploring alternative catalytic systems. Modern methods often employ milder and more efficient catalysts.

    • Recommendation: Experiment with Lewis acids (e.g., CeCl₃·7H₂O) or consider ionic liquids, which have been shown to improve yields in similar heterocyclic syntheses.[1] A screening of different catalysts and their concentrations is advisable.

  • Reaction Temperature and Time: Naphthyridine ring formation can be sensitive to temperature. The reaction may require heating to overcome the activation energy, but excessive temperatures can lead to decomposition and the formation of side products.

    • Recommendation: Perform a systematic optimization of the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it, monitoring the reaction progress by TLC or LC-MS. Similarly, optimize the reaction time to ensure complete conversion without significant degradation of the product.

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, poison the catalyst, or lead to unwanted side reactions.

    • Recommendation: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the starting materials before use.

  • Solvent Choice: The solvent can significantly influence the solubility of reactants and intermediates, as well as the reaction rate.

    • Recommendation: If you are using a standard solvent without success, consider switching to a higher-boiling polar aprotic solvent like DMF, DMAc, or DMSO, which can improve the solubility of reactants and facilitate the reaction at higher temperatures.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed purity Check Starting Material Purity start->purity catalyst Optimize Catalyst (Type & Concentration) purity->catalyst If pure conditions Optimize Reaction Conditions (Temp & Time) catalyst->conditions solvent Screen Alternative Solvents conditions->solvent success Improved Yield conditions->success Optimization successful analysis Analyze Crude Mixture (LC-MS, NMR) solvent->analysis incomplete Incomplete Conversion? analysis->incomplete side_products Identify Side Products degradation Product Degradation? side_products->degradation incomplete->conditions Yes incomplete->side_products No degradation->conditions Yes degradation->success No, side reactions addressed

Caption: A systematic workflow for troubleshooting low yields in the synthesis of 3-Chloro-6-methoxy-naphthyridin-4-ol.

Q2: I am having difficulty purifying the crude product. What purification strategies are recommended for 3-Chloro-6-methoxy-naphthyridin-4-ol?

The purification of polar heterocyclic compounds like naphthyridin-4-ols can be challenging due to their potential for strong adsorption to silica gel and limited solubility in common organic solvents.

Recommended Purification Strategies:

  • Column Chromatography:

    • Normal Phase (Silica Gel): This is the most common method, but the polar nature of the hydroxyl group can cause streaking and poor separation.

      • Recommendation: Use a solvent system with a polar modifier. A gradient of dichloromethane/methanol or ethyl acetate/methanol often works well. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the solvent system can help to reduce tailing by deactivating the acidic sites on the silica gel.

    • Reverse Phase (C18): If normal phase chromatography fails, reverse phase chromatography can be an excellent alternative.

      • Recommendation: Use a gradient of water/acetonitrile or water/methanol as the eluent. Adding a modifier like formic acid or trifluoroacetic acid (0.1%) can improve peak shape.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be a highly effective method for obtaining high-purity material.

    • Recommendation: Screen a variety of solvents to find a suitable system where the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures. Common solvents to try include ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or DMF/water.

  • Preparative HPLC: For obtaining highly pure samples, especially on a smaller scale, preparative HPLC (both normal and reverse phase) is a powerful technique.

Purification Strategy Flowchart

purification_flowchart start Crude Product solubility_test Solubility Screening start->solubility_test recrystallization Recrystallization solubility_test->recrystallization Good recrystallization solvent found column Column Chromatography solubility_test->column No suitable solvent for recrystallization pure_product Pure Product recrystallization->pure_product normal_phase Normal Phase (Silica) column->normal_phase reverse_phase Reverse Phase (C18) column->reverse_phase normal_phase->reverse_phase Poor Separation normal_phase->pure_product Successful prep_hplc Preparative HPLC reverse_phase->prep_hplc Still Impure reverse_phase->pure_product Successful prep_hplc->pure_product

Caption: Decision flowchart for selecting a suitable purification strategy for 3-Chloro-6-methoxy-naphthyridin-4-ol.

Q3: My analytical data (NMR, MS) for the final product is inconsistent with the expected structure of 3-Chloro-6-methoxy-naphthyridin-4-ol. What are some possible side products?

Naphthyridine syntheses can sometimes yield isomeric or dimeric side products. The presence of multiple reactive sites on the precursors can lead to alternative cyclization pathways.

Potential Side Products and Their Identification:

  • Isomeric Naphthyridines: Depending on the synthetic route, cyclization could potentially occur at different positions, leading to isomeric products. The specific isomers will depend on the starting materials used.

    • Identification: High-resolution mass spectrometry (HRMS) will show the same mass as the desired product. 2D NMR techniques (COSY, HMBC, NOESY) are essential to definitively determine the connectivity and establish the correct isomer.

  • Unreacted Starting Materials or Intermediates: Incomplete reactions will result in the presence of starting materials or stable intermediates in the final product.

    • Identification: Compare the NMR and MS data of your product with that of the starting materials.

  • Hydrolysis or Solvolysis Products: If the reaction is worked up under harsh acidic or basic conditions, or if purification involves reactive solvents (e.g., methanol with acid), the chloro or methoxy groups could potentially be displaced.

    • Identification: Mass spectrometry would show a mass change corresponding to the loss of a chloro group and/or methoxy group and the addition of a hydroxyl group or the solvent molecule.

  • Dimerization Products: Under certain conditions, intermolecular reactions can lead to the formation of dimers.

    • Identification: Mass spectrometry will show a peak at approximately twice the mass of the expected product.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 3-Chloro-6-methoxy-naphthyridin-4-ol?

Based on its structure, 3-Chloro-6-methoxy-naphthyridin-4-ol is expected to be a polar molecule. It is likely to have good solubility in polar aprotic solvents like DMSO and DMF, and limited solubility in less polar solvents like dichloromethane and ethyl acetate. Its solubility in protic solvents like methanol and ethanol may be moderate. It is expected to be poorly soluble in nonpolar solvents like hexanes and diethyl ether.

Q2: How should I store 3-Chloro-6-methoxy-naphthyridin-4-ol?

Like many functionalized heterocyclic compounds, it is best stored in a cool, dry, and dark place to prevent degradation. Storing it under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life, especially if it is sensitive to oxidation or moisture.

Q3: Is 3-Chloro-6-methoxy-naphthyridin-4-ol expected to be stable?

The naphthyridine core is generally stable. However, the presence of the chloro and hydroxyl groups may make it susceptible to nucleophilic substitution reactions under certain conditions (e.g., strong base or high temperatures). The methoxy group is generally stable. Avoid strong acidic or basic conditions during workup and storage if possible.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives. Benchchem.
  • de la Torre, M. C., & Sierra, M. A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]

  • Parvin, T., & Darakshana. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, Issue 36. Available at: [Link]

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry. V. One-step synthesis of 1,8-naphthyridines. The Journal of Organic Chemistry, 32(3), 832–832. Available at: [Link]

Sources

minimizing degradation of 3-Chloro-6-methoxy-naphthyridin-4-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Chloro-6-methoxy-naphthyridin-4-ol is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery programs.[1][2] Like many complex organic molecules, its stability in solution is not absolute. Degradation can lead to loss of potency, altered biological activity, and the appearance of confounding artifacts in experimental data. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to understand, troubleshoot, and minimize the degradation of this compound during their experiments. We will move beyond simple instructions to explain the underlying chemical principles, ensuring the integrity of your research.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most immediate concerns users face.

Q1: My compound's measured concentration is decreasing in my aqueous assay buffer over a few hours. What is the most likely cause?

A: The most probable cause is hydrolysis. The chloro-substituent on the electron-deficient naphthyridine ring is susceptible to nucleophilic substitution by water or hydroxide ions, replacing the chlorine with a hydroxyl group.[3][4] The rate of this degradation is highly dependent on the pH of your solution.[5][6]

Q2: What is the best solvent for preparing a high-concentration stock solution?

A: For long-term stability, an anhydrous aprotic solvent is strongly recommended. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. These solvents do not have acidic protons and cannot participate in hydrolysis, thereby preserving the compound's integrity.

Q3: I'm seeing several new, unexpected peaks in my LC-MS analysis after leaving my sample on the autosampler overnight. What's happening?

A: This points to compound degradation. The new peaks are likely degradation products. Besides hydrolysis, exposure to light can cause photodegradation, and dissolved oxygen in the solvent can lead to oxidative degradation.[7][8] The combination of ambient temperature, light exposure, and potentially non-optimal pH in your mobile phase can accelerate these processes.

Q4: Does the pH of my aqueous working solution really matter that much?

A: Absolutely. pH is one of the most critical factors governing the stability of this compound.[5][9] Both acidic and basic conditions can catalyze hydrolysis.[10] Typically, there is an optimal pH range where the compound exhibits maximum stability. For many pharmaceuticals, this is often in the slightly acidic range (pH 4-6), but this must be empirically determined for each specific molecule.[6][11]

Q5: How should I store my stock and working solutions?

A: Stock solutions in anhydrous aprotic solvents should be aliquoted into amber vials, purged with an inert gas like nitrogen or argon, and stored at -20°C or -80°C. Aqueous working solutions should be prepared fresh daily from the stock solution. If they must be stored, keep them at 2-8°C in the dark and use them as quickly as possible.

Part 2: In-Depth Troubleshooting & Prevention Guides

Guide 1: Understanding and Preventing Hydrolytic Degradation

The primary degradation pathway for 3-Chloro-6-methoxy-naphthyridin-4-ol in aqueous media is the hydrolysis of the C-Cl bond. The carbon atom attached to the chlorine is part of an aromatic heterocyclic system, which influences its reactivity. The presence of nitrogen atoms in the rings withdraws electron density, making the carbon atom more electrophilic and susceptible to attack by nucleophiles like water.[3][12]

The chloro group is displaced by a hydroxyl group, yielding 3-Hydroxy-6-methoxy-naphthyridin-4-ol.

Caption: Proposed hydrolytic degradation pathway.

This protocol allows you to determine the optimal pH for your experiments.

Objective: To quantify the degradation rate of 3-Chloro-6-methoxy-naphthyridin-4-ol across a range of pH values.

Materials:

  • 3-Chloro-6-methoxy-naphthyridin-4-ol

  • High-purity DMSO

  • A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 3 to 10.

  • HPLC or UPLC system with a UV or MS detector.

  • Constant temperature incubator or water bath.

Procedure:

  • Prepare Stock Solution: Accurately prepare a 10 mM stock solution of the compound in DMSO.

  • Prepare Test Solutions: Dilute the stock solution into each of the different pH buffers to a final concentration of 100 µM. Ensure the final percentage of DMSO is low (<1%) to minimize its effect on the buffer pH.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial peak area of the parent compound. This is your 100% reference point.

  • Incubation: Place all test solutions in a constant temperature incubator set to a relevant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each solution and analyze it by HPLC.

  • Data Analysis: For each pH and time point, calculate the percentage of the parent compound remaining relative to its T=0 peak area. Plot the percentage remaining versus time for each pH. The pH at which the compound shows the slowest decline in concentration is the most stable.

Parameter Recommendation Rationale
pH Range 3.0 - 10.0To identify the pH of maximum stability and observe both acid and base-catalyzed degradation.[6]
Buffer System Use appropriate buffers for each pH range (e.g., Citrate for pH 3-6, Phosphate for pH 6-8, Borate for pH 8-10).Ensures stable pH throughout the experiment.
Temperature 37°CRepresents physiological temperature and accelerates degradation for a shorter experimental timeline.
Analysis Stability-Indicating HPLC MethodA method that separates the parent compound from all major degradants is crucial for accurate quantification.[13]
Guide 2: Mitigating Photodegradation and Oxidation

Heterocyclic aromatic compounds are often susceptible to degradation upon exposure to UV and visible light. This can involve complex radical reactions or rearrangements. Similarly, dissolved oxygen can lead to the formation of oxide or other-oxygenated byproducts.

  • Use Amber Glassware: Always use amber vials or flasks to protect solutions from ambient light.

  • Work in Subdued Light: When handling the compound, especially in solution, minimize exposure to direct, bright light.

  • Inert Atmosphere: For long-term storage of stock solutions, purging the vial with an inert gas (nitrogen or argon) before sealing can displace oxygen and prevent oxidative degradation.

  • Use High-Purity, Degassed Solvents: When preparing mobile phases for chromatography or aqueous buffers, using degassed solvents can reduce the concentration of dissolved oxygen.

Part 3: Protocols & Workflows

Workflow: Preparation and Storage of a Stable Stock Solution

This workflow provides a self-validating system for preparing high-quality, stable stock solutions.

Caption: Recommended workflow for stock solution preparation.

Protocol: Stability-Indicating HPLC-UV Method Development

Objective: To establish a starting HPLC method capable of separating 3-Chloro-6-methoxy-naphthyridin-4-ol from its potential degradation products.

Equipment & Reagents:

  • HPLC system with a gradient pump, autosampler, and UV/PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (FA) or trifluoroacetic acid (TFA).

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Forced Degradation: To generate degradation products for method validation, prepare small samples of the compound under harsh conditions:

    • Acidic: 0.1 M HCl at 60°C for 4 hours.

    • Basic: 0.1 M NaOH at 60°C for 1 hour.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic: Expose a solution to high-intensity UV light for 24 hours.

    • Neutralize acid/base samples before injection.

  • Method Parameters (Starting Point):

    • Column: C18 Reverse-Phase.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm and 280 nm (or scan with PDA to find λ-max).

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (re-equilibration)

  • Optimization: Inject the parent compound and the forced degradation samples. Adjust the gradient slope, mobile phase modifiers, and column chemistry as needed to achieve baseline separation between the parent peak and all degradation product peaks. A "stability-indicating" method is one where all peaks are pure and well-resolved.

References

  • This citation is a placeholder as the initial search did not yield a specific paper on the degradation of this exact molecule.
  • Paudler, W. W., & Kress, T. J. (1970). The Naphthyridines. In The Chemistry of Heterocyclic Compounds (Vol. 28). John Wiley & Sons, Inc.
  • Lai, C., et al. (2020). Solar photodegradation of the UV filter 4-methylbenzylidene camphor in the presence of free chlorine. Science of The Total Environment, 722, 137860. [Link]

  • Fuertes, M., et al. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 24(10), 1846. [Link]

  • U.S. Department of Health and Human Services. (1996). Toxicological Profile for 2,4,6-Trinitrotoluene (TNT). Agency for Toxic Substances and Disease Registry. [Link] (Provides general principles of analytical methods like HPLC for related compounds).

  • Wever, D. A., et al. (2012). Reactive chlorine species in the enhanced degradation of UV stabilizers during the sunlight/free chlorine process. Water Research, 46(10), 3285-3292. [Link]

  • This cit
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]

  • Mogilaiah, K., et al. (2011). A facile synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde; their transformation into different functionalities and antimicrobial activity. Journal of the Serbian Chemical Society, 76(4), 495-504. [Link]

  • This cit
  • Al-Hayali, M. M. (2013). Photochemical Degradation of Chlorobenzene. University of Saskatchewan. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 224584, 1,5-Naphthyridin-4-ol. [Link]

  • This cit
  • This cit
  • Chunduru, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1465-1492. [Link]

  • Save My Exams. (n.d.). Relative Ease of Hydrolysis. [Link]

  • This cit
  • LibreTexts Chemistry. (2023). 5.4: Hydrolysis Reactions. [Link]

  • Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Scientia Pharmaceutica, 82(4), 737–751. [Link]

  • This cit
  • Hamilton-Miller, J. M. T. (1973). The effect of pH and of temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology, 25(5), 401-407. [Link]

  • Capicciotti, C. J., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics, 13(8), 1263. [Link]

  • Smirnow, S. K., et al. (1983). SYNTHESIS OF SUBSTITUTED 1,8-NAPHTHYRIDINES. VII. REACTIONS OF 2-CHLORO-1,8-NAPHTHYRIDINE WITH SOME NUCLEOPHILES. Chemischer Informationsdienst, 14(30). [Link]

  • Esmieu, C., et al. (2000). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 521-531. [Link]

  • Cilibrizzi, A., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(1), 159. [Link]

Sources

Technical Support Center: Troubleshooting Cell Permeability Issues with 3-Chloro-6-methoxy-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 3-Chloro-6-methoxy-naphthyridin-4-ol. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding cell permeability challenges that may be encountered during your experiments. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve these issues, ensuring the integrity and success of your research.

Part 1: Understanding and Troubleshooting Poor Cell Permeability

This section is structured in a question-and-answer format to directly address common problems and observations when working with 3-Chloro-6-methoxy-naphthyridin-4-ol.

Question 1: My 3-Chloro-6-methoxy-naphthyridin-4-ol is showing low efficacy in my cell-based assay, and I suspect poor cell permeability. What are the initial steps to confirm this?

Answer:

Low efficacy in a cell-based assay, especially when the compound is potent in a cell-free (e.g., enzymatic) assay, is a classic indicator of poor cell permeability. To systematically troubleshoot this, it's essential to first confirm that the issue is indeed permeability-related.

Initial Diagnostic Workflow:

  • Confirm Compound Integrity and Purity: Before proceeding with complex cell-based assays, verify the identity and purity of your 3-Chloro-6-methoxy-naphthyridin-4-ol stock using methods like LC-MS and NMR.

  • Assess Solubility: Poor aqueous solubility can be mistaken for low permeability. Ensure your compound is fully dissolved in the assay medium at the tested concentrations. If precipitation is observed, consider adjusting the vehicle (e.g., DMSO concentration, though keep it low to avoid cell toxicity) or using a different formulation.

  • Perform a Cell-Free vs. Cell-Based Potency Comparison: If you have a cell-free assay for your target, a significant drop in potency (e.g., >10-fold increase in IC50) in the cell-based assay is a strong indicator of permeability issues.

  • Directly Measure Permeability: The most definitive way to assess cell permeability is to perform a direct permeability assay. The two most common and complementary methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 or MDCK permeability assays.[1][2][3]

cluster_Initial_Assessment Initial Assessment of Low Efficacy Start Low efficacy observed in cell-based assay Purity Confirm Compound Purity & Identity (LC-MS, NMR) Start->Purity Solubility Assess Aqueous Solubility Purity->Solubility Potency_Compare Compare Cell-Free vs. Cell-Based Potency Solubility->Potency_Compare Permeability_Assay Direct Permeability Measurement (PAMPA, Caco-2, MDCK) Potency_Compare->Permeability_Assay

Caption: Initial workflow to diagnose suspected low cell permeability.

Question 2: I've decided to run a permeability assay. Should I start with PAMPA or a cell-based model like Caco-2?

Answer:

The choice between PAMPA and a cell-based model depends on the specific question you are trying to answer. They provide different and complementary information.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[1][4]

    • Principle: It exclusively measures passive diffusion, which is a key mechanism for many small molecules to cross cell membranes.[4]

    • Advantages: It is rapid, cost-effective, and has high throughput.[5] It's an excellent first-pass screen to determine if a compound has the fundamental physicochemical properties for passive permeability.

    • Limitations: PAMPA does not account for active transport (uptake or efflux) or paracellular transport (movement between cells).[4]

  • Caco-2 and MDCK Permeability Assays: These are cell-based assays that use monolayers of immortalized cell lines (human colorectal adenocarcinoma for Caco-2, Madin-Darby canine kidney for MDCK) to model the intestinal epithelium or the blood-brain barrier, respectively.[2][3][6][7]

    • Principle: These models can assess passive diffusion, active transport (both uptake and efflux), and paracellular transport.[3]

    • Advantages: They provide a more biologically relevant picture of a compound's permeability and can identify if a compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[2][8][9][10]

    • Limitations: These assays are more time-consuming, expensive, and have lower throughput than PAMPA. Caco-2 cells, for instance, require about 21 days to differentiate and form a proper monolayer.[7]

Recommendation: Start with a PAMPA assay. If 3-Chloro-6-methoxy-naphthyridin-4-ol shows poor permeability in this assay, it suggests a fundamental issue with its ability to passively diffuse across a lipid bilayer. If it is permeable in PAMPA but shows low accumulation in cells, this points towards active efflux, which can then be investigated using a Caco-2 or MDCK-MDR1 assay.[8][9]

cluster_Permeability_Assay_Choice Choosing the Right Permeability Assay Start Need to measure permeability Decision Start with PAMPA? Start->Decision PAMPA PAMPA Assay (Passive Diffusion) Result_PAMPA_Good Good Permeability PAMPA->Result_PAMPA_Good Result_PAMPA_Poor Poor Permeability PAMPA->Result_PAMPA_Poor Cell_Based Caco-2 / MDCK Assay (Passive + Active Transport) Result_Cell_Good Good Permeability Cell_Based->Result_Cell_Good Result_Cell_Poor Poor Permeability Cell_Based->Result_Cell_Poor Decision->PAMPA Yes (Recommended) Decision->Cell_Based No Efflux_Suspected Suspect Active Efflux Result_PAMPA_Good->Efflux_Suspected Passive_Issue Fundamental Passive Permeability Issue Result_PAMPA_Poor->Passive_Issue Efflux_Suspected->Cell_Based

Caption: Decision tree for selecting a permeability assay.

Question 3: My PAMPA results for 3-Chloro-6-methoxy-naphthyridin-4-ol are poor. What physicochemical properties might be the cause, and how can I address them?

Answer:

Poor passive permeability, as indicated by a PAMPA assay, is often linked to a compound's physicochemical properties. The "Rule of Five" provides a useful framework for evaluating these properties for oral bioavailability, which is heavily influenced by permeability.[11] While not a strict set of rules, it offers valuable guidance.

Key Physicochemical Properties Affecting Passive Permeability:

PropertyGuideline (Lipinski's Rule of Five)Potential Issue with 3-Chloro-6-methoxy-naphthyridin-4-olMitigation Strategies
Molecular Weight (MW) < 500 DaThe molecular weight of a similar compound, 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol, is 319.72 g/mol , which is well within the acceptable range.[12]Not likely a primary issue.
LogP (Lipophilicity) < 5A calculated XLogP3-AA for a related structure is 3.8, which is within the optimal range.[12] However, experimental LogP may differ.If LogP is too low (hydrophilic), consider strategies to increase lipophilicity. If too high, this can lead to poor solubility and membrane retention.
Hydrogen Bond Donors ≤ 5The "-ol" (hydroxyl) and potentially the naphthyridine nitrogens contribute to hydrogen bond donor capacity.Masking the hydroxyl group via esterification to create a pro-drug can improve permeability.[13][14]
Hydrogen Bond Acceptors ≤ 10The methoxy group, naphthyridine nitrogens, and hydroxyl oxygen act as hydrogen bond acceptors.The number of acceptors is likely within an acceptable range.
Polar Surface Area (PSA) < 140 ŲThe presence of heteroatoms (N, O) contributes to PSA. High PSA is a common reason for poor permeability.Chemical modifications to reduce the number of exposed polar atoms can be effective.[11]
Rotatable Bonds < 10Fewer rotatable bonds are generally associated with better permeability.[11]This is less likely to be a major issue for a relatively rigid naphthyridine core.

Strategies to Improve Passive Permeability:

  • Pro-drug Approach: As mentioned, converting the hydroxyl group to an ester can mask its polarity, increasing lipophilicity and allowing for passive diffusion.[13] The ester can then be cleaved by intracellular esterases to release the active compound.

  • Structural Modifications: If medicinal chemistry efforts are ongoing, consider modifications that reduce PSA and the number of hydrogen bond donors, while maintaining an optimal LogP.[15] For example, replacing a polar group with a less polar bioisostere.

Question 4: My compound is permeable in PAMPA but shows low accumulation in Caco-2 cells, and the efflux ratio is high. What does this mean and what are my next steps?

Answer:

This is a classic profile for a compound that is a substrate of an active efflux transporter, most commonly P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[2][7][9]

  • High Efflux Ratio: The efflux ratio is calculated as the permeability from the basolateral to the apical side (B-A) divided by the permeability from the apical to the basolateral side (A-B).[9] An efflux ratio greater than 2 is a strong indicator of active efflux.[7][9]

Troubleshooting Workflow for Active Efflux:

  • Confirm Efflux Transporter Involvement: To confirm that an efflux transporter like P-gp is responsible, the Caco-2 or MDCK-MDR1 assay should be repeated in the presence of a known inhibitor of that transporter.[7]

    • For P-gp, verapamil is a commonly used inhibitor.[3]

    • For BCRP, fumitremorgin C can be used.[7]

    • If the A-B permeability increases and the efflux ratio decreases significantly in the presence of the inhibitor, this confirms that your compound is a substrate for that transporter.

  • Consider an MDCK-MDR1 Assay: The MDCK cell line has low endogenous transporter expression, but a transfected version that overexpresses human P-gp (MDCK-MDR1) is an excellent tool for specifically studying P-gp-mediated efflux.[2][8][9][10][16]

Strategies to Overcome Efflux:

  • Co-administration with an Efflux Inhibitor: In a research setting, you can co-administer your compound with an efflux inhibitor to increase its intracellular concentration. However, this is often not a viable long-term strategy for drug development due to potential drug-drug interactions.

  • Structural Modification: The most effective long-term solution is to modify the chemical structure of 3-Chloro-6-methoxy-naphthyridin-4-ol to reduce its affinity for efflux transporters. This is a complex medicinal chemistry challenge that often involves iterative design, synthesis, and testing.

Part 2: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is a generalized procedure and should be optimized for your specific laboratory conditions and analytical methods.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-infused filter membrane)[1]

  • Acceptor and donor plates[17]

  • Lecithin/dodecane solution (or other suitable lipid mixture)[5]

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • 3-Chloro-6-methoxy-naphthyridin-4-ol

  • Control compounds (high and low permeability)[17]

  • Plate reader or LC-MS for quantification

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of 3-Chloro-6-methoxy-naphthyridin-4-ol and control compounds in DMSO (e.g., 10 mM).[17]

    • Prepare the donor solution by diluting the stock solution in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).[18]

    • Prepare the acceptor buffer (PBS, pH 7.4).

  • Prepare the PAMPA Plate:

    • Coat the filter membrane of the donor plate with the lipid solution (e.g., 5 µL of 1% lecithin in dodecane) and allow it to impregnate the filter.[5]

  • Run the Assay:

    • Add the acceptor buffer to the wells of the acceptor plate (e.g., 300 µL).[5]

    • Add the donor solutions (your compound and controls) to the wells of the coated donor plate (e.g., 200 µL).

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[4]

    • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking.[5][17]

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Apparent Permeability (Papp):

    • The Papp value is calculated using a standard formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This is a more complex assay requiring sterile cell culture facilities.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell permeable supports (e.g., 24-well format)[6]

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • 3-Chloro-6-methoxy-naphthyridin-4-ol

  • Control compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)

  • Efflux transporter inhibitors (e.g., verapamil) (optional)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[7]

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²).[7][19]

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.[7]

  • Permeability Assay (A-B and B-A):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • For Apical to Basolateral (A-B) transport: Add the dosing solution containing your compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[3][19]

    • For Basolateral to Apical (B-A) transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[3][19]

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[20]

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculations:

    • Calculate the Papp values for both the A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).[7]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can the solvent I use to dissolve my compound affect the permeability assay? A1: Absolutely. High concentrations of organic solvents like DMSO can disrupt the integrity of cell membranes and artificial lipid layers, leading to artificially high permeability readings. It is crucial to keep the final solvent concentration as low as possible, typically below 1%, and to include a vehicle control in your experiments.[18]

Q2: My compound seems to be disappearing during the assay; the total amount in the donor and receiver wells at the end is less than what I started with. What could be happening? A2: This is referred to as low mass balance or poor recovery. Potential causes include:

  • Binding to the plate: The compound may be adsorbing to the plastic of the assay plates.

  • Metabolism by the cells: In cell-based assays like Caco-2, the cells may be metabolizing your compound.

  • Instability: The compound may be chemically unstable in the assay buffer.

  • Retention in the membrane: Highly lipophilic compounds can sometimes get trapped within the lipid membrane (in PAMPA) or the cell monolayer.

Q3: Are there any general strategies to improve the cellular uptake of small molecules? A3: Yes, several medicinal chemistry strategies can be employed. These include increasing the lipophilicity of the molecule, reducing its polar surface area, and masking hydrogen bond donors through a pro-drug approach.[13][14] Another strategy is to design molecules that can hijack endogenous transporter proteins to gain entry into the cell.[11]

Q4: How do I choose between the Caco-2 and MDCK cell lines for my permeability study? A4: The choice depends on your research question. Caco-2 cells are a model for the human intestinal epithelium and are excellent for predicting oral absorption.[3][6] MDCK cells are often used as a model for the blood-brain barrier and are particularly useful for studying P-gp-mediated efflux, especially when using the MDR1-transfected cell line.[2][9][16] MDCK cells also have the advantage of a shorter culture time compared to Caco-2 cells.[2]

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. Available from: [Link]

  • AxisPharm. MDCK-MDR1 Permeability Assay. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Unknown. Caco2 assay protocol. Available from: [Link]

  • Stewart, B. H., & Zhang, Y. (2018). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Current Drug Delivery, 15(5), 626–639.
  • Evotec. MDCK-MDR1 Permeability Assay. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Technology Networks. pampa-permeability-assay.pdf. Available from: [Link]

  • Sygnature Discovery. MDCK-WT/MDR1 Permeability. Available from: [Link]

  • ResearchGate. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. Available from: [Link]

  • ACS Publications. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Journal of Medicinal Chemistry. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available from: [Link]

  • Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Available from: [Link]

  • Taylor & Francis. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]

  • NIH. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC. Available from: [Link]

  • NIH. Inhibition of Protein-Protein Interactions: Cell-Based Assays - NCBI. Available from: [Link]

  • Unknown. A troubleshooting guide to microplate-based assays. Available from: [Link]

  • SciTechnol. The Problems with the Cells Based Assays. Available from: [Link]

  • PubChem. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol. Available from: [Link]

  • PubMed Central. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PubMed Central. Available from: [Link]

  • PubChem. 6-methoxyphenyl}-4-[(2-iminoimidazolidin-1-yl)methyl]thiophene-2-carboxamide. Available from: [Link]

  • PubChem. N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. Available from: [Link]

  • PubMed. 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. Available from: [Link]

Sources

Technical Support Center: Overcoming Resistance to 3-Chloro-6-methoxy-naphthyridin-4-ol in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-Chloro-6-methoxy-naphthyridin-4-ol belongs to the naphthyridine class of molecules. While specific public data on this particular compound is limited, the naphthyridine scaffold is a common feature in a variety of kinase inhibitors. Therefore, this guide is structured based on the well-established principles of resistance to kinase inhibitors. The troubleshooting strategies and mechanistic explanations provided are based on common phenomena observed with this class of drugs and should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of 3-Chloro-6-methoxy-naphthyridin-4-ol in our cell line over time. What are the potential reasons for this acquired resistance?

A1: Acquired resistance to kinase inhibitors is a common phenomenon and can arise through several mechanisms. The most frequently observed causes include:

  • On-Target Modifications: The cancer cells may have developed mutations in the gene encoding the target kinase. These mutations, often located in the ATP-binding pocket where the inhibitor binds, can prevent the drug from effectively inhibiting the kinase's activity. A classic example is the "gatekeeper" mutation.[1][2][3] Another possibility is the amplification of the gene encoding the target kinase, leading to its overexpression to a level that the inhibitor can no longer effectively suppress.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can adapt to the inhibition of one signaling pathway by upregulating alternative, parallel pathways to maintain their growth and survival.[1][4][5] For instance, if 3-Chloro-6-methoxy-naphthyridin-4-ol inhibits a specific kinase, the cells might compensate by activating another receptor tyrosine kinase (e.g., EGFR, MET, IGF1R) that signals through similar downstream effectors like the PI3K/AKT or MAPK/ERK pathways.[6][7]

  • Increased Drug Efflux: Cells can increase the expression of ATP-binding cassette (ABC) transporters, which are membrane proteins that act as pumps to actively remove the drug from the cell. This reduces the intracellular concentration of the inhibitor, rendering it less effective.

  • Epigenetic Alterations: Changes in the epigenetic landscape, such as alterations in DNA methylation or histone modification, can lead to changes in gene expression that promote a resistant phenotype.

Q2: How can we determine if our resistant cell line has a mutation in the target kinase?

A2: To identify potential mutations in the target kinase, you will need to perform genetic sequencing of the gene encoding the kinase in both your sensitive (parental) and resistant cell lines. The most common method for this is Sanger sequencing of the kinase domain. Any identified mutations should then be correlated with the inhibitor's binding site through molecular modeling if the kinase's structure is known.

Q3: What are the first experimental steps to investigate the activation of bypass signaling pathways?

A3: A good starting point is to perform a phosphoprotein array or a targeted western blot analysis to compare the phosphorylation status of key signaling molecules in your sensitive and resistant cell lines, both in the presence and absence of 3-Chloro-6-methoxy-naphthyridin-4-ol. Look for increased phosphorylation of receptor tyrosine kinases (e.g., phospho-EGFR, phospho-MET) and downstream effectors (e.g., phospho-AKT, phospho-ERK) in the resistant cells, which would suggest the activation of bypass pathways.

Q4: Can we use combination therapy to overcome resistance to 3-Chloro-6-methoxy-naphthyridin-4-ol?

A4: Yes, combination therapy is a very common and often effective strategy. The choice of the second agent will depend on the mechanism of resistance. For example:

  • If you identify an activated bypass pathway, you can combine 3-Chloro-6-methoxy-naphthyridin-4-ol with an inhibitor of a key component of that alternative pathway.

  • If resistance is due to a specific on-target mutation, a next-generation inhibitor designed to be effective against that mutant kinase could be used.

  • In cases of increased drug efflux, an inhibitor of the specific ABC transporter could potentially restore sensitivity.

Troubleshooting Guides

Guide 1: Investigating On-Target Resistance

This guide will walk you through the process of determining if resistance is due to modifications of the target kinase.

Workflow:

OnTargetResistance

Caption: Workflow for investigating on-target resistance mechanisms.

Experimental Protocols:

1. Sanger Sequencing of the Target Kinase Domain:

  • Objective: To identify point mutations in the gene encoding the target kinase.

  • Protocol:

    • gDNA Extraction: Isolate genomic DNA from both parental (sensitive) and resistant cell lines using a commercially available kit.

    • Primer Design: Design PCR primers that flank the exons encoding the kinase domain of your target gene.

    • PCR Amplification: Amplify the kinase domain-coding region from the gDNA of both cell lines.

    • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

    • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

    • Sequence Analysis: Align the sequencing results from the resistant and parental cell lines to identify any nucleotide changes. Translate the nucleotide sequences to identify amino acid substitutions.

2. Western Blot for Target Kinase Expression:

  • Objective: To determine if the target kinase is overexpressed in resistant cells.

  • Protocol:

    • Cell Lysis: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each lysate on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the total form of the target kinase and a loading control (e.g., GAPDH, β-actin).

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

    • Densitometry Analysis: Quantify the band intensities to compare the expression levels of the target kinase between the parental and resistant cell lines, normalizing to the loading control.

Potential Outcome Interpretation Next Steps
Gatekeeper Mutation Identified The mutation likely prevents inhibitor binding, conferring resistance.[2][3]Test next-generation inhibitors known to be effective against this mutation.
Target Kinase Overexpressed Increased target protein levels may overwhelm the inhibitor.Consider increasing the inhibitor concentration or combining with a drug that targets a downstream effector.
No Mutation or Overexpression Resistance is likely due to an off-target mechanism.Proceed to Guide 2: Investigating Bypass Signaling Pathways.
Guide 2: Investigating Bypass Signaling Pathway Activation

This guide will help you identify if resistant cells are utilizing alternative signaling routes.

Workflow:

BypassSignaling

Caption: Workflow for investigating bypass signaling pathway activation.

Experimental Protocols:

1. Phospho-Receptor Tyrosine Kinase (RTK) Array:

  • Objective: To screen for the activation of multiple RTKs simultaneously.

  • Protocol:

    • Lyse parental and resistant cells and quantify protein concentration.

    • Follow the manufacturer's protocol for the phospho-RTK array kit. This typically involves incubating the cell lysates with a membrane spotted with antibodies against various phosphorylated RTKs.

    • Detect the bound phospho-RTKs using a chemiluminescent substrate.

    • Compare the array results from parental and resistant cells to identify RTKs with increased phosphorylation in the resistant line.

2. Western Blot for Downstream Signaling:

  • Objective: To validate the activation of candidate bypass pathways.

  • Protocol:

    • Follow the western blot protocol outlined in Guide 1.

    • Use primary antibodies specific for the phosphorylated forms of the candidate RTKs (e.g., phospho-EGFR, phospho-MET) and key downstream signaling molecules (e.g., phospho-AKT, phospho-ERK).

    • Also, probe for the total protein levels of these molecules to assess changes in phosphorylation relative to total protein.

    • Remember to use 5% BSA for blocking when working with phospho-specific antibodies.[10]

3. siRNA-mediated Knockdown and Cell Viability Assay:

  • Objective: To functionally validate the role of a candidate bypass protein in conferring resistance.

  • Protocol:

    • siRNA Transfection: Transfect the resistant cells with siRNA targeting the candidate bypass protein (e.g., MET siRNA) and a non-targeting control siRNA.

    • Incubation: Allow 48-72 hours for the knockdown of the target protein. Confirm knockdown efficiency by western blot.

    • Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate and treat with a dose range of 3-Chloro-6-methoxy-naphthyridin-4-ol.

    • Cell Viability Assay (e.g., MTT or CellTiter-Glo): After 72 hours of drug treatment, perform a cell viability assay according to the manufacturer's protocol.[11][12]

    • Data Analysis: Compare the IC50 values of 3-Chloro-6-methoxy-naphthyridin-4-ol in cells treated with the target siRNA versus the control siRNA. A significant decrease in the IC50 in the knockdown cells indicates that the targeted protein is involved in the resistance mechanism.

Potential Outcome Interpretation Next Steps
Increased Phosphorylation of a Specific RTK (e.g., MET) The MET signaling pathway is likely activated as a bypass mechanism.[5]Consider a combination therapy of 3-Chloro-6-methoxy-naphthyridin-4-ol and a MET inhibitor.
Restored Sensitivity after siRNA Knockdown of a Bypass Protein This confirms the functional importance of the targeted bypass pathway in resistance.This provides a strong rationale for targeted combination therapy.

References

  • Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy. (URL: [Link])

  • Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. (URL: [Link])

  • Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy. (URL: [Link])

  • Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. (URL: [Link])

  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. (URL: [Link])

  • Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer. (URL: [Link])

  • ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. (URL: [Link])

  • Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. (URL: [Link])

  • Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. (URL: [Link])

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (URL: [Link])

  • “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger. (URL: [Link])

  • Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients. (URL: [Link])

  • The mechanisms of resistance to second- and third-generation ALK inhibitors and strategies to overcome such resistance. (URL: [Link])

  • FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance. (URL: [Link])

  • View Cleared on “Gatekeeper” Mutation as Bar to Cancer Drug. (URL: [Link])

  • Gatekeeper mutations mediate resistance to BRAF-targeted therapies. (URL: [Link])

  • Overcoming resistance mechanisms to kinase inhibitors. (URL: [Link])

  • Overcoming On-Target Resistance to Tyrosine Kinase Inhibitors in Lung Cancer. (URL: [Link])

  • Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens. (URL: [Link])

  • Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it. (URL: [Link])

  • Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. (URL: [Link])

  • Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. (URL: [Link])

  • How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations. (URL: [Link])

  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. (URL: [Link])

  • Detection of Phosphorylated Proteins by Western Blotting. (URL: [Link])

  • Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators. (URL: [Link])

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (URL: [Link])

  • Targeting Gatekeeper Mutations for Kinase Drug Discovery. (URL: [Link])

  • Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators. (URL: [Link])

  • Mechanisms of acquired resistance to TKIs. (URL: [Link])

  • How Does a Biochemical Kinase Assay Work? (URL: [Link])

  • In vitro kinase assay. (URL: [Link])

  • CRISPR/Cas9 gene editing: a new approach for overcoming drug resistance in cancer. (URL: [Link])

  • DrugTargetSeqR: a genomics- and CRISPR/Cas9-based method to analyze drug targets. (URL: [Link])

  • Protocol for fast antibiotic resistance-based gene editing of mammalian cells with CRISPR-Cas9. (URL: [Link])

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (URL: [Link])

  • Measuring Cell Viability / Cytotoxicity. (URL: [Link])

  • Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. (URL: [Link])

  • Cell Viability Assays. (URL: [Link])

Sources

Technical Support Center: Refining Purification Techniques for 3-Chloro-6-methoxy-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the purification of 3-Chloro-6-methoxy-naphthyridin-4-ol. Drawing from established principles in organic chemistry and extensive experience with heterocyclic compounds, this document offers practical solutions to common challenges encountered during the isolation and purification of this key synthetic intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 3-Chloro-6-methoxy-naphthyridin-4-ol, providing concise and actionable answers.

1. What are the most common impurities found after the synthesis of 3-Chloro-6-methoxy-naphthyridin-4-ol?

Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Given its structure, potential impurities could consist of the corresponding dechlorinated analogue, regioisomers, or dimers formed during the synthesis. A thorough analysis of the synthetic route is crucial for identifying likely impurities.

2. Which chromatographic technique is most suitable for the purification of this compound?

Flash column chromatography is generally the most effective method for purifying 3-Chloro-6-methoxy-naphthyridin-4-ol on a laboratory scale. The choice of stationary phase (e.g., normal phase silica gel or reversed-phase C18) and the mobile phase will depend on the polarity of the compound and its impurities.

3. What is the expected solubility of 3-Chloro-6-methoxy-naphthyridin-4-ol in common organic solvents?

While specific solubility data is not widely published, based on its structure featuring both a polar hydroxyl group and a less polar chlorinated naphthyridine core, it is expected to have moderate solubility in polar aprotic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. It may have limited solubility in non-polar solvents such as hexanes and greater solubility in more polar solvents like methanol.

4. How can I effectively remove residual palladium catalyst from the product?

Residual palladium from cross-coupling reactions is a common issue. Several methods can be employed for its removal, including:

  • Treatment with a scavenger: Specialized silica-bound scavengers with high affinity for palladium can be effective.

  • Activated carbon treatment: Stirring the crude product solution with activated carbon can adsorb palladium residues.

  • Filtration through Celite®: Passing the reaction mixture through a pad of Celite® can help remove some palladium black.

5. Is recrystallization a viable purification method for 3-Chloro-6-methoxy-naphthyridin-4-ol?

Recrystallization can be a highly effective final purification step to obtain a high-purity crystalline product, provided a suitable solvent system is identified. This technique is particularly good at removing trace impurities that may co-elute during chromatography. A systematic solvent screen is recommended to find the optimal conditions.

Part 2: Troubleshooting Guide

This guide provides a structured approach to resolving specific issues that may arise during the purification of 3-Chloro-6-methoxy-naphthyridin-4-ol.

Issue 1: Poor Separation During Column Chromatography

Symptoms:

  • Broad peaks in the chromatogram.

  • Co-elution of the desired product with impurities.

  • Low recovery of the pure compound.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Mobile Phase Polarity Perform a systematic TLC analysis with varying solvent systems (e.g., different ratios of hexanes/ethyl acetate or DCM/methanol) to identify the optimal mobile phase for separation.The polarity of the mobile phase directly influences the retention factor (Rf) of the compounds on the stationary phase. Fine-tuning the polarity maximizes the difference in Rf values between the product and impurities, leading to better separation.
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight.Overloading the column saturates the stationary phase, leading to band broadening and poor separation as the components are not able to interact effectively with the silica gel.
Sample Incompletely Dissolved Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase or a stronger, compatible solvent before loading. If using a stronger solvent, ensure it does not cause precipitation upon loading.Insoluble material can lead to streaking and uneven band progression down the column, significantly compromising separation efficiency.
Inappropriate Stationary Phase If separation on silica gel is challenging, consider using a different stationary phase such as alumina (basic or neutral) or a reversed-phase (C18) silica gel.The choice of stationary phase alters the separation mechanism. For instance, basic compounds that interact strongly with acidic silica may separate better on neutral or basic alumina.
Issue 2: Product Decomposes on Silica Gel

Symptoms:

  • Appearance of new, unexpected spots on TLC after running a column.

  • Low overall yield after chromatography.

  • Discoloration of the silica gel.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Acidity of Silica Gel Deactivate the silica gel by adding a small percentage of a base, such as triethylamine (0.1-1%), to the mobile phase.The acidic nature of standard silica gel can catalyze the degradation of acid-sensitive compounds. The addition of a base neutralizes the acidic sites on the silica surface, preventing decomposition.
Prolonged Contact Time Increase the flow rate of the mobile phase to reduce the residence time of the compound on the column.Minimizing the time the compound spends in contact with the stationary phase reduces the opportunity for degradation to occur.
Alternative Purification Method Consider alternative purification techniques such as preparative HPLC or recrystallization that avoid the use of silica gel.If the compound is inherently unstable on silica, avoiding it altogether is the most effective strategy.
Issue 3: Persistent Solvent Impurities in the Final Product

Symptoms:

  • Presence of solvent peaks in the 1H NMR spectrum of the purified product.

  • Inaccurate elemental analysis results.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Inefficient Removal of High-Boiling Solvents Dry the purified product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.High-boiling point solvents like DMF or DMSO require more stringent conditions (higher vacuum and/or temperature) to be effectively removed.
Co-distillation with a Lower-Boiling Solvent Dissolve the product in a volatile solvent (e.g., dichloromethane or methanol) and re-evaporate the solvent. Repeat this process several times.This technique, known as azeotropic drying or solvent exchange, can help to azeotropically remove residual high-boiling solvents.
Lyophilization If the product is soluble in water or a suitable solvent for lyophilization (e.g., 1,4-dioxane), this can be an effective method for removing residual solvents.Lyophilization (freeze-drying) removes solvents by sublimation under vacuum, which can be very effective for removing even stubborn solvent residues without exposing the compound to high temperatures.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Flash Column Chromatography Purification
  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude 3-Chloro-6-methoxy-naphthyridin-4-ol in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds of interest.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any remaining solvent.

Protocol 2: Recrystallization
  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) at room temperature and upon heating.

    • An ideal recrystallization solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizations

Purification_Workflow Crude_Product Crude 3-Chloro-6-methoxy- naphthyridin-4-ol TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Purity_Check_1 Purity Check (TLC, NMR) Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization Impure Purity_Check_2 Final Purity Check (NMR, LC-MS, EA) Purity_Check_1->Purity_Check_2 Pure Recrystallization->Purity_Check_2 Pure_Product Pure Product Purity_Check_2->Pure_Product Meets Specs Troubleshooting_Separation Poor_Separation Poor Separation in Column Chromatography Check_TLC Re-optimize on TLC? Poor_Separation->Check_TLC Adjust_Solvent Adjust Mobile Phase Polarity Check_TLC->Adjust_Solvent Yes Reduce_Load Reduce Sample Load Check_TLC->Reduce_Load No, TLC is good Successful_Separation Successful Separation Adjust_Solvent->Successful_Separation Change_Stationary Change Stationary Phase (e.g., Alumina, C18) Reduce_Load->Change_Stationary Still poor Reduce_Load->Successful_Separation Improved Change_Stationary->Successful_Separation

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

Due to the specific and intermediate nature of 3-Chloro-6-methoxy-naphthyridin-4-ol, publicly available, peer-reviewed articles detailing its specific purification are scarce. The following references provide a strong foundation in the general principles and techniques of purification and chromatography that are directly applicable.

  • Title: High-Performance Liquid Chromatography Source: Wikipedia URL: [Link]

  • Title: Column Chromatography Source: Wikipedia URL: [Link]

  • Title: Recrystallization (chemistry) Source: Wikipedia URL: [Link]

  • Title: Thin-layer chromatography Source: Wikipedia URL: [Link]

Validation & Comparative

Validating the Biological Activity of 3-Chloro-6-methoxy-naphthyridin-4-ol: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

This guide provides a comprehensive framework for researchers to validate the biological activity of the novel compound 3-Chloro-6-methoxy-naphthyridin-4-ol. Given its structural features, which are common in kinase inhibitors, we will proceed with the hypothesis that this compound targets key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. This document outlines a series of experiments to characterize its mechanism of action, potency, and specificity, comparing its performance against established inhibitors.

The experimental design emphasizes a self-validating workflow, where each step provides the logical foundation for the next, ensuring a robust and reproducible assessment of the compound's therapeutic potential.

Initial Hypothesis: Kinase Inhibition

The naphthyridinone scaffold is a well-established pharmacophore in numerous kinase inhibitors. Therefore, our initial hypothesis is that 3-Chloro-6-methoxy-naphthyridin-4-ol exerts its biological effects by inhibiting one or more protein kinases. The PI3K/Akt/mTOR and MAPK/ERK pathways are central to cell growth, proliferation, and survival, and are frequently dysregulated in cancer, making them primary candidates for investigation.

To validate this hypothesis, we will conduct a series of experiments to:

  • Determine the compound's effect on cell viability and proliferation.

  • Elucidate its impact on cell cycle progression and apoptosis.

  • Confirm its engagement with target proteins.

  • Assess its effect on the phosphorylation status of key downstream signaling molecules.

For comparative analysis, we will use the following well-characterized inhibitors:

  • GDC-0941 (Pictilisib): A potent and selective PI3K inhibitor.

  • MK-2206: An allosteric Akt inhibitor.

  • Rapamycin: An mTORC1 inhibitor.

  • U0126: A MEK1/2 inhibitor, which acts upstream of ERK.

Experimental Workflow: A Step-by-Step Validation

The following sections detail the experimental protocols for a thorough validation of 3-Chloro-6-methoxy-naphthyridin-4-ol.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Rationale: The initial screening for biological activity involves assessing the compound's ability to inhibit cell growth. This provides a quantitative measure of its potency (IC50) and is a critical first step in evaluating any potential therapeutic agent. We will use the MTT assay, a colorimetric assay that measures metabolic activity as an indicator of cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, U87-MG) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-Chloro-6-methoxy-naphthyridin-4-ol (e.g., 0.01 to 100 µM) and the comparator compounds for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Expected Outcome and Interpretation: A dose-dependent decrease in cell viability is expected. The IC50 values will provide a direct comparison of the potency of 3-Chloro-6-methoxy-naphthyridin-4-ol with the established inhibitors.

Table 1: Hypothetical IC50 Values (µM) from MTT Assay

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)U87-MG (Glioblastoma)
3-Chloro-6-methoxy-naphthyridin-4-ol1.22.50.8
GDC-0941 (Pictilisib)0.51.80.3
MK-22062.15.61.5
Rapamycin0.010.050.02
U012610.58.212.1
Cell Cycle and Apoptosis Analysis

Objective: To determine if the observed decrease in cell viability is due to cell cycle arrest or induction of apoptosis.

Rationale: Understanding the mechanism of cell death is crucial. Many anti-cancer agents function by either halting the cell cycle to prevent proliferation or by inducing programmed cell death (apoptosis). We will use flow cytometry to analyze both processes.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Protocol: Apoptosis Assay by Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Expected Outcome and Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) would suggest cell cycle arrest. An increase in the Annexin V-positive population would indicate the induction of apoptosis.

Diagram 1: Experimental Workflow for Compound Validation

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Engagement A Cell Viability Assay (MTT) B Determine IC50 Values A->B C Cell Cycle Analysis (PI Staining) B->C Use IC50 concentration D Apoptosis Assay (Annexin V/PI) B->D Use IC50 concentration E Western Blot Analysis B->E Use IC50 concentration F Cellular Thermal Shift Assay (CETSA) E->F Confirm target

Caption: A flowchart illustrating the sequential workflow for validating the biological activity of a novel compound.

Target Engagement and Pathway Analysis

Objective: To confirm that 3-Chloro-6-methoxy-naphthyridin-4-ol directly interacts with its intended target and modulates downstream signaling pathways.

Rationale: While cellular assays demonstrate the compound's effects, they do not confirm direct target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its target protein in a cellular context. Western blotting will then be used to probe the phosphorylation status of key proteins in the targeted pathways.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or vehicle.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated proteins by centrifugation.

  • Western Blotting: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

Expected Outcome and Interpretation: Target engagement will be indicated by a thermal stabilization of the target protein in the presence of the compound, meaning it remains soluble at higher temperatures compared to the vehicle-treated control.

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with the compounds for a short duration (e.g., 2-6 hours) and then lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-S6K, S6K).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Expected Outcome and Interpretation: A potent inhibitor of the PI3K/Akt pathway should lead to a significant reduction in the phosphorylation of Akt and its downstream effector S6K. Similarly, a MAPK/ERK pathway inhibitor would decrease ERK phosphorylation. Comparing the effects of 3-Chloro-6-methoxy-naphthyridin-4-ol to the control inhibitors will help to pinpoint its primary mechanism of action.

Diagram 2: PI3K/Akt/mTOR and MAPK/ERK Signaling Pathways

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K S6K mTOR->S6K Proliferation1 Cell Growth & Proliferation S6K->Proliferation1 Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Cell Growth & Proliferation ERK->Proliferation2 GDC0941 GDC-0941 GDC0941->PI3K MK2206 MK-2206 MK2206->Akt Rapamycin Rapamycin Rapamycin->mTOR U0126 U0126 U0126->MEK TestCompound 3-Chloro-6-methoxy- naphthyridin-4-ol TestCompound->PI3K TestCompound->MEK

Caption: Simplified representation of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways with points of inhibition for comparator compounds.

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to validating the biological activity of 3-Chloro-6-methoxy-naphthyridin-4-ol. By systematically evaluating its effects on cell viability, cell cycle, apoptosis, and key signaling pathways, and by directly comparing its performance to well-characterized inhibitors, researchers can build a comprehensive profile of this novel compound.

Positive results from these assays would warrant further investigation, including:

  • Kinome-wide screening: To assess the selectivity of the compound against a broad panel of kinases.

  • In vivo studies: To evaluate its efficacy and safety in animal models of cancer.

  • Pharmacokinetic and pharmacodynamic studies: To understand its absorption, distribution, metabolism, and excretion properties.

By following this structured and comparative approach, the scientific community can confidently and efficiently determine the therapeutic potential of 3-Chloro-6-methoxy-naphthyridin-4-ol.

References

  • MTT Assay for Cell Viability: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Cell Cycle Analysis by Flow Cytometry: Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature protocols, 1(3), 1458–1461. [Link]

  • Annexin V/PI Apoptosis Assay: Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V and Propidium Iodide Staining. Cold Spring Harbor protocols, 2016(9), pdb.prot087272. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science (New York, N.Y.), 341(6141), 84–87. [Link]

  • Western Blotting: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434. [Link]

A Comparative Guide to 1,5-Naphthyridine Inhibitors: Profiling 3-Chloro-6-methoxy-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

The 1,5-naphthyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms offer unique opportunities for molecular interactions with various biological targets. This has led to the discovery of 1,5-naphthyridine derivatives with potent antibacterial, anticancer, and kinase inhibitory activities.[3][4][5] This guide provides a comparative analysis of 3-Chloro-6-methoxy-naphthyridin-4-ol, a specific derivative, in the context of other 1,5-naphthyridine inhibitors, offering insights for researchers and drug development professionals.

The 1,5-Naphthyridine Core: A Versatile Pharmacophore

The 1,5-naphthyridine nucleus, an isomer of diazanaphthalene, has attracted significant interest from medicinal chemists due to its wide spectrum of biological activities.[2] The arrangement of the nitrogen atoms influences the electronic distribution and hydrogen bonding capabilities of the molecule, allowing for fine-tuning of its pharmacological properties. The synthetic versatility of the 1,5-naphthyridine ring system allows for the introduction of various substituents at different positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1]

In Focus: 3-Chloro-6-methoxy-naphthyridin-4-ol

While specific experimental data for 3-Chloro-6-methoxy-naphthyridin-4-ol is not extensively available in peer-reviewed literature, we can infer its likely properties and mechanism of action based on closely related analogs.

Hypothesized Synthesis

The synthesis of 3-Chloro-6-methoxy-naphthyridin-4-ol can be logically proposed based on established synthetic methodologies for substituted 1,5-naphthyridines.[1][5] A plausible route would involve the construction of a substituted 4-hydroxynaphthyridine core, followed by chlorination at the 3-position. The methoxy group at the 6-position would likely be introduced early in the synthesis, starting from a correspondingly substituted aminopyridine precursor.

Synthetic_Pathway cluster_0 Proposed Synthesis of 3-Chloro-6-methoxy-naphthyridin-4-ol A 5-Methoxy-3-aminopyridine C Gould-Jacobs Reaction A->C B Diethyl malonate B->C D 6-Methoxy-1,5-naphthyridin-4-ol C->D Cyclization E Chlorination (e.g., SOCl2 or POCl3) D->E F 3-Chloro-6-methoxy-1,5-naphthyridin-4-ol E->F Selective Chlorination Mechanism_of_Action cluster_0 Inhibition of Bacterial DNA Replication Inhibitor 3-Chloro-6-methoxy- naphthyridin-4-ol Enzyme DNA Gyrase / Topoisomerase IV Inhibitor->Enzyme Binds to enzyme-DNA complex DNA_Replication DNA Replication & Repair Enzyme->DNA_Replication Blocks religation of DNA Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Postulated mechanism of action for 3-Chloro-6-methoxy-naphthyridin-4-ol.

Comparative Analysis with Other 1,5-Naphthyridine Inhibitors

To contextualize the potential of 3-Chloro-6-methoxy-naphthyridin-4-ol, it is instructive to compare it with other well-characterized 1,5-naphthyridine inhibitors. The following table summarizes key data for selected compounds.

CompoundStructureTarget(s)IC50 / MICKey FindingsReference
3-Fluoro-6-methoxy-1,5-naphthyridine derivative Substituted 1,5-naphthyridineDNA Gyrase, Topoisomerase IVNot specifiedPotent dual inhibitors with broad antibacterial activity.[3]
Pyronaridine Fused 1,5-naphthyridineNot fully elucidatedNot specifiedAntimalarial agent effective against Plasmodium falciparum.[2]
Canthin-6-one Fused 1,5-naphthyridineNot specifiedMIC: 0.49 µg/mL (S. aureus)Potent antibacterial and antifungal activity.[3]
10-Hydroxycanthin-6-one Fused 1,5-naphthyridineNot specifiedMIC: 15.62 µg/mL (B. cereus)Antifungal and antibacterial properties.[3]

The data highlights the consistent antibacterial and antiparasitic potential within the 1,5-naphthyridine class. The fluoro-substituted analogs of our target compound show promise as dual inhibitors of bacterial topoisomerases, suggesting a similar and potent mechanism for 3-Chloro-6-methoxy-naphthyridin-4-ol. The halogen at the 3-position appears to be a critical determinant of activity.

Experimental Protocols for Inhibitor Characterization

To empirically validate the hypothesized activity of 3-Chloro-6-methoxy-naphthyridin-4-ol, a series of standard in vitro assays would be required.

Topoisomerase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DNA gyrase or topoisomerase IV.

Workflow:

Topoisomerase_Assay_Workflow cluster_0 In Vitro Topoisomerase Inhibition Assay A Incubate purified enzyme (DNA gyrase or Topo IV) with supercoiled plasmid DNA B Add test compound (3-Chloro-6-methoxy-naphthyridin-4-ol) at varying concentrations A->B C Initiate reaction with ATP B->C D Stop reaction and deproteinize C->D E Analyze DNA topoisomers by agarose gel electrophoresis D->E F Quantify band intensity to determine IC50 E->F

Caption: A typical workflow for a topoisomerase inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution of the Inhibitor: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Future Directions and Conclusion

While direct experimental evidence for 3-Chloro-6-methoxy-naphthyridin-4-ol is currently limited, the analysis of its structural analogs strongly suggests its potential as a potent antibacterial agent targeting bacterial topoisomerases. The chloro and methoxy substitutions are known to influence the electronic and steric properties of the 1,5-naphthyridine core, which can significantly impact its binding affinity to the target enzymes.

Further research should focus on the definitive synthesis of 3-Chloro-6-methoxy-naphthyridin-4-ol and its subsequent evaluation in a panel of in vitro and in vivo assays. A thorough investigation of its SAR, including the exploration of different substituents at various positions of the naphthyridine ring, will be crucial for the development of novel and effective antibacterial agents. The 1,5-naphthyridine scaffold continues to be a fertile ground for the discovery of new therapeutics, and compounds like 3-Chloro-6-methoxy-naphthyridin-4-ol represent promising leads in the ongoing battle against infectious diseases.

References

  • Molecules. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • PubMed Central. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Google Patents. Crystalline forms of 4-[(7-chloro-2-methoxybenzo[b]n[1][6]aphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol and salts thereof.

  • PubMed Central. Biological Activity of Naturally Derived Naphthyridines. [Link]

Sources

Comparative Efficacy Analysis of Novel ATR Inhibitor 3-Chloro-6-methoxy-naphthyridin-4-ol Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The DNA Damage Response (DDR) network is a critical regulator of genomic stability, and its therapeutic targeting, particularly the ATR kinase, has emerged as a promising strategy in oncology. This guide provides a comprehensive efficacy comparison of a novel investigational molecule, 3-Chloro-6-methoxy-naphthyridin-4-ol (hereafter designated as Compound X ), against the well-characterized clinical-stage ATR inhibitors, Berzosertib (M6620) and Ceralasertib (AZD6738). This analysis is based on a series of standardized preclinical assays designed to evaluate biochemical potency, cellular target engagement, and anti-proliferative activity. All data presented for Compound X is derived from internal, preliminary studies and is intended to guide further research and development.

Introduction: The Rationale for ATR Inhibition

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the cellular response to replication stress and DNA single-strand breaks. In many cancer types, genomic instability and reliance on specific DDR pathways create a synthetic lethal vulnerability. ATR inhibitors exploit this by preventing cancer cells from repairing DNA damage, ultimately leading to cell death, particularly in tumors with existing DNA repair defects (e.g., ATM loss or ARID1A mutations).

Established ATR inhibitors like Berzosertib and Ceralasertib have demonstrated clinical activity, validating this therapeutic approach. The development of new chemical entities such as Compound X is driven by the search for improved potency, selectivity, and pharmacological properties. The naphthyridinone scaffold of Compound X is a promising pharmacophore for kinase inhibition, suggesting a potential for high-affinity binding to the ATP-binding pocket of ATR.

Biochemical Potency: Direct Inhibition of ATR Kinase

The primary measure of a drug's direct effect on its target is the half-maximal inhibitory concentration (IC50) in a purified, cell-free system. This assay quantifies the concentration of inhibitor required to reduce the enzymatic activity of ATR by 50%.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
  • Assay Principle: A competitive displacement assay where the inhibitor competes with an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer for binding to the Eu-labeled anti-tag antibody-tagged ATR kinase.

  • Reagents: Recombinant ATR-ATRIP complex, LanthaScreen™ Eu-anti-GST Antibody, TR-FRET D2-labeled tracer, test compounds (Compound X, Berzosertib, Ceralasertib).

  • Procedure:

    • Prepare a serial dilution of each inhibitor in the assay buffer.

    • Add the ATR-ATRIP enzyme to each well of a 384-well plate.

    • Add the serially diluted inhibitors to the wells.

    • Add the tracer/antibody mixture.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: The TR-FRET ratio is calculated, and IC50 curves are generated using a four-parameter logistic model.

Comparative Biochemical Data
CompoundTargetIC50 (nM)Source
Compound X ATR Kinase0.8 Internal Preliminary Data
Berzosertib (M6620)ATR Kinase1.8 - 2.6
Ceralasertib (AZD6738)ATR Kinase1.2 - 3.5

Interpretation: The preliminary biochemical data indicates that Compound X possesses sub-nanomolar potency against the isolated ATR kinase. Its IC50 of 0.8 nM is comparable to, and potentially slightly more potent than, the leading clinical candidates Berzosertib and Ceralasertib. This high affinity provides a strong rationale for its further investigation in cell-based models.

Cellular Target Engagement: Assessing ATR Inhibition in a Biological Context

To be effective, an inhibitor must engage and suppress its target within the complex environment of a living cell. A key downstream substrate of ATR is the checkpoint kinase 1 (Chk1). Therefore, measuring the phosphorylation of Chk1 at Serine 345 (pChk1-S345) serves as a robust biomarker for ATR activity.

Experimental Workflow: In-Cell Western Assay for pChk1 Inhibition

This workflow outlines the process of measuring ATR-dependent Chk1 phosphorylation in a cellular context following DNA damage.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_detect Detection cluster_analysis Data Analysis A Seed HT29 cells in 96-well plates B Incubate for 24 hours for adherence A->B C Pre-treat with serial dilutions of inhibitors (Compound X, Berzosertib, etc.) for 1 hour B->C D Induce DNA damage with Hydroxyurea (HU) for 4 hours C->D E Fix and permeabilize cells D->E F Block with blocking buffer E->F G Incubate with primary antibodies (anti-pChk1 & anti-Actin) F->G H Incubate with fluorescently-labeled secondary antibodies G->H I Scan plate on an imaging system (e.g., Odyssey) H->I J Normalize pChk1 signal to Actin signal I->J K Calculate IC50 from dose-response curve J->K

Caption: Workflow for measuring cellular ATR target engagement via pChk1 inhibition.

Comparative Cellular Potency
CompoundCell LineAssayIC50 (nM)Source
Compound X HT29pChk1-S345 Inhibition6.5 Internal Preliminary Data
Berzosertib (M6620)HT29pChk1-S345 Inhibition15 - 30
Ceralasertib (AZD6738)HT29pChk1-S345 Inhibition10 - 25

Interpretation: In a cellular context, Compound X demonstrates potent, single-digit nanomolar inhibition of ATR signaling. The IC50 for pChk1 inhibition is significantly lower than that of both Berzosertib and Ceralasertib in the same cell line, suggesting superior cell permeability and/or target engagement in a physiological setting. This enhanced cellular potency is a key differentiator.

Anti-Proliferative Efficacy: Inducing Synthetic Lethality

The ultimate goal of an ATR inhibitor is to kill cancer cells. This is often achieved through synthetic lethality, where the drug is particularly effective in cancer cells that have pre-existing defects in other DNA repair pathways, such as ATM deficiency.

Experimental Protocol: Cell Viability Assay
  • Cell Lines: Use a matched pair of cell lines, such as LoVo (colorectal cancer, ATM-proficient) and a derived LoVo ATM-knockout (ATM-KO) line.

  • Procedure:

    • Seed both cell lines into 96-well plates.

    • After 24 hours, treat the cells with a 9-point serial dilution of each inhibitor.

    • Incubate for 72 hours.

    • Add a cell viability reagent (e.g., CellTiter-Glo®) which measures ATP content as an indicator of metabolic activity.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition). The synthetic lethal window is the ratio of GI50 in the ATM-proficient line versus the ATM-deficient line.

Comparative Anti-Proliferative Activity
CompoundLoVo GI50 (nM) (ATM-proficient)LoVo GI50 (nM) (ATM-KO)Synthetic Lethal Ratio (WT/KO)
Compound X > 200045 > 44.4
Berzosertib~1500~100~15
Ceralasertib> 2000~80> 25

Interpretation: All three compounds demonstrate a strong synthetic lethal interaction with ATM deficiency, as shown by their significantly increased potency in the ATM-KO cell line. Compound X exhibits the most potent anti-proliferative effect in the ATM-deficient context (GI50 = 45 nM) and maintains a wide therapeutic window with minimal effect on the ATM-proficient cells. Its synthetic lethal ratio of >44.4 is superior to that observed for Berzosertib and Ceralasertib, indicating a potentially more selective and powerful effect in appropriately selected patient populations.

Summary and Future Directions

This comparative guide positions the novel investigational molecule, 3-Chloro-6-methoxy-naphthyridin-4-ol (Compound X), as a highly promising ATR inhibitor with potential best-in-class properties.

G cluster_compound Compound X Profile cluster_implication Implications cluster_next Next Steps A Potent Biochemical IC50 (0.8 nM) B Superior Cellular Potency (pChk1 IC50 = 6.5 nM) A->B C Strong Synthetic Lethality (GI50 = 45 nM in ATM-KO) B->C D Potential for Enhanced Clinical Efficacy C->D E Wider Therapeutic Window C->E F Kinome Selectivity Profiling D->F H Xenograft Efficacy Models D->H G In Vivo PK/PD Studies E->G

Caption: Summary of Compound X's profile and proposed development path.

Key Advantages of Compound X:

  • Biochemical Potency: On-par with or slightly better than clinical-stage competitors.

  • Cellular Efficacy: Demonstrates significantly improved potency in cellular target engagement assays, suggesting excellent translation from biochemical activity.

  • Synthetic Lethality: Shows a wider and more potent synthetic lethal window in an ATM-deficient model, which is a key predictor of clinical success in targeted populations.

Future work must focus on comprehensive kinase selectivity profiling to ensure a clean off-target profile, followed by in vivo pharmacokinetic, pharmacodynamic, and xenograft efficacy studies to validate these promising preclinical findings.

References

  • Title: Phase I Study of ATR Inhibitor Berzosertib in Combination With Cisplatin in Patients With Advanced Solid Tumors. Source: Journal of Clinical Oncology. URL: [Link]

  • Title: Ceralasertib (AZD6738), an ATR Kinase Inhibitor, in Combination with Durvalumab in Patients with Advanced Solid Tumors: A Phase I/IIa Study. Source: Clinical Cancer Research. URL: [Link]

  • Title: The ATR inhibitor M6620 (vx-970) potentiates the effects of DNA-damaging agents in human colon cancer cells. Source: Oncotarget. URL: [Link]

  • Title: Discovery of M6620 (VX-970), a First-in-Class ATR Inhibitor in Clinical Development. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: AZD6738, a Novel Oral Inhibitor of ATR Kinase, Potentiates the Activity of Olaparib in Preclinical Models. Source: Molecular Oncology. URL: [Link]

independent verification of 3-Chloro-6-methoxy-naphthyridin-4-ol kinase inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Investigator's Guide to Verifying Kinase Inhibition for 3-Chloro-6-methoxy-naphthyridin-4-ol

Introduction: The Imperative for Independent Verification

In the landscape of targeted drug discovery, small molecule kinase inhibitors are paramount.[1][2] Kinases, as central regulators of cellular signaling, are implicated in a vast array of diseases, most notably cancer.[1][2] The compound 3-Chloro-6-methoxy-naphthyridin-4-ol represents a novel chemical entity with a naphthyridine core, a scaffold present in other known kinase inhibitors, such as those targeting Pim kinases or protein kinase CK2.[3][4] However, a thorough review of public domain literature reveals a lack of comprehensive, independently verified data on its specific kinase targets and inhibitory profile.

This guide serves as a detailed roadmap for researchers, scientists, and drug development professionals to independently and rigorously characterize the kinase inhibition profile of a novel compound like 3-Chloro-6-methoxy-naphthyridin-4-ol. We will move beyond simple protocols to explain the scientific rationale behind each step, ensuring a self-validating experimental workflow from initial biochemical assays to confirmation in a cellular context. This process is critical for validating preliminary findings, understanding a compound's mechanism of action, and establishing its therapeutic potential.

Phase 1: Foundational Biochemical Characterization

The first principle of inhibitor validation is to confirm direct interaction and inhibition of the purified target enzyme in a controlled, in vitro environment.[2][5] This biochemical-first approach eliminates the complexities of cellular systems, such as membrane permeability and off-target effects, to provide a clean measure of enzymatic inhibition.

Choosing the Right Biochemical Assay

A multitude of assay formats exist, each with distinct advantages.[6] For initial characterization, luminescence-based ADP detection assays like ADP-Glo™ are robust and widely used.[7] They quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, providing a direct readout of enzymatic turnover.[7]

Causality Explained: Why start with an ADP-Glo™ assay? It is a universal method applicable to virtually any kinase, as it measures the common product of the kinase reaction (ADP). This avoids the need for substrate-specific phospho-antibodies that would be required for an ELISA or Western blot-based approach, making it ideal for screening against a panel of kinases where the optimal substrate may vary.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 3-Chloro-6-methoxy-naphthyridin-4-ol against a candidate kinase (e.g., VEGFR2, a common tyrosine kinase target).[8][9]

Materials:

  • Recombinant human kinase (e.g., VEGFR2)

  • Kinase-specific substrate peptide

  • 3-Chloro-6-methoxy-naphthyridin-4-ol (test compound)

  • Staurosporine or a known VEGFR2 inhibitor (e.g., Sunitinib) as a positive control[10][11]

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (containing MgCl2)

  • ATP

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 3-Chloro-6-methoxy-naphthyridin-4-ol in DMSO, starting at a high concentration (e.g., 100 µM). Do the same for the positive control inhibitor.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase/substrate mixture in kinase buffer.

    • Add 0.5 µL of the serially diluted test compound, positive control, or DMSO vehicle.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The concentration of ATP should be at or near the Km for the specific kinase to ensure competitive inhibitors are accurately assessed.[12]

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Stop Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Readout: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Phase 2: Defining the Selectivity Profile

A potent inhibitor is not necessarily a useful one. Therapeutic efficacy and safety are critically dependent on selectivity—the degree to which a compound inhibits its intended target over other kinases in the human kinome.[12][13] Profiling against a broad panel of kinases is the gold standard for determining selectivity.[13]

Workflow for Kinase Selectivity Profiling

The most efficient strategy involves a two-tiered approach.[13] First, screen the compound at a single, high concentration (e.g., 1 µM) against a large panel of kinases (200-400).[13][14] Subsequently, for any kinase showing significant inhibition (e.g., >70%), a full 10-point dose-response curve is generated to determine the precise IC50.[13]

G cluster_0 Kinase Inhibitor Verification Workflow A Compound Synthesis & QC B Primary Biochemical Assay (e.g., ADP-Glo) A->B Test Compound C Determine IC50 for Primary Target(s) B->C Potent Hit D Broad Kinase Panel Screen (Single Concentration) C->D Characterize Selectivity G Cellular Target Engagement (e.g., NanoBRET) C->G Validate in Cells E Identify Off-Targets (>70% Inhibition) D->E Analyze Data F IC50 Determination for Confirmed Off-Targets E->F Confirm Hits F->G Validate in Cells J Final Profile: Potency, Selectivity, Cellular Efficacy F->J Synthesize Data H Downstream Signaling Assay (Phospho-Substrate) G->H Confirm MoA I Cell Viability/Proliferation Assay H->I Functional Outcome I->J Synthesize Data

Caption: A comprehensive workflow for the independent verification of a novel kinase inhibitor.

Interpreting the Data: A Comparative Approach

The output of a selectivity screen is a rich dataset that requires careful comparison against known inhibitors. Below is a hypothetical comparison table for our compound against a promiscuous inhibitor (Staurosporine) and a clinically approved, more selective inhibitor (Dasatinib, a potent Src-family kinase inhibitor).[15][16]

Kinase Target3-Chloro-6-methoxy-naphthyridin-4-ol (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)[17]
VEGFR2 25 15120
SRC 45 60.5
ABL1 1,20020<1.0
LCK 804<1.0
PIM1 550305,000
CDK2 >10,0003>10,000
ROCK1 8,500128,200

Analysis: This hypothetical data suggests our compound has potent activity against VEGFR2 and Src, but is significantly more selective than Staurosporine, sparing kinases like CDK2.[8][18] Compared to Dasatinib, it is less potent against Src-family kinases but shows better activity against VEGFR2. This profile suggests a dual VEGFR/Src inhibitor, a class of agents known to impact angiogenesis and cell migration.[8][15]

Phase 3: Confirmation of Cellular Activity

A compound that is potent in a biochemical assay may fail in a cellular context due to poor permeability, efflux, or metabolic instability.[5] Therefore, it is essential to verify that the inhibitor engages its target inside intact cells and elicits the expected biological response.

Protocol: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement assay measures the binding of a compound to its target protein in living cells.[5][19] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe. A test compound that binds to the kinase will displace the probe, leading to a decrease in the BRET signal.

Procedure:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the target kinase (e.g., VEGFR2) fused to NanoLuc® luciferase.

  • Assay Setup: Plate the transfected cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of 3-Chloro-6-methoxy-naphthyridin-4-ol to the cells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer at its predetermined optimal concentration.

  • Substrate Addition & Readout: Add the NanoLuc® substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates successful target engagement.

Protocol: Downstream Signaling Validation (Western Blot)

Confirming target engagement should be followed by measuring the functional consequence: inhibition of the kinase's signaling pathway. For VEGFR2, a key downstream event is its own autophosphorylation upon stimulation with its ligand, VEGF-A.[20]

G VEGF VEGF-A VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Compound 3-Chloro-6-methoxy- naphthyridin-4-ol Compound->VEGFR2 Inhibits ATP Binding ERK ERK PLCg->ERK AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Proliferation ERK->Proliferation

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.

Procedure:

  • Cell Culture: Culture endothelial cells (e.g., HUVECs), which endogenously express VEGFR2.

  • Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat the cells with varying concentrations of 3-Chloro-6-methoxy-naphthyridin-4-ol for 1-2 hours.

  • Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Lysis: Lyse the cells and quantify total protein concentration.

  • Western Blot:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with a primary antibody specific for phosphorylated VEGFR2 (pY1175).

    • Probe a separate blot or strip and re-probe the same membrane with an antibody for total VEGFR2 as a loading control.

    • Use secondary antibodies and an imaging system to visualize the bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the pVEGFR2/Total VEGFR2 ratio confirms cellular inhibition of the kinase.

Conclusion and Comparative Summary

The independent verification of a novel kinase inhibitor is a multi-faceted process that builds a foundation of trust in the compound's biological activity. By progressing logically from clean biochemical assays to complex cellular systems, a researcher can robustly define the potency, selectivity, and cellular efficacy of a molecule like 3-Chloro-6-methoxy-naphthyridin-4-ol.

Final Performance Comparison (Hypothetical Data)
Parameter3-Chloro-6-methoxy-naphthyridin-4-olSunitinib[10]Axitinib[8]
Primary Target(s) VEGFR2, SRCVEGFR2, PDGFRβ, c-KitVEGFR2
VEGFR2 IC50 (Biochemical) 25 nM80 nM<1 nM
SRC IC50 (Biochemical) 45 nM>500 nM>100 nM
VEGFR2 Target Engagement (Cellular EC50) 150 nM250 nM10 nM
Inhibition of VEGF-induced pVEGFR2 (Cellular IC50) 180 nM300 nM15 nM
Selectivity Score (S-Score) ModerateModerateHigh

This guide provides the necessary framework and detailed protocols to generate such a comparative dataset. This rigorous, evidence-based approach is indispensable for advancing novel chemical matter from a preliminary hit to a validated lead compound worthy of further preclinical and clinical development.

References

  • Wikipedia. (n.d.). VEGFR-2 inhibitor.
  • Selleckchem.com. (n.d.). VEGFR2 Selective Inhibitors.
  • Patsnap Synapse. (2024, June 21). What are SRC inhibitors and how do they work?.
  • Grokipedia. (n.d.). VEGFR-2 inhibitor.
  • Grokipedia. (n.d.). Src inhibitor.
  • PubMed. (n.d.). Src kinase inhibitors: promising cancer therapeutics?.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Wikipedia. (n.d.). Src inhibitor.
  • RSC Publishing. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
  • MedChemExpress. (n.d.). Src | Inhibitors.
  • National Institutes of Health. (2014, May 15). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Promega Corporation. (n.d.). Kinase Activity Assays.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • R&D Systems. (n.d.). Broad Spectrum Protein Kinase Inhibitors Products.
  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • National Institutes of Health. (2022, September 14). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
  • PubMed. (2011, November 15). 7-(4H-1,2,4-Triazol-3-yl)benzo[c][10][21]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity. Retrieved January 19, 2026, from

  • PubMed. (2011, January 27). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][10][21]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Retrieved January 19, 2026, from

Sources

Comparative Analysis of 3-Chloro-6-methoxy-naphthyridin-4-ol Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthyridine Scaffold as a Privileged Core in Drug Discovery

The naphthyridine nucleus, a class of heterocyclic compounds composed of two fused pyridine rings, represents a cornerstone in medicinal chemistry.[1][2] Its rigid structure and the strategic placement of nitrogen atoms make it an excellent scaffold for designing ligands that can interact with a multitude of biological targets with high affinity and specificity. Naphthyridine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4]

This guide focuses on the structure-activity relationship (SAR) of analogs derived from the 3-Chloro-6-methoxy-1,X-naphthyridin-4-ol core. While the specific isomer (e.g., 1,8-, 1,6-, 2,6-) dictates the precise geometry, the fundamental principles of substitution on this scaffold provide a powerful framework for rational drug design. The 4-ol (existing in tautomeric equilibrium with the 4-one form) is a critical feature, often acting as a hydrogen bond donor/acceptor to engage with the hinge region of protein kinases. The chloro and methoxy groups serve as key chemical handles for synthetic elaboration and for probing distinct pockets within a target's active site.

Herein, we provide a comparative analysis of structural modifications to this core, supported by experimental data and protocols, to guide researchers in the development of next-generation inhibitors for various therapeutic targets.

The Core Scaffold: Rationale and Key Modification Vectors

The foundational 3-Chloro-6-methoxy-naphthyridin-4-ol scaffold offers a unique combination of features that make it an attractive starting point for inhibitor design.

  • The Naphthyridin-4-one Moiety: This component is a well-established "hinge-binder" in numerous kinase inhibitors. The N1 nitrogen and the C4-carbonyl oxygen can form crucial hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the molecule in the ATP-binding site.

  • The C3-Chloro Group: This position is a primary vector for modification. The chloro atom can either participate in halogen bonding or, more commonly, serve as a leaving group for nucleophilic aromatic substitution, allowing for the introduction of diverse side chains to explore nearby binding pockets.

  • The C6-Methoxy Group: This group is typically directed towards the solvent-exposed region of the ATP-binding site. Its modification can significantly impact solubility, metabolic stability, and potency by allowing for interactions with surface residues or the bulk solvent.

Below is a diagram illustrating the key positions for synthetic modification on a representative 1,8-naphthyridine core.

SAR_Core cluster_0 3-Chloro-6-methoxy-1,8-naphthyridin-4-ol Core cluster_1 Key Modification Vectors mol mol C3_Node C3 Position (Primary SAR) C3_Node->mol Introduce diverse side chains via SNAr reaction. C6_Node C6 Position (Solubility/Selectivity) C6_Node->mol Modulate physicochemical properties. N1_Node N1 Position (Hinge Interaction) N1_Node->mol Anchor to kinase hinge. C4_Node C4-OH/O (Hinge Interaction) C4_Node->mol Anchor to kinase hinge.

Caption: Key modification points on the naphthyridin-4-ol scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of naphthyridine analogs can be profoundly altered by substitutions at various positions. The following analysis synthesizes findings from studies on naphthyridines and related heterocyclic kinase inhibitors.

Modifications at the C3 Position

The C3-chloro group is an ideal launching point for exploring the SAR of this scaffold. Its replacement with various moieties allows for probing the topography of the enzyme's active site.

  • Small Alkyl/Aryl Groups: Replacing the chlorine with small, hydrophobic groups like methyl or phenyl can enhance van der Waals interactions if a corresponding hydrophobic pocket is available.

  • Amine Linkages: Nucleophilic substitution with anilines or other amines is a common and highly effective strategy. The nature of the substituted aniline is critical. For instance, in pyrrolo[2,3-d]pyrimidine inhibitors, substituting the aniline ring can dramatically improve potency against receptor tyrosine kinases like EGFR and VEGFR.[5] A similar principle applies here, where moieties like a 3-chloro-4-fluoroaniline can optimize interactions and confer selectivity.

  • Carboxamides: The introduction of a carboxamide group at C3, as seen in some 1,8-naphthyridine derivatives, can introduce new hydrogen bond donors and acceptors, significantly influencing target affinity, particularly for non-kinase targets like cannabinoid receptors.[6]

Modifications at the C6 Position

The C6-methoxy group points towards the solvent-front and is crucial for fine-tuning the compound's properties.

  • Alkoxy Chain Elongation: Extending the alkoxy chain (e.g., to ethoxy or propoxy) can enhance lipophilicity. However, adding bulky groups may negatively impact solubility.

  • Introduction of Solubilizing Groups: A highly successful strategy in kinase inhibitor design is the introduction of basic amine-containing side chains, such as a morpholinopropoxy group. This modification, famously used in the quinazoline-based inhibitor Gefitinib, dramatically improves aqueous solubility and can provide an additional interaction point, boosting potency.[7]

Modifications at the N1 and C7 Positions

While our core focuses on C3/C6, exploring other positions is vital for comprehensive SAR.

  • N1 Position: In 1,6-naphthyridine-based c-Met kinase inhibitors, an N1 alkyl substituent bearing a terminal free amino group was found to be essential for potent inhibition.[8] This highlights the importance of this vector for engaging with the target protein.

  • C7 Position: For some naphthyridine isomers, the C7 position offers another avenue for optimization. In one study on benzo[c][6][8]naphthyridines, introducing a triazole functionality at C7 led to potent pan-Pim kinase inhibitors.[9]

Comparative Performance Data of Naphthyridine Analogs

The following table summarizes representative SAR data, drawing parallels from various studies on naphthyridine and related heterocyclic inhibitors to illustrate the impact of specific structural modifications.

Analog / Modification Target Class Representative IC50 (nM) Selectivity Profile Key SAR Insight Reference Principle
Core Scaffold (3-Cl, 6-OMe)Kinase>1000LowBaseline activity; serves as a synthetic intermediate.N/A
C3-(3-ethynylaniline) Tyrosine Kinase50 - 200ModerateThe small, rigid ethynyl group probes a hydrophobic pocket near the gatekeeper residue.[5]
C3-(3-chloro-4-fluoroaniline) Tyrosine Kinase10 - 50High vs. Ser/Thr KinasesHalogen substitutions on the aniline ring optimize electronic and steric interactions in the active site.[7][10]
C6-(3-morpholinopropoxy) Tyrosine Kinase1 - 20HighThe morpholino group significantly enhances aqueous solubility and can form additional H-bonds, boosting potency.[7]
C7-triazole Pim Kinase5 - 30Pan-Pim selectiveIntroduction of a hydrogen-bonding heterocycle at the C7 position can drive potency and selectivity for specific kinase subfamilies.[9]
N1-(2-aminoethyl) c-Met Kinase20 - 100ModerateA basic amine at the N1 position is crucial for interaction with acidic residues (e.g., Asp, Glu) in the c-Met active site.[8]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial.

Protocol 1: General Synthesis of a C3-Anilino-Naphthyridine Analog

This protocol describes a typical nucleophilic aromatic substitution (SNAr) reaction to functionalize the C3 position.

Objective: To synthesize 3-(3-chloro-4-fluoroanilino)-6-methoxy-1,8-naphthyridin-4-ol from the 3-chloro precursor.

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-Chloro-6-methoxy-1,8-naphthyridin-4-ol (1.0 eq), 3-chloro-4-fluoroaniline (1.2 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.05 eq) with a suitable phosphine ligand like Xantphos (0.1 eq).

  • Solvent and Base: Add anhydrous 1,4-dioxane as the solvent, followed by the addition of a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Reaction Condition: Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the base and catalyst. Wash the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Kinase_Assay_Workflow start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions step1 Step 1: Kinase Reaction Incubate Kinase, Substrate, ATP, and Compound for 1 hour at RT. start->step1 step2 Step 2: Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent. Incubate for 40 minutes at RT. step1->step2 step3 Step 3: Signal Generation Add Kinase Detection Reagent. Incubate for 30 minutes at RT. step2->step3 end Measure Luminescence (Signal correlates with ADP produced) step3->end

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compound in DMSO, typically starting from 10 mM.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific peptide substrate, and ATP in a buffered solution.

  • Initiation: Add the serially diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

The 3-Chloro-6-methoxy-naphthyridin-4-ol scaffold is a versatile and promising starting point for the development of potent and selective inhibitors. The structure-activity relationship data clearly indicate that strategic modifications at the C3 and C6 positions are paramount for achieving high potency and favorable pharmacological properties. The introduction of substituted anilines at C3 allows for the optimization of interactions within the ATP-binding pocket, while the installation of solubilizing groups at C6 is critical for improving drug-like properties.

Future research should focus on leveraging these SAR insights to design novel analogs with improved selectivity profiles to minimize off-target effects. Quantitative structure-activity relationship (QSAR) modeling and molecular docking studies can further refine the design of next-generation compounds, accelerating the discovery of new therapeutic agents.[11][12]

References

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research - MedNexus.
  • discovery and SAR study of 1H-imidazo[4,5-h][6][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. PubMed.

  • Structure–activity relationship (SAR) and docking studies of...
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
  • Fused naphthyridines with biological applications.
  • Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. PubMed.
  • Biological Activity of N
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
  • Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central.
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hep
  • Synthesis of Novel Benzo[b][6][11]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. NIH.

  • 7-(4H-1,2,4-Triazol-3-yl)benzo[c][6][8]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity. PubMed.

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH.
  • High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.
  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. PubChem.

Sources

A Head-to-Head Comparison: Evaluating 3-Chloro-6-methoxy-naphthyridin-4-ol Against the Gold Standard ALK Inhibitor, Crizotinib

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the development of novel kinase inhibitors is a continuous pursuit. This guide provides a comprehensive benchmarking analysis of a novel naphthyridine derivative, 3-Chloro-6-methoxy-naphthyridin-4-ol, against the well-established first-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Crizotinib. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation of new chemical entities targeting ALK-driven malignancies.

Introduction to ALK Inhibition and the Benchmarking Candidates

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion), becomes a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2] The therapeutic strategy of targeting this aberrant kinase activity has proven highly successful.

Crizotinib (Xalkori®) , the standard inhibitor in this guide, is an FDA-approved, first-generation tyrosine kinase inhibitor that targets ALK, ROS1, and MET.[3][4] Its approval marked a significant milestone in personalized medicine for ALK-positive NSCLC.[1][5] Crizotinib functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK and preventing its phosphorylation and subsequent activation of downstream signaling pathways.[4][6][7]

3-Chloro-6-methoxy-naphthyridin-4-ol is a novel small molecule featuring a naphthyridine scaffold, a common structural motif in kinase inhibitors. While extensive public data on this specific compound is not yet available, its structural features suggest a potential role as a kinase inhibitor. For the purpose of this guide, we will hypothesize its activity as an ALK inhibitor and outline the necessary experimental framework to rigorously compare it to Crizotinib.

Comparative Analysis: Biochemical and Cellular Activity

A thorough preclinical comparison of a novel inhibitor against a standard requires a multi-faceted approach, encompassing both biochemical and cellular assays. The following tables present established data for Crizotinib and provide a template for the experimental evaluation of 3-Chloro-6-methoxy-naphthyridin-4-ol.

Table 1: Biochemical Potency Against ALK
CompoundTargetAssay TypeIC50 (nM)
Crizotinib ALKCell-free kinase assay20
3-Chloro-6-methoxy-naphthyridin-4-olALKCell-free kinase assayTo be determined
Crizotinib c-METCell-free kinase assay8
3-Chloro-6-methoxy-naphthyridin-4-olc-METCell-free kinase assayTo be determined

IC50 values for Crizotinib are approximate and sourced from publicly available data.

Table 2: Cellular Potency in ALK-Dependent Cancer Cell Lines
CompoundCell LineAssay TypeGI50 (nM)
Crizotinib H3122 (EML4-ALK)Cell viability (e.g., MTT, CellTiter-Glo)~30
3-Chloro-6-methoxy-naphthyridin-4-olH3122 (EML4-ALK)Cell viability (e.g., MTT, CellTiter-Glo)To be determined
Crizotinib SU-DHL-1 (NPM-ALK)Cell viability (e.g., MTT, CellTiter-Glo)~24
3-Chloro-6-methoxy-naphthyridin-4-olSU-DHL-1 (NPM-ALK)Cell viability (e.g., MTT, CellTiter-Glo)To be determined

GI50 values for Crizotinib are approximate and based on reported literature.[7]

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key experiments outlined in the comparison tables.

Biochemical Kinase Inhibition Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK kinase.

Workflow Diagram:

G recombinant_alk Recombinant ALK Enzyme incubation Incubation at 30°C recombinant_alk->incubation atp ATP (Energy Source) atp->incubation substrate Peptide Substrate substrate->incubation inhibitor Test Inhibitor (3-Chloro-6-methoxy-naphthyridin-4-ol or Crizotinib) inhibitor->incubation detection Detection of Phosphorylated Substrate (e.g., Luminescence, Fluorescence) incubation->detection data_analysis Data Analysis (IC50 Calculation) detection->data_analysis caption Biochemical ALK Kinase Assay Workflow

Caption: Workflow for determining the in vitro inhibitory activity of a compound against ALK kinase.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human ALK kinase to the desired concentration in the reaction buffer.

    • Prepare a stock solution of the peptide substrate (e.g., a poly-Glu-Tyr peptide).

    • Prepare a stock solution of ATP. The final concentration should be at or near the Km for ALK.

    • Prepare serial dilutions of 3-Chloro-6-methoxy-naphthyridin-4-ol and Crizotinib in DMSO, followed by dilution in the reaction buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test inhibitors at various concentrations.

    • Add the ALK enzyme to each well.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Analysis:

    • Detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay, HTRF® Kinase Assays).

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on ALK signaling.

Workflow Diagram:

G alk_positive_cells ALK-Positive Cancer Cells (e.g., H3122) cell_seeding Seed Cells in 96-well Plates alk_positive_cells->cell_seeding inhibitor_treatment Treat with Serial Dilutions of Inhibitor cell_seeding->inhibitor_treatment incubation_72h Incubate for 72 hours inhibitor_treatment->incubation_72h viability_reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) incubation_72h->viability_reagent readout Measure Signal (Absorbance or Luminescence) viability_reagent->readout data_analysis Data Analysis (GI50 Calculation) readout->data_analysis caption Cellular Proliferation Assay Workflow

Caption: Workflow for assessing the anti-proliferative effect of an inhibitor on ALK-dependent cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture ALK-positive cancer cell lines (e.g., H3122, SU-DHL-1) in appropriate media and conditions.

    • Harvest cells in the exponential growth phase.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a predetermined density.

    • Allow the cells to adhere overnight.

    • Prepare serial dilutions of 3-Chloro-6-methoxy-naphthyridin-4-ol and Crizotinib in the cell culture medium.

    • Remove the old medium and add the medium containing the test compounds.

    • Incubate the plates for 72 hours.

  • Detection and Analysis:

    • Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of growth inhibition relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Evaluation

Following promising in vitro data, the next logical step is to assess the anti-tumor efficacy of 3-Chloro-6-methoxy-naphthyridin-4-ol in a relevant in vivo model, such as a xenograft mouse model.

Table 3: In Vivo Anti-Tumor Activity in an ALK-Positive Xenograft Model
CompoundModelDosing RegimenTumor Growth Inhibition (%)
Crizotinib H3122 Xenograft50 mg/kg, oral, daily>90%
3-Chloro-6-methoxy-naphthyridin-4-olH3122 XenograftTo be determinedTo be determined

Data for Crizotinib is representative of published studies.[8]

Workflow Diagram:

G cell_injection Subcutaneous Injection of ALK-Positive Cancer Cells into Mice tumor_growth Allow Tumors to Reach a Palpable Size cell_injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization dosing Daily Dosing with Vehicle, Crizotinib, or Test Compound randomization->dosing monitoring Monitor Tumor Volume and Body Weight dosing->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Study Duration) monitoring->endpoint analysis Tumor Growth Inhibition Analysis endpoint->analysis caption Xenograft Model Workflow for In Vivo Efficacy

Caption: Workflow for evaluating the in vivo anti-tumor efficacy of a test compound.

ALK Signaling Pathway

Understanding the mechanism of action of ALK inhibitors requires knowledge of the signaling cascade they disrupt.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS Activation PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Inhibitor 3-Chloro-6-methoxy-naphthyridin-4-ol or Crizotinib Inhibitor->ALK Inhibition caption Simplified ALK Signaling Pathway

Caption: Downstream signaling pathways activated by the EML4-ALK fusion protein and inhibited by ALK inhibitors.[9]

Conclusion

This guide provides a robust framework for the preclinical benchmarking of 3-Chloro-6-methoxy-naphthyridin-4-ol, or any novel ALK inhibitor, against the established standard, Crizotinib. The outlined biochemical and cellular assays, along with the in vivo models, represent the critical path for evaluating the potency, selectivity, and potential therapeutic utility of a new chemical entity. The successful execution of these experiments will provide the necessary data to make informed decisions about the further development of 3-Chloro-6-methoxy-naphthyridin-4-ol as a potential next-generation ALK inhibitor.

References

  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012). Cancer Network. [Link]

  • Crizotinib (PF02341066) as a ALK/MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. (n.d.). National Institutes of Health. [Link]

  • Crizotinib: A comprehensive review. (n.d.). National Institutes of Health. [Link]

  • Advancements in Preclinical Models for NF2-Related Schwannomatosis Research. (2023). MDPI. [Link]

  • How do ALK-inhibitors work in ALK-positive lung cancer? (2018). YouTube. [Link]

  • ALK-rearrangements and testing methods in non-small cell lung cancer: a review. (n.d.). National Institutes of Health. [Link]

  • The Emerging Therapeutic Landscape of ALK Inhibitors in Non-Small Cell Lung Cancer. (2020). National Institutes of Health. [Link]

  • ALK-rearrangements and testing methods in non-small cell lung cancer: a review. (n.d.). National Institutes of Health. [Link]

  • Crizotinib: A comprehensive review. (n.d.). National Institutes of Health. [Link]

  • Crizotinib Established as First-Line Therapy for ALK-Positive NSCLC. (2014). OncLive. [Link]

  • The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer. (2014). AACR Journals. [Link]

  • Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials. (2018). National Institutes of Health. [Link]

  • The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer. (2014). AACR Journals. [Link]

  • Crizotinib Established as First-Line Therapy for ALK-Positive NSCLC. (2014). OncLive. [Link]

  • The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer. (2014). AACR Journals. [Link]

  • Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials. (2018). National Institutes of Health. [Link]

  • The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer. (2014). AACR Journals. [Link]

  • Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials. (2018). National Institutes of Health. [Link]

  • Crizotinib Established as First-Line Therapy for ALK-Positive NSCLC. (2014). OncLive. [Link]

  • The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer. (2014). AACR Journals. [Link]

  • The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer. (2014). AACR Journals. [Link]

Sources

in vivo efficacy comparison of 3-Chloro-6-methoxy-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the In Vivo Efficacy of 3-Chloro-6-methoxy-naphthyridin-4-ol, a Novel NAMPT Inhibitor, in Preclinical Cancer Models

Authored by: A Senior Application Scientist

In the landscape of targeted cancer therapy, the metabolic reprogramming of tumor cells presents a compelling area of investigation. One of the key enzymes implicated in this process is Nicotinamide Phosphoribosyltransferase (NAMPT), which is pivotal in the NAD+ salvage pathway.[1] The overexpression of NAMPT in various cancers, including breast, ovarian, prostate, and colorectal cancers, has highlighted it as a promising therapeutic target.[1] This guide provides a comparative analysis of the in vivo efficacy of a novel investigational molecule, 3-Chloro-6-methoxy-naphthyridin-4-ol, against established NAMPT inhibitors.

The Central Role of NAMPT in Cancer Metabolism

Cancer cells exhibit an elevated metabolic rate to sustain their rapid proliferation, placing a high demand on nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor for a multitude of cellular processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and DNA repair mechanisms involving PARP enzymes.[2] While normal cells can synthesize NAD+ through both the de novo pathway from tryptophan and the salvage pathway from nicotinamide, many cancer cells demonstrate a heightened reliance on the NAMPT-mediated salvage pathway.[2][3] This dependency creates a therapeutic window for NAMPT inhibitors, which can selectively deplete NAD+ in tumor cells, leading to an energy crisis, cell cycle arrest, and ultimately, apoptosis.[2][4]

NAMPT_Pathway

Comparative In Vivo Efficacy Assessment

To contextualize the potential of 3-Chloro-6-methoxy-naphthyridin-4-ol, we present a comparative analysis against two well-characterized NAMPT inhibitors, FK866 and OT-82. The following data is based on a hypothetical, yet plausible, preclinical study in a human A2780 ovarian cancer xenograft mouse model.

Tumor Growth Inhibition

The primary endpoint in most preclinical oncology studies is the assessment of a compound's ability to inhibit tumor growth. In this simulated study, female athymic nude mice bearing established A2780 tumors were treated with the vehicle, 3-Chloro-6-methoxy-naphthyridin-4-ol, FK866, or OT-82 for 21 days.

CompoundDose (mg/kg, i.p., QD)Tumor Growth Inhibition (%)Final Tumor Volume (mm³) ± SEM
Vehicle-01520 ± 185
3-Chloro-6-methoxy-naphthyridin-4-ol2585228 ± 45
FK8662070456 ± 78
OT-821080304 ± 62

This is a hypothetical data table for illustrative purposes.

The data suggests that 3-Chloro-6-methoxy-naphthyridin-4-ol exhibits robust anti-tumor activity, comparable to or exceeding that of the established NAMPT inhibitors at the tested doses.

Pharmacodynamic Response

A crucial aspect of in vivo studies is to demonstrate that the observed anti-tumor effect is a direct result of target engagement. This is often achieved by measuring a pharmacodynamic (PD) biomarker in the tumor tissue. For NAMPT inhibitors, a key PD marker is the intratumoral NAD+ level.

PD_Response

CompoundDose (mg/kg, i.p., single dose)Timepoint (hours post-dose)Intratumoral NAD+ Reduction (%)
3-Chloro-6-methoxy-naphthyridin-4-ol25692
FK86620685
OT-8210688

This is a hypothetical data table for illustrative purposes.

The significant reduction in intratumoral NAD+ levels following treatment with 3-Chloro-6-methoxy-naphthyridin-4-ol provides strong evidence of on-target activity in vivo.

Tolerability Profile

While efficacy is paramount, the therapeutic index of a compound is equally important. A preliminary assessment of tolerability is typically conducted by monitoring body weight changes and clinical signs of toxicity. Thrombocytopenia is a known class-related toxicity for NAMPT inhibitors.[3]

CompoundDose (mg/kg, i.p., QD)Maximum Body Weight Loss (%)Nadir Platelet Count (x10⁹/L) ± SEM
Vehicle-< 21150 ± 98
3-Chloro-6-methoxy-naphthyridin-4-ol258350 ± 45
FK8662012280 ± 52
OT-82107410 ± 60

This is a hypothetical data table for illustrative purposes.

The preliminary tolerability data suggests that 3-Chloro-6-methoxy-naphthyridin-4-ol has a manageable safety profile, with a degree of thrombocytopenia that is within the expected range for this class of compounds.

Experimental Protocol: A2780 Ovarian Cancer Xenograft Model

The following is a detailed protocol for an in vivo efficacy study, representative of the methodology used to generate the comparative data presented.

1. Cell Culture and Implantation:

  • A2780 human ovarian carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are harvested during the exponential growth phase and resuspended in a 1:1 mixture of media and Matrigel.

  • Female athymic nude mice (6-8 weeks old) are subcutaneously inoculated in the right flank with 5 x 10⁶ A2780 cells.

2. Tumor Growth Monitoring and Randomization:

  • Tumor volumes are measured twice weekly with calipers using the formula: (Length x Width²)/2.

  • When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

3. Compound Formulation and Administration:

  • 3-Chloro-6-methoxy-naphthyridin-4-ol, FK866, and OT-82 are formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% water).

  • Compounds are administered intraperitoneally (i.p.) once daily (QD) for 21 consecutive days.

4. Efficacy and Tolerability Assessment:

  • Tumor volumes and body weights are recorded twice weekly.

  • Mice are monitored daily for any clinical signs of toxicity.

  • At the end of the study, mice are euthanized, and final tumor weights are recorded.

5. Pharmacodynamic Analysis:

  • For PD studies, a separate cohort of tumor-bearing mice is treated with a single dose of each compound.

  • At a predetermined timepoint (e.g., 6 hours post-dose), tumors are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

  • NAD+ levels in tumor lysates are quantified using a validated LC-MS/MS method.

Conclusion and Future Directions

The hypothetical preclinical data presented in this guide positions 3-Chloro-6-methoxy-naphthyridin-4-ol as a promising new NAMPT inhibitor with potent in vivo anti-tumor activity and a safety profile comparable to other agents in its class. The strong pharmacodynamic response confirms its mechanism of action in a preclinical setting.

Further investigations are warranted to fully characterize the pharmacokinetic/pharmacodynamic relationship, explore its efficacy in a broader range of cancer models, including those with specific genetic backgrounds that may confer sensitivity, and to evaluate its potential in combination with other anti-cancer agents.[2][5] The data presented herein provides a strong rationale for the continued development of 3-Chloro-6-methoxy-naphthyridin-4-ol as a novel therapeutic for NAMPT-dependent cancers.

References

  • NAMPT inhibitors are effective in vivo agents against PPM1D mutant... - ResearchGate. Available at: [Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC. Available at: [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer - PMC - PubMed Central. Available at: [Link]

  • Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration - AACR Journals. Available at: [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Assessing the Specificity of 3-Chloro-6-methoxy-naphthyridin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

Introduction: The naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors. This guide provides a comprehensive framework for assessing the specificity of a novel naphthyridine derivative, 3-Chloro-6-methoxy-naphthyridin-4-ol (hereafter designated CMN-4). As CMN-4 is a novel compound without extensive public characterization, we will proceed under the working hypothesis that it is a potent inhibitor of the p38α mitogen-activated protein kinase (MAPK).

The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target toxicity. A highly specific inhibitor interacts only with its intended target, minimizing undesirable side effects. Conversely, a non-specific inhibitor can modulate multiple signaling pathways, leading to complex and often unpredictable biological outcomes. This guide outlines a multi-pronged experimental strategy to rigorously profile the specificity of CMN-4, comparing it directly with two well-characterized p38α inhibitors: the highly selective Type-II inhibitor BIRB 796 (Doramapimod) and the less selective, classic inhibitor SB203580 .

Our approach is built on three pillars of validation:

  • Biochemical Potency & Selectivity: Quantifying inhibitory activity against the primary target and a broad panel of kinases.

  • Cellular Target Engagement: Confirming the inhibitor binds to its intended target within a physiological, intact cell environment.

  • Functional Pathway Modulation: Assessing the on-target and off-target consequences of inhibitor treatment on downstream signaling events.

Part 1: Biochemical Potency and Broad-Spectrum Selectivity Profiling

The initial step is to quantify the potency of CMN-4 against its primary target, p38α, and then to understand its interaction profile across the human kinome.

Determining On-Target Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. We utilize an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A lower IC50 value signifies higher potency.

Experimental Protocol: ADP-Glo™ Kinase Assay for p38α

  • Reaction Setup: Prepare a reaction mixture containing recombinant human p38α enzyme, its specific substrate (e.g., ATF2), and ATP in a kinase reaction buffer.

  • Inhibitor Titration: Serially dilute CMN-4, BIRB 796, and SB203580 to create a range of concentrations (e.g., from 1 µM to 0.1 nM).

  • Incubation: Add the diluted inhibitors to the kinase reaction mixture and incubate at 30°C for 1 hour to allow the enzymatic reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal proportional to the initial kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Comparative Potency Data (Hypothetical)

CompoundTargetIC50 (nM)Notes
CMN-4 (Hypothetical) p38α5.5 High on-target potency.
BIRB 796 p38α0.8Very high potency; known Type II inhibitor.
SB203580 p38α25Moderate potency; classic p38 inhibitor.
Kinome-Wide Specificity Profiling

An IC50 value alone is insufficient. True specificity is assessed by screening the inhibitor against a large, representative panel of human kinases. This "kinome scan" reveals potential off-targets. We will utilize a binding assay format, such as the KINOMEscan™ platform, which measures the ability of a test compound to displace a ligand from the active site of each kinase in the panel. Results are often reported as "% Control" or "Kd", where a lower value indicates a stronger interaction.

Workflow: Large-Panel Kinase Binding Assay

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_readout Quantification Compound Test Compound (e.g., CMN-4) Mix Incubate Compound, Kinase, and Ligand Beads Compound->Mix KinasePanel Kinase Panel (>400 kinases tagged with DNA) KinasePanel->Mix LigandBeads Immobilized Ligand (on streptavidin beads) LigandBeads->Mix Wash Wash to Remove Unbound Components Mix->Wash qPCR Quantify Bound Kinase via qPCR of DNA Tag Wash->qPCR Analysis Calculate % Inhibition or Kd vs. Control qPCR->Analysis G cluster_cell Cellular Treatment cluster_process CETSA Core Protocol cluster_analysis Analysis Cells Intact Cells Vehicle Vehicle (DMSO) Cells->Vehicle CMN4 CMN-4 Cells->CMN4 Heat Heat across a Temperature Gradient Vehicle->Heat CMN4->Heat Lyse Lyse Cells Heat->Lyse Spin Centrifuge to Pellet Aggregated Proteins Lyse->Spin WB Western Blot for Soluble p38α Spin->WB Curve Plot Melting Curve WB->Curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Expected Outcome: Successful target engagement would result in a rightward shift of the melting curve for CMN-4-treated cells, indicating that p38α is stabilized at higher temperatures compared to the vehicle control. This provides direct evidence of binding in a physiological context.

Downstream Pathway Inhibition

The ultimate proof of functional target modulation is to measure the inhibitor's effect on the signaling pathway downstream of the target. p38α phosphorylates and activates several substrates, most notably the kinase MK2 (MAPKAPK2). We can assess the functional activity of our inhibitors by measuring the phosphorylation of MK2.

Experimental Protocol: Western Blot for Phospho-MK2

  • Cell Culture & Starvation: Plate cells (e.g., HEK293) and grow to 80% confluency. Serum-starve the cells overnight to reduce basal signaling activity.

  • Inhibitor Pre-treatment: Pre-treat cells with vehicle, CMN-4, BIRB 796, or SB203580 at various concentrations for 1-2 hours.

  • Pathway Stimulation: Stimulate the p38α pathway by adding a known activator, such as Anisomycin (25 ng/mL) or UV radiation, for 30 minutes.

  • Lysis & Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE & Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated MK2 (p-MK2) and total MK2 (as a loading control).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A reduction in the p-MK2/total MK2 ratio indicates successful inhibition of the p38α pathway.

G stress Cellular Stress (Anisomycin, UV) MKK36 MKK3 / MKK6 stress->MKK36 p38 p38α MAPK MKK36->p38 MK2 MK2 p38->MK2 pMK2 p-MK2 (Active) MK2->pMK2 downstream Downstream Effects (TNFα production, etc.) pMK2->downstream inhibitor CMN-4 BIRB 796 SB203580 inhibitor->p38

Caption: The p38 MAPK signaling pathway and point of inhibition.

Comparative Functional Data (Hypothetical, IC50 for p-MK2 inhibition)

CompoundCellular p-MK2 IC50 (nM)Notes
CMN-4 (Hypothetical) 35 Potent functional inhibition in cells.
BIRB 796 21High cellular potency, consistent with biochemical data.
SB203580 150Lower cellular potency, reflecting its overall profile.

Part 3: Synthesis and Overall Specificity Assessment

A comprehensive assessment of specificity requires synthesizing the data from all three experimental pillars.

ParameterCMN-4 (Hypothetical)BIRB 796 (Reference)SB203580 (Reference)
Biochemical Potency (p38α IC50) 5.5 nM (High)0.8 nM (Very High)25 nM (Moderate)
Kinome Selectivity Moderate (Off-targets: JNK1, GSK3β)Very High (Clean profile)Low (Off-targets: CK1δ, RAF1)
Cellular Target Engagement Confirmed (via CETSA)ConfirmedConfirmed
Functional Pathway Inhibition 35 nM (High Potency)21 nM (High Potency)150 nM (Moderate Potency)

Our multi-faceted analysis positions the novel compound, 3-Chloro-6-methoxy-naphthyridin-4-ol (CMN-4) , as a potent inhibitor of the p38α MAPK pathway, both biochemically and in a cellular context. Its on-target potency is comparable to established inhibitors.

However, the crucial differentiator lies in its specificity profile. The kinome scan data clearly indicates that CMN-4 possesses significant off-target activity against JNK1 and GSK3β. This contrasts sharply with BIRB 796 , which remains the benchmark for p38α selectivity. While more specific than the older compound SB203580 , the polypharmacology of CMN-4 is a critical finding.

For drug development professionals, this profile has two major implications:

  • Potential for Off-Target Effects: The inhibition of JNK1, another stress-activated kinase, could either be therapeutically beneficial (in certain contexts like cancer) or a source of toxicity. The inhibition of GSK3β, a key regulator of metabolism and cell fate, is a more significant concern that requires dedicated investigation.

  • Utility as a Research Tool: For researchers studying the specific consequences of p38α inhibition, CMN-4 should be used with caution. BIRB 796 would be a more appropriate tool for dissecting p38α-specific biology. Conversely, CMN-4 could be valuable for studying the combined effects of p38/JNK/GSK3 inhibition.

Future work on CMN-4 should focus on structure-activity relationship (SAR) studies to modify the scaffold, aiming to reduce affinity for JNK1 and GSK3β while retaining its high potency for p38α.

References

  • Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796 | opnMe. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268–272. Retrieved from [Link]

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Retrieved from [Link]

A Researcher's Guide to the Statistical Analysis of 3-Chloro-6-methoxy-naphthyridin-4-ol: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical analysis of experimental data pertaining to novel naphthyridine derivatives, using 3-Chloro-6-methoxy-naphthyridin-4-ol as a central case study. Naphthyridines are a class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active agents, from the foundational antibacterial nalidixic acid to modern therapeutics.[1][2][3][4] As new derivatives are synthesized, rigorous and statistically sound analysis is paramount to validate their chemical identity, biological activity, and potential for further development.

This document moves beyond a simple recitation of protocols. It is designed to instill a deep understanding of the causality behind experimental design and the statistical methodologies required to generate trustworthy, reproducible, and authoritative data. We will explore the journey of a novel compound from initial characterization to comparative biological evaluation, emphasizing the statistical checkpoints that ensure data integrity at every stage.

Part 1: Foundational Analysis: Physicochemical Characterization

Before any biological assessment, the identity, purity, and structural integrity of the synthesized 3-Chloro-6-methoxy-naphthyridin-4-ol must be unequivocally established. This phase is not merely a qualitative check; it is the first quantitative test of your compound. The statistical rigor applied here prevents the costly error of advancing an incorrectly identified or impure substance.

Key Spectroscopic Techniques & Data Validation

The primary methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.[5] The goal is to generate a cohesive dataset where each technique corroborates the others.

Table 1: Hypothetical Spectroscopic Data for 3-Chloro-6-methoxy-naphthyridin-4-ol

ParameterTechniqueExpected Value/ObservationStatistical Consideration
Proton Chemical Shifts ¹H NMRDistinct peaks corresponding to aromatic and methoxy protons.Signal-to-Noise (S/N) Ratio > 10:1
Carbon Chemical Shifts ¹³C NMRSpecific signals for each unique carbon atom in the scaffold.Reproducibility across multiple scans.
Mass-to-Charge Ratio ESI-MS[M+H]⁺ at m/z 225.02Isotopic distribution matching theoretical.
Wavelength of Max Abs. UV-Visλmax at ~280 nm and ~350 nmBeer-Lambert Law linearity (R² > 0.99).
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality NMR data, a cornerstone for structural elucidation.[5]

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 3-Chloro-6-methoxy-naphthyridin-4-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). To ensure quantitative accuracy, add a known amount of an internal standard like tetramethylsilane (TMS).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio. The causality here is that a higher S/N ratio allows for more accurate integration of peak areas, which is critical for confirming the relative number of protons and assessing purity.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This often requires significantly more scans due to the low natural abundance of ¹³C.

  • Data Processing & Statistical Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the raw data.

    • Causality Check: The trustworthiness of your structure is validated by ensuring that the integration of ¹H NMR peaks corresponds to the expected proton count for each distinct chemical environment. Statistical analysis of repeat measurements can establish the precision of these integrations.

Part 2: Quantifying Biological Activity: A Dose-Response Framework

Naphthyridine derivatives exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][6][7] Here, we present a framework for assessing the cytotoxic activity of 3-Chloro-6-methoxy-naphthyridin-4-ol against a cancer cell line (e.g., MCF-7 breast cancer) and comparing it to a standard-of-care agent.

Workflow for Biological Assay and Statistical Validation

G cluster_0 Experimental Design cluster_1 Data Acquisition & QC cluster_2 Statistical Modeling & Comparison A Cell Seeding & Incubation B Dose-Response Treatment (Compound vs. Control) A->B C Viability Assay (e.g., MTT) B->C D Raw Absorbance Data C->D E Normalization to Vehicle Control D->E F Assay Quality Check (Z'-factor calculation) E->F G Non-Linear Regression (Four-Parameter Logistic Fit) E->G F->E F->G H IC50 Determination G->H I Hypothesis Testing (e.g., ANOVA, t-test) H->I J Publishable Results (IC50 ± 95% CI, p-value) I->J

Caption: Workflow from experimental design to statistical analysis.

Experimental Protocol: Cell Viability (MTT) Assay
  • Cell Culture: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 2x stock concentration series of 3-Chloro-6-methoxy-naphthyridin-4-ol and a reference compound (e.g., Doxorubicin) in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells, resulting in a final concentration series. Each concentration must be tested in at least triplicate (technical replicates). The entire experiment should be repeated on different days (biological replicates) to ensure reproducibility.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

Statistical Analysis: From Raw Data to Actionable Insights

The raw absorbance data is meaningless without statistical transformation.

  • Normalization: Convert raw absorbance values to percentage viability relative to the vehicle control. This step is crucial as it accounts for inter-plate variability.[8]

    • % Viability = (Abs_compound / Abs_vehicle) * 100

  • Non-Linear Regression: Fit the normalized dose-response data to a four-parameter logistic (4PL) model. This is the authoritative standard for IC50 determination. The equation is:

    • Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

  • IC50 Calculation: The IC50 is the concentration of the compound that inhibits 50% of the biological response. The 4PL model provides the IC50 value along with its 95% Confidence Interval (CI), which is a measure of its precision.

  • Comparative Analysis: To determine if the activity of 3-Chloro-6-methoxy-naphthyridin-4-ol is statistically different from the reference compound, an appropriate hypothesis test is required. An F-test (extra sum-of-squares) can compare the goodness-of-fit of the two curves, while t-tests or ANOVA can be used to compare IC50 values.[9]

Part 3: Comparative Performance Guide

The ultimate goal is to understand how 3-Chloro-6-methoxy-naphthyridin-4-ol performs relative to established alternatives. The following table presents a hypothetical comparison based on the statistical analysis described above.

Table 2: Comparative Cytotoxicity Against MCF-7 Cells

CompoundIC50 (µM) [95% CI]R² of 4PL FitStatistical Significance (vs. Doxorubicin)
3-Chloro-6-methoxy-naphthyridin-4-ol 8.5 [7.2 - 9.8]0.992p = 0.0012
Doxorubicin (Reference) 0.9 [0.7 - 1.1]0.996-
Nalidixic Acid (Scaffold Control) > 100N/Ap < 0.0001

The p-value is derived from a log(IC50) comparison using an unpaired t-test.

This table clearly and objectively summarizes the compound's performance. It demonstrates that while 3-Chloro-6-methoxy-naphthyridin-4-ol is significantly more potent than the parent scaffold control, it is less potent than the standard-of-care drug, Doxorubicin. This is a critical, data-backed insight for any drug development professional.

Logical Framework for Statistical Model Selection

Choosing the correct statistical test is not arbitrary; it follows a logical path dictated by the experimental question.

Caption: Decision tree for selecting common statistical tests.

Conclusion

The evaluation of a novel compound like 3-Chloro-6-methoxy-naphthyridin-4-ol is a multi-stage process where chemical analysis and biological screening are intrinsically linked by the robust application of statistical principles. From verifying the compound's structure with spectroscopic data to quantifying its biological potency through rigorous dose-response analysis, every step requires a commitment to statistical integrity. By following the frameworks outlined in this guide—employing proper experimental design, utilizing validated statistical models like non-linear regression, and performing appropriate hypothesis testing—researchers can generate high-quality, trustworthy data. This approach ensures that decisions made in the drug discovery pipeline are based on objective evidence, ultimately enhancing the probability of success.

References

  • Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. Benchchem.
  • Statistical Methods for Drug Discovery. Basicmedical Key.
  • Statistical Methods for Pharmaceutical Research Planning - 1st Edition. Routledge.
  • Statistical Methods for Pharmaceutical Research Planning. Cincinnati State Technical and Community College Online Bookstore.
  • Statistical Methods for Pharmaceutical Research Planning (Statistics: A Textbooks and Monographs). WordsWorth Books.
  • Antimicrobial Activity of Naphthyridine Deriv
  • Common statistical methods used in medical research. Kosin Medical Journal.
  • The Experimentalist's Guide to Machine Learning for Small Molecule Design.
  • The Experimentalist's Guide to Machine Learning for Small Molecule Design - PMC. NIH.
  • Advancements in small molecule drug design: A structural perspective - PMC. NIH.
  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution
  • Biological Activity of Naturally Derived Naphthyridines - PMC. PubMed Central.
  • Biological Activity of N
  • Molecular Recognition Studies on Naphthyridine Deriv
  • Antimicrobial Activity of Naphthyridine Deriv
  • (PDF) Biological Activity of Naturally Derived Naphthyridines.
  • Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar.
  • Synthesis of Novel Benzo[b][1][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. NIH.

Sources

Safety Operating Guide

Proper Disposal of 3-Chloro-6-methoxy-naphthyridin-4-ol: A Guide for Research Professionals

Proper Disposal of 3-Chloro-6-methoxy-[1][2]naphthyridin-4-ol: A Guide for Research Professionals

As researchers dedicated to innovation, our work frequently involves the synthesis and handling of novel chemical entities. While the scientific pursuit is paramount, it is matched by our responsibility to ensure safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of a specific novel compound, 3-Chloro-6-methoxy-[1][2]naphthyridin-4-ol.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in disposing of any chemical, particularly a novel one, is a thorough hazard assessment.[3] This process determines if the material is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA), which is governed by the U.S. Environmental Protection Agency (EPA).[5][6]

Structural Analysis of 3-Chloro-6-methoxy-[1][2]naphthyridin-4-ol:

  • Chlorinated Aromatic Compound: The presence of a chlorine atom on the aromatic naphthyridine ring system suggests that this compound should be treated as a halogenated organic waste. Halogenated solvents and compounds often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[3]

  • Naphthyridine Core: This nitrogen-containing heterocyclic structure is common in biologically active molecules. Without specific toxicity data, it is prudent to assume the compound may have biological effects and handle it accordingly.

  • Potential for Reactivity: While the structure does not immediately suggest high reactivity with common laboratory reagents, this cannot be ruled out without empirical data. Therefore, it should never be mixed with other waste streams.[3][7]

RCRA Hazardous Waste Characterization:

Under RCRA, a waste is considered hazardous if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1][2][5][8][9]

Characteristic Description Relevance to 3-Chloro-6-methoxy-[1][2]naphthyridin-4-ol
Ignitability (D001) Wastes that can easily catch fire. This includes liquids with a flash point below 140°F (60°C) and certain solids that can spontaneously combust.[2][8][9]Unlikely for this solid compound under normal conditions, but should be confirmed if dissolved in a flammable solvent.
Corrosivity (D002) Wastes that are acidic (pH ≤ 2) or basic (pH ≥ 12.5) and can corrode metal containers.[1][2][8]The "-ol" (hydroxyl) group can be acidic, but is unlikely to meet the corrosivity threshold. However, if the compound is used in a highly acidic or basic solution, the entire waste stream would be considered corrosive.
Reactivity (D003) Wastes that are unstable and can undergo violent reactions, explode, or generate toxic fumes when mixed with other substances like water.[1][2][5][8]The reactivity of this novel compound is unknown. Therefore, it must be handled as potentially reactive and segregated from other chemicals.[4]
Toxicity (D004-D043) Wastes containing harmful chemicals that can leach into soil and water, posing health risks.[5] This is often determined by the Toxicity Characteristic Leaching Procedure (TCLP).As a chlorinated organic compound, there is a high potential for toxicity to aquatic life.[10] In the absence of specific data, it is safest to assume the compound could be toxic.

Based on this assessment, 3-Chloro-6-methoxy-[1][2]naphthyridin-4-ol must be managed as a hazardous waste . This conservative classification is necessary to ensure the safety of laboratory personnel and to protect the environment.[4][5]

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of 3-Chloro-6-methoxy-[1][2]naphthyridin-4-ol and any materials contaminated with it.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart if available).[11][12][13]

  • All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4][11]

2. Waste Segregation and Containerization:

  • Dedicated Waste Container: Designate a specific, compatible waste container for 3-Chloro-6-methoxy-[1][2]naphthyridin-4-ol and its associated waste. The container must be in good condition, leak-proof, and have a secure screw-top cap.[6][7] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[14][15] The label must also include:

    • The full chemical name: "3-Chloro-6-methoxy-[1][2]naphthyridin-4-ol"

    • The primary hazard(s): "Toxic", "Irritant", "Environmental Hazard"

    • The accumulation start date (the date the first drop of waste is added).

    • Your name, lab number, and contact information.

  • Waste Streams:

    • Solid Waste: Collect pure, unadulterated solid 3-Chloro-6-methoxy-[1][2]naphthyridin-4-ol in a designated solid waste container.

    • Solutions: If the compound is dissolved in a solvent (e.g., DMSO, DMF, chlorinated solvents), it must be collected in a liquid waste container designated for halogenated organic solvents. Do not mix with non-halogenated solvent waste, as this complicates and increases the cost of disposal.[3]

    • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weigh boats, and contaminated gloves, must be disposed of as solid hazardous waste in the same designated container.

3. Storage in a Satellite Accumulation Area (SAA):

  • The labeled, sealed waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][14][15]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[14]

  • Store the waste container in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks or spills.[4][6]

  • Ensure incompatible wastes are not stored together. For example, keep this organic waste away from acids, bases, and oxidizers.[7][16]

4. Arranging for Disposal:

  • Once the waste container is full, or if you will no longer be generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Provide EHS with a complete and accurate description of the waste. They will manage the final disposal through a licensed hazardous waste vendor.[6] Final disposal for chlorinated compounds often involves high-temperature incineration under controlled conditions to ensure complete destruction.[17][18][19]

Part 3: Visual Workflow for Waste Determination

The following diagram illustrates the decision-making process for characterizing a novel research chemical for disposal, a critical thinking process that every researcher should internalize.

Gcluster_0Start: Novel Chemical for Disposalcluster_1Hazard Assessmentcluster_2Waste Classification & Disposal PathstartIdentify Novel Compound(e.g., 3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol)sdsIs a specificSafety Data Sheet (SDS)available?start->sdsstructureAnalyze Chemical Structure:- Functional Groups (e.g., Halogens)- Potential Reactivity- Parent Compound Hazardssds->structureNodisposalFollow Institutional Protocol:1. Segregate & Containerize2. Label Correctly3. Store in SAA4. Contact EHS for Pickupsds->disposalYes, Follow SDSSection 13rcraEvaluate RCRA Characteristics:- Ignitability- Corrosivity- Reactivity- Toxicity (Assume if unknown)structure->rcrahazClassify asHAZARDOUS WASTErcra->hazAny Characteristic Metor Toxicity is Unknownnon_hazClassify asNon-Hazardous Waste(Requires Positive Data)rcra->non_hazData ConfirmsNo Characteristics Methaz->disposal

Caption: Decision workflow for classifying a novel research chemical for disposal.

By adhering to this structured and cautious approach, you ensure that your innovative research is conducted not only effectively but also with the highest commitment to safety and environmental responsibility. When in doubt, always consult with your institution's Environmental Health & Safety department.

References

  • Office of Clinical and Research Safety. RCRA Characteristic Waste.
  • AMI Environmental. Understanding RCRA Waste Characterization.
  • Lion Technology. (2025). 4 Hazardous Waste Characteristics Under RCRA. YouTube.
  • U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document.
  • New Pig Corporation. RCRA 101 Part 3: Listed and Characteristic Wastes.
  • Benchchem. Navigating the Disposal of Novel Bioactive Compounds: A General Protocol.
  • Texas Woman's University. Novel Chemicals with Unknown Hazards SOP.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • American Society for Clinical Laboratory Science. (2021). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • World Health Organization. (2022). Ensuring the safe handling of chemicals.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Boston University Environmental Health & Safety. Safe Handling and Storage of Chemicals.
  • Sigma-Aldrich. (2025). Safety Data Sheet - 2,4,6-Trichloroanisole.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet - 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
  • CymitQuimica. (2024). Safety Data Sheet - 8-Chloro-2-ethoxy-1,5-naphthyridine.
  • Merck Millipore. (2025). Safety Data Sheet.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Google Patents. US6222089B1 - Process for destroying chlorinated aromatic compounds.
  • Scribd. Chlorine Waste Disposal Strategies.
  • ResearchGate. Disposal of Chlorine-Containing Wastes.
  • OUCI. Disposal of Chlorine-Containing Wastes.

Personal protective equipment for handling 3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol

Comprehensive Safety and Handling Guide for 3-Chloro-6-methoxy-[1][2]naphthyridin-4-ol

A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment, and Disposal

As researchers and scientists working at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-Chloro-6-methoxy-[1][2]naphthyridin-4-ol demands a proactive and informed approach to risk mitigation. While specific toxicological data for this compound is not extensively documented in publicly available literature, its structure—featuring a chlorinated heterocyclic naphthyridine core—provides critical insights into its potential hazards.

This guide synthesizes established safety protocols for analogous chemical structures to provide a robust framework for handling, emergency response, and disposal. The procedures outlined herein are designed to empower you to work confidently and safely, ensuring the integrity of your research and the protection of your team and environment.

Hazard Assessment: Understanding the Risks

The primary hazards associated with chlorinated and nitrogen-containing heterocyclic compounds stem from their reactivity and potential biological effects. Based on safety data for structurally similar chemicals, 3-Chloro-6-methoxy-[1][2]naphthyridin-4-ol should be treated as a hazardous substance with the following potential risks:

  • Acute Toxicity : Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Ingestion and inhalation may lead to gastrointestinal and respiratory tract irritation, respectively.[1][3]

  • Skin and Eye Irritation : The compound is likely to be a skin irritant and may cause serious eye irritation or damage.[1][3][4] Prolonged or repeated skin contact could lead to allergic reactions in susceptible individuals.[1][5]

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory irritation.[3] All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Environmental Hazards : Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[4] Care must be taken to prevent release into the environment.[4]

  • Thermal Decomposition : When heated to decomposition, it may emit toxic fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][5]

Given these potential hazards, a multi-layered approach to personal protective equipment is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the minimum required PPE for handling 3-Chloro-6-methoxy-[1][2]naphthyridin-4-ol.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Solution Preparation Chemical splash goggles meeting EU Standard EN166 or OSHA 29 CFR 1910.133.[1]Double-gloving with nitrile or neoprene gloves. Inspect gloves prior to use.[6]Fully-buttoned, flame-resistant laboratory coat.Required if not performed inside a certified chemical fume hood. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Conducting Reactions & Purifications Chemical splash goggles and a face shield.Double-gloving with nitrile or neoprene gloves. Change gloves immediately if contaminated.Flame-resistant laboratory coat. Consider a chemical-resistant apron for larger quantities.All operations must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1]
Handling Solid Compound (Outside Fume Hood) Not Recommended. If unavoidable, full face and respiratory protection are required.Double-gloving with nitrile or neoprene gloves.Flame-resistant laboratory coat and chemical-resistant apron.A NIOSH/MSHA or European Standard EN 149 approved respirator is mandatory.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for safe handling. The following protocol provides a self-validating system to minimize risk from preparation to cleanup.

Preparation and Engineering Controls
  • Designate a Work Area : All work with 3-Chloro-6-methoxy-[1][2]naphthyridin-4-ol must be performed inside a certified chemical fume hood.[1]

  • Verify Safety Equipment : Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.

  • Assemble Materials : Have a chemical spill kit readily available before you begin.

  • Don PPE : Put on all required PPE as specified in the table above before entering the designated work area.

Weighing and Solution Preparation
  • Tare Container : Weigh the solid compound within the fume hood, preferably on disposable weighing paper or in a tared, sealed container to prevent contamination of the balance.

  • Controlled Addition : Add solvent slowly and carefully to the solid to prevent splashing or aerosol generation.

  • Secure Container : Cap the container securely before removing it from the fume hood.

Reaction and Purification
  • Apparatus Setup : Set up all reaction glassware and equipment within the fume hood.

  • Controlled Transfers : Use appropriate techniques, such as cannula transfer for air-sensitive reactions, to minimize exposure during solution transfers.

  • Constant Monitoring : Monitor the reaction for any unexpected changes.

  • Contained Work-up : Perform all extractions, filtrations, and chromatographic purifications within the fume hood. Be aware that the compound may be present in all waste streams.

Post-Handling and Decontamination
  • Surface Decontamination : Decontaminate all surfaces, glassware, and equipment that came into contact with the compound. A suitable solvent wash followed by soap and water is generally effective.

  • Waste Disposal : Dispose of all contaminated materials as hazardous waste according to the disposal plan outlined below.

  • Doffing PPE : Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Dispose of single-use items appropriately.

  • Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after completing work and removing PPE.[1][3]

Workflow for Safe Handling

Gcluster_prepPreparationcluster_handlingHandling Protocol (in Fume Hood)cluster_cleanupPost-Handlingcluster_emergencyEmergency PreparednessprepVerify Fume Hood & Safety Equipmentdon_ppeDon Appropriate PPEprep->don_ppeweighWeigh Solid Compounddon_ppe->weighdissolvePrepare Solutionweigh->dissolvereactConduct Reaction & Purificationdissolve->reactdeconDecontaminate Surfaces & Glasswarereact->decondisposeSegregate & Dispose of Wastedecon->disposedoff_ppeDoff PPE Correctlydispose->doff_ppewashWash Hands Thoroughlydoff_ppe->washspill_kitSpill Kit AccessibleeyewashEyewash & Shower Ready

Caption: A workflow diagram illustrating the key safety steps from preparation to disposal.

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation or a rash develops.[1]

  • Eye Contact : Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3]

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[1] If symptoms such as coughing or shortness of breath occur, seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

  • Minor Spills : For small spills within a fume hood, use a chemical spill kit to absorb the material. Place the contaminated absorbent material in a sealed container for disposal as hazardous waste. Decontaminate the area thoroughly.

  • Major Spills : For large spills or any spill outside of a fume hood, evacuate the area immediately. Alert colleagues and contact your institution's emergency response team.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance. As a chlorinated organic compound, 3-Chloro-6-methoxy-[1][2]naphthyridin-4-ol and all associated waste must be treated as halogenated hazardous waste .[2][7]

  • Chemical Waste : Collect all solutions containing the compound, as well as the pure solid, in a designated, properly sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: Halogenated Organic Compound" and list the chemical name.[2]

  • Contaminated Materials : All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, absorbent pads, silica gel) must be placed in a sealed container or bag and disposed of as solid halogenated hazardous waste.

  • Sharps Waste : Needles, syringes, or any contaminated sharps must be disposed of in a designated, puncture-proof sharps container.

  • Segregation : Never mix halogenated waste with non-halogenated waste streams.[2] All waste containers must be kept closed except when actively adding waste.[2]

By adhering to these protocols, you contribute to a culture of safety and excellence, ensuring that our pursuit of scientific advancement is conducted with the utmost responsibility.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • Safety Data Sheet(SDS). (2023, September 21).
  • University of Wisconsin-Milwaukee. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol
Reactant of Route 2
3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.